molecular formula C8H10BNO3 B107187 4-(N-Methylaminocarbonyl)phenylboronic acid CAS No. 121177-82-0

4-(N-Methylaminocarbonyl)phenylboronic acid

Cat. No.: B107187
CAS No.: 121177-82-0
M. Wt: 178.98 g/mol
InChI Key: UWKSYZHFTGONHY-UHFFFAOYSA-N
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Description

4-(N-Methylaminocarbonyl)phenylboronic acid (CAS 121177-82-0) is a specialized boronic acid derivative that serves as a valuable synthetic intermediate and building block in advanced chemical research. Its primary research value lies in its application in pharmaceutical synthesis and the development of advanced materials, where it is utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex biaryl structures . The compound's structure, featuring a boronic acid group and a protected N-methylamide, makes it a versatile precursor in organic synthesis. The chemical landscape for this reagent is influenced by technological innovations in catalysis and green chemistry, which aim to enhance production efficiency and reduce environmental impact . Researchers are advised to stay informed of evolving regulatory frameworks concerning chemical safety and export controls, as these can affect supply chains and compliance requirements . Handling and Safety: This chemical should be handled only by qualified professionals using appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles. It is recommended to use the material within a chemical fume hood. In case of skin contact, wash immediately with copious amounts of water . Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[4-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKSYZHFTGONHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378525
Record name 4-(N-Methylaminocarbonyl)phenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121177-82-0
Record name 4-(N-Methylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylcarbamoyl)benzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and reliable methodology for the synthesis of 4-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and drug development. This document provides a detailed exploration of the synthetic strategy, beginning with the preparation of the precursor, 4-bromo-N-methylbenzamide, followed by a palladium-catalyzed Miyaura borylation to yield the target boronic acid. The guide elucidates the mechanistic underpinnings of each synthetic step, offering insights into the rationale behind experimental choices and providing detailed, step-by-step protocols. Furthermore, it covers the essential analytical techniques for the characterization and quality control of the synthesized compounds. This whitepaper is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex organic molecules.

Introduction: The Significance of this compound in Modern Drug Discovery

Arylboronic acids are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has revolutionized the construction of carbon-carbon bonds, enabling the efficient assembly of complex biaryl and heteroaryl structures that form the backbone of numerous pharmaceutical agents. Among the vast array of functionalized boronic acids, this compound (CAS No. 121177-82-0) has emerged as a particularly valuable building block.[1][2][3][4] Its utility stems from the presence of the N-methylamide moiety, which can act as a hydrogen bond donor and acceptor, influencing molecular recognition and pharmacokinetic properties of drug candidates.

The synthesis of this specific boronic acid, therefore, is of considerable interest to medicinal chemists and process development scientists. A reliable and scalable synthetic route is paramount to ensure a consistent supply of this critical intermediate for drug discovery programs. This guide presents a field-proven, two-step synthetic sequence, emphasizing experimental robustness and providing a deep understanding of the underlying chemical principles.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically approached in a two-stage process. The first stage involves the synthesis of the key precursor, 4-bromo-N-methylbenzamide, through a straightforward amidation reaction. The second, and more critical, stage is the conversion of the aryl bromide to the corresponding boronic acid via a Miyaura borylation reaction. This palladium-catalyzed process offers high functional group tolerance, making it ideal for substrates bearing the amide moiety.

Synthesis_Overview 4-Bromobenzoyl_chloride 4-Bromobenzoyl chloride Amidation Amidation 4-Bromobenzoyl_chloride->Amidation Methylamine Methylamine Methylamine->Amidation 4-Bromo-N-methylbenzamide 4-Bromo-N-methylbenzamide Amidation->4-Bromo-N-methylbenzamide Miyaura_Borylation Miyaura Borylation 4-Bromo-N-methylbenzamide->Miyaura_Borylation Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Miyaura_Borylation Boronate_Ester This compound pinacol ester Miyaura_Borylation->Boronate_Ester Hydrolysis Hydrolysis Boronate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Figure 1: Overall synthetic strategy for this compound.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 4-Bromo-N-methylbenzamide

The initial step in the synthesis is the amidation of 4-bromobenzoyl chloride with methylamine. This reaction is a classic nucleophilic acyl substitution, where the highly nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride.

3.1.1. Detailed Experimental Protocol

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromobenzoyl chloride (1.0 eq.) in dichloromethane (DCM). The volume of DCM should be sufficient to ensure complete dissolution and efficient stirring. To this solution, add triethylamine (TEA) (2.2 eq.). TEA acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

  • Addition of Methylamine: Slowly add a solution of methylamine (2.0 M in THF, 2.0 eq.) dropwise to the stirred solution at room temperature. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (4-bromobenzoyl chloride).

  • Work-up: Upon completion, quench the reaction by adding 2.0 N hydrochloric acid. This will protonate any remaining amine and the triethylamine hydrochloride salt, facilitating their removal into the aqueous phase. Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure to yield the crude product. The product, 4-bromo-N-methylbenzamide, is typically obtained as a white solid in high purity and can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

3.1.2. Mechanistic Rationale

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the carbonyl carbon of 4-bromobenzoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, to form the stable amide product. The triethylamine serves to scavenge the HCl generated, preventing the protonation of the methylamine nucleophile and driving the reaction to completion.

Amidation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure R-COCl 4-Bromobenzoyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate R-COCl->Tetrahedral_Intermediate MeNH2 Methylamine MeNH2->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Product 4-Bromo-N-methylbenzamide Tetrahedral_Intermediate_2->Product Chloride Cl⁻ Tetrahedral_Intermediate_2->Chloride Miyaura_Borylation_Cycle Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-Bpin Ar-Pd(II)-Bpin Transmetalation->Ar-Pd(II)-Bpin Reductive_Elimination Reductive Elimination Ar-Pd(II)-Bpin->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Bpin Ar-Bpin (Boronate Ester) Reductive_Elimination->Ar-Bpin Ar-Br Ar-Br (4-bromo-N-methylbenzamide) Ar-Br->Oxidative_Addition B2pin2 B₂pin₂ / Base B2pin2->Transmetalation

Sources

4-(N-Methylaminocarbonyl)phenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(N-Methylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound that has emerged as a cornerstone reagent in modern synthetic chemistry. Possessing both a boronic acid group and an N-methylamide moiety, it offers a unique combination of reactivity and structural properties. Its primary utility lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental transformation in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its chemical properties, reactivity, applications, and handling protocols, designed to equip researchers and drug development professionals with the critical knowledge required for its effective application.

Chemical Identity and Structural Characteristics

The unique reactivity of this compound stems from its distinct structural features. The boronic acid group is the reactive handle for cross-coupling, while the N-methylamide group at the para position influences the electronic nature of the aromatic ring, thereby modulating its reactivity.

Synonyms:

  • [4-(methylcarbamoyl)phenyl]boronic acid[1]

  • 4-Borono-N-methylbenzamide

  • 4-(Methylcarbamoyl)benzeneboronic acid[2]

  • 4-[(methylamino)carbonyl]phenylboronic acid

Key Identifiers and Structural Data

PropertyValueSource(s)
CAS Number 121177-82-0[1][3][4][5]
Molecular Formula C₈H₁₀BNO₃[1][4][5]
Molecular Weight 178.98 g/mol [4][5][6]
IUPAC Name [4-(methylcarbamoyl)phenyl]boronic acid[1][6]
Canonical SMILES CNC(=O)C1=CC=C(B(O)O)C=C1[1][6]
InChI InChI=1S/C8H10BNO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11)[1][6]
InChI Key UWKSYZHFTGONHY-UHFFFAOYSA-N[1][6]

Physicochemical Properties

The physical and chemical properties of a reagent are critical for designing experiments, ensuring proper storage, and predicting its behavior in reaction mixtures.

Summary of Physicochemical Data

PropertyValueSource(s)
Appearance Solid, powder to crystal[7]
Melting Point 200-220 °C[2][6][7]
Boiling Point 200-220 °C at 760 mmHg[2]
Density 1.2 - 1.23 g/cm³ (Predicted)[2][7]
pKa 8.32 ± 0.17 (Predicted)[7]
Solubility While specific data is limited, phenylboronic acids generally exhibit good solubility in ethers (like dioxane, THF) and ketones, and lower solubility in non-polar hydrocarbon solvents.[8] The amide group may increase polarity and affect solubility profiles.
Refractive Index 1.545 (Predicted)[2]

Reactivity, Stability, and Core Applications

The utility of this compound is defined by the interplay of its boronic acid and amide functional groups.

The Boronic Acid Moiety: A Gateway to C-C Bond Formation

The boronic acid group is the primary site of reactivity, making this compound a key participant in the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between sp²-hybridized carbon atoms. The reaction involves a palladium catalyst, a base, and couples an organoboron species (the boronic acid) with an organohalide or pseudohalide.

The N-methylamide group, being a mild electron-withdrawing group, can influence the transmetalation step of the catalytic cycle, affecting overall reaction kinetics and yields compared to unsubstituted phenylboronic acid.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Complex OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal [Ar'-B(OH)₃]⁻ ArPdAr_prime Ar-Pd(II)-Ar' Complex Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Reactants Ar-X + Ar'-B(OH)₂ Base Base

Diagram 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Broader Applications in Science

Beyond its foundational role in C-C bond formation, this reagent is valuable in several research domains:

  • Pharmaceutical Development: It serves as a critical intermediate for synthesizing complex molecular architectures found in drug candidates.[9] Its derivatives are explored for developing new medications, including enzyme inhibitors for cancer and diabetes treatment.[9]

  • Bioconjugation: The boronic acid's ability to form reversible covalent bonds with diols (present in sugars and glycoproteins) allows it to be used in bioconjugation, facilitating the attachment of biomolecules to surfaces or other molecules for diagnostics and drug delivery systems.[9][10]

  • Materials Science: It can be incorporated into polymers and other advanced materials to tailor their electronic and physical properties.[9]

Stability and Storage

Proper handling and storage are paramount to maintaining the reagent's integrity.

  • Chemical Stability: The compound is stable under recommended storage conditions but is sensitive to light.[11]

  • Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[7][11] Room temperature storage is generally acceptable.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

  • Anhydride Formation: Like other boronic acids, it can undergo dehydration to form a cyclic trimer anhydride (a boroxine). This process is typically reversible upon addition of water or during the aqueous basic conditions of a Suzuki coupling.

Experimental Protocols and Methodologies

The following sections provide standardized, field-proven protocols for the application and characterization of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling this compound with an aryl bromide. Note: Reaction conditions, including catalyst, base, and solvent, should be optimized for specific substrates.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or reaction vial

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), base (2.0-3.0 eq.), and palladium catalyst (0.03-0.05 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. The mixture should be stirred to ensure homogeneity.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Suzuki_Workflow Start 1. Combine Reactants Inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) Start->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Heat 4. Heat and Stir (e.g., 80-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 6. Aqueous Work-up Monitor->Workup Complete Purify 7. Purify Product (Column Chromatography) Workup->Purify End Final Product Purify->End

Diagram 2: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Analytical Characterization: ¹H NMR Spectroscopy

While a specific spectrum is not provided, the expected ¹H NMR signals in a solvent like DMSO-d₆ can be predicted based on the structure:

  • Aromatic Protons: Two sets of doublets in the aromatic region (~7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. Its chemical shift can vary.

  • Amide N-H Proton: A quartet or broad signal coupled to the adjacent methyl group (~8.4-8.8 ppm).

  • N-Methyl Protons: A doublet at ~2.8 ppm, coupled to the amide N-H proton.

Safety, Handling, and Disposal

Adherence to safety protocols is essential when working with any chemical reagent.

GHS Hazard and Precautionary Statements

TypeCodeDescriptionSource(s)
Hazard H302Harmful if swallowed.[11]
H315Causes skin irritation.[11]
H319Causes serious eye irritation.[11]
H335May cause respiratory irritation.[11]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
P280Wear protective gloves/protective clothing/eye protection/face protection.[11][12]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[12]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Handling and First Aid:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12][13] Ensure eyewash stations and safety showers are nearby.[13]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

  • First Aid (Inhalation): Move person to fresh air. If breathing is difficult, give oxygen.[12][13]

  • First Aid (Skin/Eye Contact): Immediately flush skin or eyes with plenty of water for at least 15 minutes.[12][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound stands as a highly valuable and versatile reagent in the toolkit of the modern chemist. Its predictable reactivity in Suzuki-Miyaura coupling, coupled with the modulating influence of its amide functionality, makes it an indispensable building block for the construction of complex biaryl structures central to pharmaceutical and materials science innovation. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for leveraging its full synthetic potential safely and effectively.

References

  • This compound. Oakwood Chemical. [Link]
  • [4-(Methylaminooxycarbonyl)phenyl]boronic acid.
  • Suzuki-Miyaura Coupling: A Cornerstone of Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. National Institutes of Health (NIH). [Link]
  • A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]
  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
  • Buy 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. Boron Molecular. [Link]
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

An In-Depth Technical Guide to 4-(N-Methylaminocarbonyl)phenylboronic Acid (CAS: 121177-82-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Boronic Acids in Modern Chemistry

The journey of organoboron compounds from niche reagents to indispensable tools in synthetic and medicinal chemistry is a testament to their remarkable versatility. Among this class, arylboronic acids have emerged as pivotal building blocks, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a specific, highly functionalized member of this family: 4-(N-Methylaminocarbonyl)phenylboronic acid. Its unique combination of a boronic acid moiety and a methylamide group makes it a valuable asset in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. This document aims to provide a comprehensive technical overview, from its fundamental properties to detailed, field-proven applications and protocols, empowering researchers to harness its full potential.

Section 1: Core Compound Characteristics

This compound, also known as 4-borono-N-methylbenzamide, is a white to off-white solid at room temperature. Its structure features a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the para position relative to an N-methylaminocarbonyl group (-C(=O)NHCH₃). This arrangement of functional groups imparts a unique blend of reactivity and physicochemical properties.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 121177-82-0Multiple Sources
Molecular Formula C₈H₁₀BNO₃Multiple Sources
Molecular Weight 178.98 g/mol Multiple Sources
Melting Point 200-220 °CMultiple Sources
Appearance White to off-white solidGeneral Observation
pKa 8.32 ± 0.17 (Predicted)Source
¹H NMR (DMSO-d₆) See Section 3.2[1][2]
Solubility Profile

Phenylboronic acids exhibit a range of solubilities depending on their substituents and the solvent. Generally, they are more soluble in polar organic solvents than in nonpolar hydrocarbons. The presence of the N-methylaminocarbonyl group in the title compound is expected to increase its polarity.

  • Soluble in: Methanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Slightly soluble in: Water, Ethanol

  • Insoluble in: Hexane, Toluene

The solubility in aqueous solutions can be enhanced under basic conditions due to the formation of the more soluble boronate salt.

Section 2: Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two plausible and well-established strategies are outlined below.

Synthetic Pathway 1: Amidation of 4-Carboxyphenylboronic Acid

This is a direct and often preferred method, involving the coupling of a commercially available carboxylic acid with methylamine. Boronic acids themselves can catalyze amidation reactions, though coupling agents are often employed to improve efficiency.[3]

Diagram of Synthetic Pathway 1

Synthetic Pathway 1 start 4-Carboxyphenylboronic Acid product This compound start->product Amidation reagent1 Methylamine (CH₃NH₂) reagent1->product reagent2 Coupling Agent (e.g., EDC, DCC) or Boric Acid Catalyst reagent2->product Synthetic Pathway 2 start 4-Bromo-N-methylbenzamide intermediate Pinacol Ester Intermediate start->intermediate Miyaura Borylation reagent1 Bis(pinacolato)diboron (B₂pin₂) reagent1->intermediate reagent2 Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) reagent2->intermediate product This compound intermediate->product Deprotection reagent3 Hydrolysis (e.g., acid/base) reagent3->product Suzuki-Miyaura Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Boronic Acid 4-(N-Methylaminocarbonyl)- phenylboronic Acid Reaction Setup Combine reactants in degassed solvent Boronic Acid->Reaction Setup Coupling Partner Aryl/Vinyl Halide (Ar-X) Coupling Partner->Reaction Setup Catalyst System Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst System->Reaction Setup Heating Heat under inert atmosphere (e.g., 80-110 °C) Reaction Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Aqueous work-up to remove salts Monitoring->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Coupled Product (Ar-Aryl') Purification->Product

Sources

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(N-Methylaminocarbonyl)phenylboronic Acid: Properties, Applications, and Protocols for Advanced Drug Discovery

The landscape of modern drug discovery and development is characterized by a continuous search for molecular scaffolds that offer both synthetic versatility and potent biological activity.[1] In this context, organoboron compounds, particularly boronic acids and their derivatives, have transitioned from niche reagents to indispensable tools for medicinal chemists.[2][3] Their unique combination of Lewis acidity, low toxicity, and the ability to engage in reversible covalent bonding has established them as privileged motifs in pharmaceutical research.[3] The approval of several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), by the FDA has cemented their therapeutic importance and spurred further investigation into this compound class.[3][4]

This guide focuses on a specific, highly functionalized building block: This compound . We will provide an in-depth analysis of its physicochemical properties, explore its strategic importance in synthetic workflows, and offer detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Section 1: Core Physicochemical and Structural Properties

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This compound is a white to off-white solid at room temperature, valued for its stability and reactivity in key chemical transformations.[5] Its defining features are the boronic acid group (-B(OH)₂) and the N-methylamide group at the para position of the phenyl ring.

PropertyValueSource(s)
Molecular Weight 178.98 g/mol [5][6][7][8]
Molecular Formula C₈H₁₀BNO₃[5][6][7][8]
CAS Number 121177-82-0[6][7][9][10]
IUPAC Name [4-(methylcarbamoyl)phenyl]boronic acid[7]
Melting Point 200-220°C[7][9][11]
Canonical SMILES CNC(=O)C1=CC=C(B(O)O)C=C1[7]
InChI Key UWKSYZHFTGONHY-UHFFFAOYSA-N[7][11]

Section 2: Strategic Importance in Drug Design and Synthesis

The utility of this compound extends beyond its function as a simple linker. The strategic placement of its two functional groups provides distinct advantages in medicinal chemistry.

The Boronic Acid Moiety: A Versatile Synthetic Handle

The primary role of the boronic acid group is to serve as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][12] This reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and high yields in the formation of C-C bonds.[13] This makes it an ideal method for the late-stage functionalization of complex molecules, a critical step in generating libraries of drug candidates for screening.[1]

The N-Methylaminocarbonyl Group: A Pharmacophoric Contributor

The amide group is a ubiquitous feature in pharmaceuticals, known for its ability to participate in hydrogen bonding interactions with biological targets like enzymes and receptors. The N-methylaminocarbonyl moiety in this reagent can serve several purposes:

  • Improving Solubility: The polar amide group can enhance the aqueous solubility of the resulting molecule, a key pharmacokinetic parameter.

  • Target Engagement: It can act as a hydrogen bond donor (N-H) and acceptor (C=O), enabling precise interactions within a protein's binding pocket.

  • Modulating Properties: It provides a vector for further chemical modification, allowing for the fine-tuning of a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

The combination of a robust synthetic handle (the boronic acid) with a pharmacologically relevant group (the amide) makes this reagent a powerful tool for fragment-based drug discovery (FBDD) and lead optimization.[1]

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent application for this compound. It facilitates the formation of a biaryl linkage, a common structural motif in many marketed drugs.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner).

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd_complex Ar¹-X pd0->pd_complex 1 oxidative_addition Oxidative Addition aryl_halide Ar¹-X aryl_halide->pd0 trans_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) pd_complex->trans_complex Ar²-B(OR)₃⁻ pd_complex->trans_complex 2 transmetalation Transmetalation boronic_acid Ar²-B(OR)₃⁻ boronic_acid->pd_complex base Base (e.g., K₂CO₃) boronic_acid_unactivated Ar²-B(OH)₂ base->boronic_acid_unactivated boronic_acid_unactivated->boronic_acid trans_complex->pd0 Reductive Elimination trans_complex->pd0 3 product Ar¹-Ar² (Coupled Product) trans_complex->product reductive_elimination Reductive Elimination Suzuki_Workflow start Assemble Reaction Flask (under N₂ atmosphere) reagents Add: 1. Aryl Bromide (1.0 eq) 2. Boronic Acid (1.2 eq) 3. K₂CO₃ (2.5 eq) 4. Pd(PPh₃)₄ (3 mol%) start->reagents solvents Add Degassed Solvents: 1,4-Dioxane / H₂O (e.g., 4:1) reagents->solvents degas Degas Mixture (N₂ bubbling for 10-15 min) solvents->degas heat Heat Reaction (e.g., 80-100°C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O, Brine monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify end Characterize Final Product (NMR, MS) purify->end

Sources

A Comprehensive Technical Guide to the Structural Elucidation of 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(N-Methylaminocarbonyl)phenylboronic acid, with the chemical formula C₈H₁₀BNO₃ and CAS number 121177-82-0, is a key building block in modern organic synthesis and medicinal chemistry.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions and its potential applications in the development of enzyme inhibitors and targeted drug delivery systems make its precise structural characterization a critical prerequisite for any research or development endeavor.[3][4] An unambiguous understanding of its molecular structure is paramount to predicting its reactivity, understanding its biological interactions, and ensuring the quality and reproducibility of downstream applications.

This in-depth technical guide provides a multi-faceted strategy for the complete structural elucidation of this compound. Moving beyond a simple listing of techniques, this paper delves into the causality behind experimental choices, providing field-proven insights into the interpretation of complex analytical data. We will explore a suite of spectroscopic and crystallographic methods, presenting each as a self-validating system that, when combined, offers an irrefutable confirmation of the compound's identity, purity, and three-dimensional architecture.

Foundational Concepts: The Unique Chemistry of Boronic Acids

Before delving into specific analytical techniques, it is essential to understand a fundamental characteristic of boronic acids: their propensity to undergo dehydration. Boronic acids exist in equilibrium with their corresponding trimeric anhydrides, known as boroxines .[3][5] This dehydration is often thermally driven and can occur both in the solid state and in solution, presenting a significant challenge for analysis as the sample may contain a mixture of the monomeric acid and the trimeric boroxine.[6][7]

The structural elucidation process must, therefore, not only confirm the core structure but also identify and quantify the presence of this common boroxine impurity.

Figure 1: Reversible dehydration of this compound to its corresponding boroxine.

Multi-modal Spectroscopic Analysis

No single technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of various spectroscopic methods, is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

¹H NMR confirms the presence and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amide N-H proton, and the N-methyl protons.

Experimental Protocol:

  • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it solubilizes the compound well and its residual solvent peak does not overlap with key analyte signals.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine proton ratios.

Expected Data:

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
B(OH)₂~8.1 - 8.3Broad Singlet2HSignal is exchangeable with D₂O and can be broad.
Aromatic (ortho to -B(OH)₂)~7.8 - 8.0Doublet2HPart of an AA'BB' system.
Aromatic (ortho to -C(O)NHCH₃)~7.7 - 7.9Doublet2HPart of an AA'BB' system.
Amide (N-H)~8.4 - 8.6Quartet or Broad Singlet1HCoupling to the methyl group may be observed.
Methyl (N-CH₃)~2.7 - 2.9Doublet3HShows coupling to the N-H proton.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR, though a more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition times are longer than for ¹H NMR.

Expected Data:

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Carbonyl (-C=O)~166 - 168
Aromatic (C-C(O))~135 - 138
Aromatic (C-H ortho to -C(O))~128 - 130
Aromatic (C-H ortho to -B(OH)₂)~134 - 136
Aromatic (ipso-C-B)~130 - 135Signal is often broad due to quadrupolar relaxation of the attached boron atom.
Methyl (N-CH₃)~26 - 28

Reference data from similar structures can aid in precise assignment.[8][9]

This technique is indispensable for characterizing boronic acids.[10] Boron has two NMR-active nuclei, but ¹¹B is more commonly used due to its higher natural abundance (80.1%) and smaller quadrupole moment.[11][12] ¹¹B NMR is highly sensitive to the hybridization state of the boron atom.

Causality of Experimental Choice: The chemical shift in ¹¹B NMR directly indicates the coordination environment of the boron atom. An sp²-hybridized, trigonal planar boronic acid will have a significantly different chemical shift from an sp³-hybridized, tetrahedral boronate ester or the boron in a boroxine ring.[13] This allows for direct observation and quantification of the acid-boroxine equilibrium.

Experimental Protocol:

  • Prepare a sample of ~10-20 mg in 0.6 mL of deuterated solvent.

  • Crucially, use a quartz NMR tube. Standard borosilicate glass tubes will produce a large, broad background signal that obscures the analyte signal.[12][14]

  • Acquire the spectrum on a multinuclear NMR spectrometer. A broad spectral width should be used initially.

Expected Data:

Boron SpeciesHybridizationExpected Chemical Shift (δ, ppm)
Boronic Acid (R-B(OH)₂)sp²~27 - 30
Boroxine ((RBO)₃)sp²~31 - 33

The presence of two distinct signals in these regions would confirm a mixture of the acid and its trimer.[15]

nmr_workflow cluster_workflow NMR Elucidation Workflow start Sample Preparation (DMSO-d6, Quartz Tube) h1_nmr ¹H NMR Acquisition start->h1_nmr c13_nmr ¹³C NMR Acquisition start->c13_nmr b11_nmr ¹¹B NMR Acquisition start->b11_nmr h1_data Proton Environment Connectivity h1_nmr->h1_data c13_data Carbon Skeleton Functional Groups c13_nmr->c13_data b11_data Boron Hybridization Acid vs. Boroxine b11_nmr->b11_data interpretation Integrated Spectral Interpretation h1_data->interpretation c13_data->interpretation b11_data->interpretation structure Proposed Structure interpretation->structure

Figure 2: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering powerful confirmation of the elemental formula. However, the analysis of boronic acids by MS can be complicated by in-source dehydration and boroxine formation.[16]

Causality of Experimental Choice: A "soft" ionization technique like Electrospray Ionization (ESI) is preferred to minimize fragmentation and dehydration. Running the analysis with a rapid UPLC (Ultra-Performance Liquid Chromatography) method can minimize the time the analyte spends at elevated temperatures, further reducing the risk of boroxine formation.[17][18]

Experimental Protocol (UPLC-ESI-MS):

  • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like acetonitrile/water with an additive (e.g., 10 mM ammonium acetate).[17]

  • Inject the sample into a UPLC system coupled to an ESI mass spectrometer. A short C18 column is typically effective.[18]

  • Acquire data in both positive and negative ion modes to maximize information.

  • Optimize MS parameters (e.g., source temperature, voltages) to minimize dehydration artifacts.[17]

Expected Data: The molecular weight of this compound is 178.98 g/mol .[19]

Ion ModeExpected Ionm/z (Observed)Notes
Negative ESI[M-H]⁻178.07The deprotonated parent molecule is often the base peak in negative mode.[17]
Positive ESI[M+H]⁺180.08Protonated parent molecule.
Positive ESI[M+Na]⁺202.06Sodium adducts are common.
Artifact[M-H₂O+H]⁺162.07Ion corresponding to the dehydrated species.
Artifact[Boroxine+H]⁺484.20If significant boroxine is present, its protonated ion may be observed.

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Experimental Protocol:

  • Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data: The IR spectrum provides a molecular fingerprint. Key vibrational bands confirm the integrity of the functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Boronic Acid)Stretching3200 - 3600 (Broad)
N-H (Amide)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C=O (Amide I)Stretching1640 - 1680
C=C (Aromatic)Stretching1450 - 1600
B-OAsymmetric Stretching1310 - 1350
O-B-ODeformation~630 - 700

The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid groups.[20][21][22] Changes in the B-O stretching region can also indicate the presence of boronate esters if the compound is used in binding studies.[23][24]

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While spectroscopy provides a robust picture of the molecular structure, single-crystal X-ray diffraction offers the only definitive, unambiguous determination of the three-dimensional atomic arrangement in the solid state.[25] It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding network that governs the crystal packing.

Causality of Experimental Choice: For a novel compound or a reference standard, X-ray crystallography is the gold standard. It validates the structural assignments made by spectroscopy and reveals subtle stereochemical and conformational details that other methods cannot.

Experimental Protocol Workflow:

  • Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal free of defects.

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (e.g., layering a solution of the compound with a miscible anti-solvent like hexane).[26]

    • Cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of an X-ray diffractometer. X-ray diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to achieve the best fit with the experimental data.

xray_workflow cluster_xray X-ray Crystallography Workflow start Purified Compound crystallization Crystal Growth (e.g., Vapor Diffusion) start->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection solve Structure Solution (Electron Density Map) data_collection->solve refine Structure Refinement solve->refine final_structure Final 3D Structure (Bond Lengths, Angles) refine->final_structure

Figure 3: General workflow for single-crystal X-ray diffraction analysis.

Conclusion: An Integrated Approach

The structural elucidation of this compound is a task that demands a rigorous, multi-technique approach. While ¹H and ¹³C NMR establish the fundamental carbon-hydrogen framework, specialized techniques like ¹¹B NMR are essential to address the unique chemistry of the boronic acid moiety, particularly the potential for boroxine formation. Mass spectrometry provides unequivocal confirmation of the molecular formula, and IR spectroscopy offers a rapid check of functional group integrity. Ultimately, single-crystal X-ray diffraction stands as the definitive method for absolute structure determination. By integrating the data from each of these methods, researchers, scientists, and drug development professionals can proceed with full confidence in the structural identity and purity of this versatile chemical building block.

References

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  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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  • Locklin, J., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(13), 5512-5520. [Link]
  • American Chemical Society. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. [Link]
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  • Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(3), 753-761. [Link]
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An In-Depth Technical Guide to the FT-IR Analysis of 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(N-Methylaminocarbonyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and spectral interpretation pertinent to the characterization of this significant compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₁₀BNO₃, is a bifunctional organic compound that integrates a phenylboronic acid moiety and a secondary amide group.[1][2] This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a property extensively exploited in the design of sensors for carbohydrates and in the development of therapeutic agents. The N-methylaminocarbonyl group imparts specific polarity and hydrogen bonding capabilities, influencing the molecule's solubility, crystal packing, and interaction with biological targets.

Given its potential applications, rigorous characterization of this compound is paramount. FT-IR spectroscopy emerges as a powerful, non-destructive analytical technique for this purpose. It provides a molecular fingerprint, offering detailed information about the functional groups present, their chemical environment, and the overall molecular structure. This guide will elucidate the process of obtaining and interpreting the FT-IR spectrum of this compound, providing a solid foundation for its identification and quality control.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, which reveals the characteristic vibrational modes of the molecule.

For this compound, the key functional groups of interest are:

  • The boronic acid group (-B(OH)₂) , which exhibits characteristic O-H and B-O stretching and bending vibrations.

  • The secondary amide group (-C(O)NHCH₃) , which gives rise to distinct N-H stretching, C=O stretching (Amide I), and N-H bending/C-N stretching (Amide II) bands.

  • The para-substituted benzene ring , which shows aromatic C-H and C=C stretching and bending vibrations.

  • The methyl group (-CH₃) , with its characteristic C-H stretching and bending modes.

The precise positions and intensities of these absorption bands are sensitive to the molecule's structure and intermolecular interactions, such as hydrogen bonding.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details the Attenuated Total Reflectance (ATR) FT-IR method, which is highly suitable for the analysis of solid powder samples like this compound due to its minimal sample preparation requirements.[3][4]

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Materials:

  • This compound powder (CAS: 121177-82-0)[5]

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically a few milligrams) of the this compound powder onto the center of the ATR crystal using a clean spatula.

  • Applying Pressure: Lower the ATR press arm to apply consistent pressure to the sample. This ensures intimate contact between the powder and the crystal surface, which is crucial for obtaining a high-quality spectrum.[4]

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance. Baseline correction and other spectral manipulations may be performed if necessary, though modern instruments often provide high-quality spectra with minimal processing.

  • Cleaning: After the analysis, raise the press arm and carefully remove the sample powder. Clean the ATR crystal surface thoroughly as described in step 2.

Diagrammatic Representation of the FT-IR Analysis Workflow

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data Clean_Up Clean ATR Crystal and Workspace Process_Data->Clean_Up End End Clean_Up->End

Caption: Workflow for ATR-FT-IR analysis of a solid sample.

Spectral Interpretation and Peak Assignment

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands and their assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3400-3200O-H stretching (hydrogen-bonded)Boronic AcidBroad, Strong
~3350-3310N-H stretchingSecondary AmideMedium
~3000-2850C-H stretchingMethyl and AromaticMedium-Weak
~1640-1680C=O stretching (Amide I)Secondary AmideStrong
~1600, ~1475C=C stretchingAromatic RingMedium-Weak
~1510-1570N-H bending and C-N stretching (Amide II)Secondary AmideStrong
~1350-1380B-O stretchingBoronic AcidStrong
~1250-1350Amide III band (C-N stretching and N-H bending)Secondary AmideMedium
~850-810C-H out-of-plane bending (para-disubstituted)Aromatic RingStrong

In-depth Analysis:

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹): A broad and intense band is expected in this region due to the O-H stretching of the boronic acid group, which is typically involved in strong intermolecular hydrogen bonding. Superimposed on this broad absorption, a sharper, medium-intensity peak corresponding to the N-H stretching of the secondary amide should be visible.

  • Amide Bands: The spectrum will be characterized by strong absorptions corresponding to the amide functional group. The Amide I band, primarily due to C=O stretching, is expected to be very intense and will appear in the 1640-1680 cm⁻¹ region. The Amide II band, a result of N-H bending coupled with C-N stretching, is also a strong and characteristic feature, typically found between 1510 and 1570 cm⁻¹. The Amide III band is generally weaker and appears in the 1250-1350 cm⁻¹ range.

  • Boronic Acid Vibrations: The B-O stretching vibration is a key indicator of the boronic acid moiety and gives rise to a strong absorption band, typically observed around 1350-1380 cm⁻¹.

  • Aromatic Ring Vibrations: The presence of the para-substituted benzene ring will be confirmed by C=C stretching bands of medium intensity around 1600 and 1475 cm⁻¹, and a strong C-H out-of-plane bending vibration in the 850-810 cm⁻¹ region, which is characteristic of 1,4-disubstitution.

Molecular Structure of this compound

Caption: Chemical structure of the title compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality assessment of this compound. By understanding the principles of the technique and the characteristic vibrational frequencies of the molecule's functional groups, researchers can confidently verify its identity, assess its purity, and gain insights into its intermolecular interactions. The ATR-FT-IR method, in particular, offers a rapid, reliable, and straightforward approach for routine analysis in both research and industrial settings. This guide provides the foundational knowledge for the effective application of FT-IR in the study of this important chemical entity.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • National Center for Biotechnology Information. (n.d.). [4-(Methylaminooxycarbonyl)phenyl]boronic acid. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). [4-(Methylaminocarbamoyl)phenyl]boronic acid. PubChem Compound Database.

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An In-Depth Technical Guide to the Mass Spectrometry of 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who utilize mass spectrometry for the characterization and quality control of complex organic molecules.

Introduction: The Analytical Challenge of Phenylboronic Acids

This compound (MW: 178.98 g/mol , Formula: C₈H₁₀BNO₃) is an important bifunctional molecule, featuring both a boronic acid moiety and a methylamide group.[1][2] This unique structure presents distinct opportunities and challenges for mass spectrometric analysis. Boronic acids are known for their propensity to undergo dehydration to form cyclic boroxine trimers, and they can also form dimers and solvent adducts, which can complicate spectral interpretation.[3][4] A thorough understanding of the ionization and fragmentation behavior of this compound is therefore critical for accurate molecular weight confirmation, impurity profiling, and metabolic studies. This guide will detail the application of Electrospray Ionization (ESI) Mass Spectrometry for the analysis of this compound, outlining optimized protocols, expected ionization behavior, and a detailed examination of its fragmentation pathways under Collision-Induced Dissociation (CID).

Physicochemical Properties and Handling

A solid understanding of the analyte's properties is foundational to developing a robust analytical method.

PropertyValueReference
CAS Number 121177-82-0[1]
Molecular Formula C₈H₁₀BNO₃[1]
Molecular Weight 178.98 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 200-220 °C[5][6]
Storage Keep in a dry, cool, well-ventilated place, protected from light.[1]

Proper handling and storage are crucial to prevent degradation and the formation of artifacts. The compound is harmful if swallowed and can cause skin and eye irritation.[1] Standard laboratory personal protective equipment should be worn.

Electrospray Ionization (ESI) Mass Spectrometry: A Primer

Electrospray ionization is the technique of choice for polar, non-volatile molecules like this compound due to its soft ionization nature, which typically yields intact molecular ions.[7] The analysis can be performed in both positive and negative ion modes, each providing complementary information.

Expected Ionization in Positive and Negative Modes

Positive Ion Mode: In positive ESI mode, protonation is the most common ionization pathway for molecules with basic sites. The amide group in this compound can be protonated, leading to the formation of the protonated molecule, [M+H]⁺ , at an expected m/z of 179.99. Additionally, adduct formation with cations present in the mobile phase or from the sample matrix is common.[8] Therefore, the formation of sodium [M+Na]⁺ (m/z 201.97) and potassium [M+K]⁺ (m/z 217.94) adducts should be anticipated.

Negative Ion Mode: The acidic nature of the boronic acid moiety makes negative ion mode particularly effective.[9] Deprotonation of one of the hydroxyl groups on the boron atom will result in the deprotonated molecule, [M-H]⁻ , at an expected m/z of 177.97. Formation of adducts with anions from the mobile phase, such as formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻), is also possible depending on the solvent system used.

ESI_Ionization cluster_positive Positive Ion Mode (ESI+) cluster_negative Negative Ion Mode (ESI-) M C₈H₁₀BNO₃ (Analyte) M_H [M+H]⁺ m/z 179.99 M->M_H + H⁺ M_Na [M+Na]⁺ m/z 201.97 M->M_Na + Na⁺ M_K [M+K]⁺ m/z 217.94 M->M_K + K⁺ M2 C₈H₁₀BNO₃ (Analyte) M_minus_H [M-H]⁻ m/z 177.97 M2->M_minus_H - H⁺

Experimental Protocol: LC-MS Analysis

A liquid chromatography-mass spectrometry (LC-MS) setup is ideal for the analysis of this compound, as the chromatographic separation can resolve the analyte from impurities and mitigate the formation of in-source aggregates.

Sample and Mobile Phase Preparation
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Further dilute with the initial mobile phase composition to a working concentration of 1-10 µg/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The use of formic acid aids in protonation for positive ion mode. For negative ion mode, a mobile phase with a weak base like ammonium acetate may be beneficial.[3]

LC-MS Parameters
ParameterRecommended SettingRationale
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for aromatic compounds.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minEnsures elution and column cleaning.
Injection Vol. 2 µLMinimizes column overload.
Ion Source Electrospray Ionization (ESI)Optimal for this class of compound.
Polarity Positive and NegativeTo obtain comprehensive data.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting points, optimize for signal intensity.
Drying Gas Temp. 300 °CFacilitates desolvation.
Drying Gas Flow 10 L/minAssists in droplet evaporation.
Nebulizer Pressure 35 psiCreates a fine spray for efficient ionization.
MS Scan Range m/z 50 - 500Covers the expected parent ions and fragments.

LCMS_Workflow Sample Sample Preparation (1-10 µg/mL) LC LC Separation (C18 Column) Sample->LC ESI Electrospray Ionization LC->ESI MS Mass Analyzer (Scan m/z 50-500) ESI->MS Data Data Acquisition (MS and MS/MS) MS->Data

Collision-Induced Dissociation (CID) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is a powerful tool for structural elucidation.[10] By selecting the precursor ion of interest (e.g., [M+H]⁺) and subjecting it to collisions with an inert gas, characteristic fragment ions are produced.

Predicted Fragmentation Pathway (Positive Ion Mode)

For aromatic amides, a common and dominant fragmentation pathway is the cleavage of the amide N-CO bond.[3][7] This is due to the formation of a highly stable resonance-stabilized acylium ion.

  • Precursor Ion: The protonated molecule, [M+H]⁺ , at m/z 179.99.

  • Primary Fragmentation: Cleavage of the N-C bond of the amide group is expected to be a major fragmentation route. This results in the loss of methylamine (CH₃NH₂) as a neutral molecule (31.06 Da). This generates a stable benzoyl acylium ion.

    • Fragment Ion 1 (m/z 149.02): [C₇H₆BO₃]⁺. This is predicted to be the base peak in the MS/MS spectrum.

  • Secondary Fragmentation: The acylium ion can undergo further fragmentation by losing carbon monoxide (CO), a common fragmentation pathway for such ions.[1]

    • Fragment Ion 2 (m/z 121.03): [C₆H₆BO₂]⁺. This results from the loss of CO (28.01 Da) from the m/z 149.02 fragment.

Fragmentation_Positive Precursor {[M+H]⁺ | m/z 179.99} Fragment1 {[C₇H₆BO₃]⁺ | m/z 149.02} Precursor->Fragment1 - CH₃NH₂ Fragment2 {[C₆H₆BO₂]⁺ | m/z 121.03} Fragment1->Fragment2 - CO

Predicted Fragmentation Pathway (Negative Ion Mode)

In negative ion mode, the fragmentation of the deprotonated molecule [M-H]⁻ (m/z 177.97) is likely to involve the boronic acid moiety. Based on studies of phenylboronic acid, the loss of boric acid (H₃BO₃) or related species is plausible.

  • Precursor Ion: The deprotonated molecule, [M-H]⁻ , at m/z 177.97.

  • Primary Fragmentation: A potential fragmentation is the loss of water (H₂O) from the boronic acid group.

    • Fragment Ion 1 (m/z 159.96): [C₈H₈BNO₂]⁻.

  • Alternative Fragmentation: Another possibility is the cleavage of the C-B bond, leading to fragments characteristic of the separate parts of the molecule. The formation of ions such as BO₂⁻ (m/z 42.82) has been observed in the fragmentation of phenylboronic acids.[11]

Conclusion and Best Practices

The mass spectrometric analysis of this compound is readily achievable using ESI-LC-MS. Key to a successful analysis is the awareness of the potential for adduct and boroxine formation and the optimization of LC and MS parameters to favor the formation of the desired monomeric parent ions. Tandem mass spectrometry in positive ion mode is particularly informative, with the expected cleavage of the amide bond providing a characteristic and structurally significant fragmentation pattern. This guide provides a robust starting point for method development and a framework for the interpretation of the resulting mass spectra, enabling confident characterization of this important molecule in a research and development setting.

References

  • dos Santos, G. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23235-23245.
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3254-3260.
  • Das, K. G., Funke, P. T., & Bose, A. K. (1964). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society, 86(19), 3729-3732.
  • Limão, R., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4058.
  • Wang, R., et al. (2009). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 20(9), 1749-1758.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Chem-Impex International, Inc. (n.d.). This compound.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • National Center for Biotechnology Information. (n.d.). Collision-induced dissociation. In: PubChem.
  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
  • Fiehn Lab. (n.d.). MS Adduct Calculator.
  • Tabb, D. L., et al. (2003). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 2(6), 647-658.

Sources

Solubility of 4-(N-Methylaminocarbonyl)phenylboronic Acid in Organic Solvents: A Field Perspective for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

4-(N-Methylaminocarbonyl)phenylboronic acid (CAS 121177-82-0) is a vital bifunctional building block in modern organic synthesis.[1][2] Its utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research. However, the successful execution of these synthetic transformations is fundamentally dependent on a parameter that is often overlooked and poorly documented: solubility. The ability to create a homogeneous reaction environment or design an effective crystallization-based purification strategy hinges on a deep understanding of how this reagent behaves in various organic solvents.

This guide provides an in-depth analysis of the solubility characteristics of this compound. As specific quantitative solubility data for this compound is not widely published in peer-reviewed literature, we will pivot from a simple data repository to a more powerful, predictive framework grounded in first principles of physical organic chemistry.[3][4] We will dissect the molecule's structural attributes, predict its behavior in different solvent classes, and provide a robust, field-tested experimental protocol for researchers to generate their own high-quality solubility data. This document is designed for the practicing scientist, emphasizing not just the "what" but the critical "why" behind the experimental observations and procedural choices.

Part 1: Physicochemical Profile & Its Impact on Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties. For this compound, the interplay between its polar functional groups and the aromatic scaffold creates a nuanced solubility profile.

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 121177-82-0[1][2][5]
Molecular Formula C₈H₁₀BNO₃[1][5]
Molecular Weight 178.98 g/mol [1][6]
Appearance White to off-white solid powder[1]
Melting Point 166 - 220 °C (wide range)[2][7][8]
Predicted pKa 8.32 ± 0.17[7]
Predicted XLogP3 -0.88[5]
Topological Polar Surface Area 69.6 Ų[5]
Expert Analysis of Physicochemical Drivers
  • High Polarity: The molecule possesses two highly polar functional groups: the boronic acid [-B(OH)₂] and the N-methyl amide [-C(O)NHCH₃]. This is quantitatively supported by a high Topological Polar Surface Area (TPSA) of 69.6 Ų and a negative XLogP3 value, suggesting a strong preference for polar environments over nonpolar ones.[5]

  • Hydrogen Bonding Capability: This compound is both a hydrogen bond donor (from the two -OH groups and the N-H group) and a hydrogen bond acceptor (the oxygen atoms of the hydroxyls and the amide carbonyl). This dual nature is the primary driver for its solubility in protic solvents and polar aprotic solvents capable of accepting hydrogen bonds.

  • The Melting Point Anomaly: The wide reported melting point range is not an indication of impurity but is a classic characteristic of many arylboronic acids.[9] This phenomenon is due to a temperature-dependent dehydration reaction where three molecules of the boronic acid condense to form a cyclic trimeric anhydride known as a boroxine.[4][10] This is not a true melting process but rather a decomposition/transformation point, which has significant implications for solubility experiments conducted at elevated temperatures.

Part 2: The Boronic Acid-Boroxine Equilibrium

Understanding and controlling the equilibrium between the boronic acid monomer and its boroxine anhydride is paramount for achieving reproducible solubility results. This equilibrium is influenced by temperature, solvent, and the presence of water.

Boroxine_Equilibrium cluster_0 Monomer Form (Higher Polarity) cluster_1 Anhydride Form (Lower Polarity) BA 3 x 4-(R)-Phenylboronic Acid BX 1 x Boroxine Trimer BA->BX Dehydration (Heat) BX->BA Hydration (Trace H₂O) H2O 3 x H₂O BX->H2O

Caption: Boronic acid to boroxine equilibrium.

The formation of the less polar boroxine can decrease solubility in highly polar solvents but may increase it in solvents of intermediate polarity. For experimental consistency, the use of anhydrous solvents is highly recommended to suppress this equilibrium.

Part 3: Predicted Solubility & Solvent Selection

Based on the principles of "like dissolves like" and the molecule's structural features, we can establish a robust framework for predicting solubility.

Predicted Solubility in Common Organic Solvents
Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding interactions between the solvent's -OH and the compound's boronic acid, amide, and carbonyl groups.
Polar Aprotic DMF, DMSO, NMPHigh Excellent hydrogen bond acceptors, effectively solvating the boronic acid -OH and amide N-H protons.
Ketones Acetone, MEKGood to High Ketones are good hydrogen bond acceptors and have sufficient polarity. Acetone is a known good solvent for phenylboronic acid.[11]
Ethers THF, 2-MeTHF, DioxaneModerate to Good Ethers are effective solvents for many boronic acids, likely due to Lewis base interactions with the boron atom and hydrogen bonding.[10][11]
Halogenated DCM, ChloroformLow to Moderate Solvents of intermediate polarity. Solubility is expected but will be limited compared to more polar options.[10]
Aromatic Hydrocarbons Toluene, XylenesVery Low Insufficient polarity and lack of hydrogen bonding capability to overcome the crystal lattice energy of the solid.
Aliphatic Hydrocarbons Hexanes, HeptaneInsoluble Nonpolar nature makes them ideal anti-solvents. Often used to precipitate boronic acids or wash away nonpolar impurities.[10][11]

Part 4: A Validated Protocol for Experimental Solubility Determination

To move from prediction to quantification, a reliable experimental methodology is essential. The dynamic (or polythermal) method is highly recommended for boronic acids as it is less susceptible to errors from the acid-boroxine equilibrium during sampling.[4][12] This method determines the temperature at which a known concentration of the solute fully dissolves.

Workflow for Dynamic Solubility Measurement

Solubility_Workflow A Step 1: Preparation Accurately weigh solute (m) and solvent (v) into a sealed vial. B Step 2: Controlled Heating Place vial in a programmable heating block with stirring. Ramp temperature slowly (e.g., 0.5-1.0 °C/min). A->B C Step 3: Visual Observation Record the temperature (T_sat) at which the last solid particle dissolves. B->C D Step 4: Validation (Cooling) Cool the solution slowly. Record the temperature (T_cryst) at which turbidity/crystals reappear. C->D E Step 5: Data Analysis Calculate solubility (m/v) at T_avg = (T_sat + T_cryst) / 2. Repeat for multiple concentrations. D->E

Caption: Experimental workflow for the dynamic method.

Detailed Step-by-Step Methodology
  • Materials & Equipment:

    • This compound (ensure consistent purity).

    • Anhydrous-grade organic solvents.

    • Analytical balance (±0.1 mg).

    • Glass vials (e.g., 4 mL) with screw caps and PTFE septa.

    • Magnetic stir fleas.

    • Programmable hotplate with a digital contact thermometer and an aluminum heating block or oil bath for uniform heat distribution.

  • Preparation of Samples:

    • For each solvent, prepare a series of vials with different concentrations (e.g., 5, 10, 20, 50, 100 mg/mL).

    • Tare the vial with the stir flea. Add the solid boronic acid and record the mass precisely.

    • Add the desired volume of solvent using a calibrated pipette and seal the vial immediately. For highest accuracy, determine the solvent mass gravimetrically and calculate the volume from its density at room temperature.

  • Measurement Cycle:

    • Place the sealed vial into the heating block at room temperature. Ensure the digital thermometer is placed in a reference vial or the block itself to accurately monitor the temperature.

    • Begin stirring at a moderate rate (e.g., 300 RPM) to ensure suspension without creating a deep vortex.

    • Start the heating program at a slow, linear rate (0.5 °C to 1.0 °C per minute). A slow rate is critical for accuracy.

    • Visually monitor the vial against a dark background with good lighting. Record the temperature to one decimal place the instant the last crystal of solid disappears. This is the clear point, or T_sat.

    • Once the solution is clear, turn off the heating and allow the solution to cool slowly (ideally at the same rate as heating).

    • Record the temperature at which the first sign of turbidity or crystal formation appears. This is the cloud point, or T_cryst.

  • Data Recording and Analysis:

    • The equilibrium saturation temperature is best represented by the average of the clear and cloud points.

    • Compile the data in a table and plot solubility (concentration in mg/mL or mol/L) as a function of temperature (°C) for each solvent. This solubility curve is an invaluable tool for process development.

Conclusion

While a definitive, universal table of solubility for this compound remains to be published, a robust, predictive understanding can be achieved through a careful analysis of its physicochemical properties. Its polar, hydrogen-bonding nature dictates high solubility in polar protic and aprotic solvents and poor solubility in nonpolar hydrocarbons. The key practical challenge in handling this and other boronic acids is the dynamic equilibrium with the corresponding boroxine anhydride, which can lead to inconsistent results if not properly controlled.

By employing the validated dynamic solubility measurement protocol detailed herein, researchers and drug development professionals can generate the precise, application-specific data required for successful reaction optimization, robust purification design, and informed formulation development. This approach, which blends theoretical prediction with rigorous experimental validation, embodies the principles of sound scientific practice and empowers scientists to overcome the data gap with confidence.

References

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Solubility of investigated compounds in water.
  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • PubChem. (n.d.). [4-(Methylaminooxycarbonyl)phenyl]boronic acid.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
  • Reich, H. J., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. [Link]
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
  • Sporzyński, A., et al. (2017).
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment).
  • Hall, D. G. (Ed.). (2005).

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An In-depth Technical Guide to the Stability and Storage of 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and storage considerations for 4-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar arylboronic acid derivatives.

Introduction: The Critical Role of Stability in Research and Development

This compound is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds, a cornerstone of modern synthetic chemistry. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its chemical stability. Degradation of this starting material can lead to impurities in the final product, reduced reaction yields, and potential safety concerns. This guide will delve into the intrinsic stability of this compound, its primary degradation pathways, and provide field-proven methodologies for its appropriate storage and handling, as well as robust analytical protocols for stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to comprehending its stability profile.

PropertyValueSource
CAS Number 121177-82-0[1]
Molecular Formula C8H10BNO3[1]
Molecular Weight 178.98 g/mol N/A
Appearance White to off-white solid[2]
Melting Point 200-220 °C
Solubility Soluble in polar solvents

Key Factors Influencing the Stability of Arylboronic Acids

Arylboronic acids, as a class of compounds, are susceptible to several degradation pathways. The stability of this compound is influenced by a combination of environmental factors and the inherent reactivity of the boronic acid moiety.

Protodeboronation

Protodeboronation is a significant degradation pathway for arylboronic acids, resulting in the cleavage of the C-B bond and its replacement with a C-H bond. This reaction is often catalyzed by aqueous conditions, and its rate can be influenced by pH.[3][4] The generally accepted mechanism involves the protonation of the aryl-boron bond, leading to the formation of the corresponding arene (in this case, N-methylbenzamide) and boric acid.

Oxidation

Oxidative degradation is another major concern for arylboronic acids. The boron center is susceptible to oxidation, which can lead to the formation of phenols. This process can be initiated by atmospheric oxygen or oxidizing agents.[5] The presence of reactive oxygen species can accelerate this degradation pathway. The N-methylaminocarbonyl substituent, being an electron-withdrawing group, may influence the electron density of the aromatic ring and, consequently, its susceptibility to oxidation.

Trimerization (Dehydration)

Arylboronic acids can undergo reversible dehydration to form cyclic anhydride trimers known as boroxines. This process is typically favored under anhydrous conditions and can be reversed by the addition of water. While this is not a degradative pathway in the sense of irreversible decomposition, the formation of boroxines can affect the reactivity and solubility of the material.

Below is a diagram illustrating the potential degradation pathways for this compound.

G 4-(N-Methylaminocarbonyl)phenylboronic_acid This compound Protodeboronation_Product N-Methylbenzamide + Boric Acid 4-(N-Methylaminocarbonyl)phenylboronic_acid->Protodeboronation_Product H₂O, H⁺ or OH⁻ Oxidation_Product 4-Hydroxy-N-methylbenzamide 4-(N-Methylaminocarbonyl)phenylboronic_acid->Oxidation_Product O₂, Oxidizing Agents Boroxine Trimeric Boroxine 4-(N-Methylaminocarbonyl)phenylboronic_acid->Boroxine Dehydration Boroxine->4-(N-Methylaminocarbonyl)phenylboronic_acid Hydration

Caption: Potential Degradation Pathways of this compound.

Recommended Storage and Handling Procedures

To ensure the long-term integrity of this compound, adherence to proper storage and handling protocols is crucial.

  • Temperature: Store in a cool, dry place.[2] Refrigeration (2-8 °C) is often recommended for long-term storage to minimize the rate of potential degradation reactions.

  • Humidity: Protect from moisture to prevent hydrolysis and protodeboronation.[2] Store in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protect from light, as photolytic degradation can occur with some organic molecules.[2] Use amber vials or store in a dark cabinet.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation.[2]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves subjecting the compound to stress conditions to induce degradation and developing a stability-indicating analytical method to separate and quantify the parent compound and its degradation products.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for elucidating potential degradation pathways and demonstrating the specificity of analytical methods.[6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add hydrochloric acid to a final concentration of 0.1 M. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), taking samples at each time point. Neutralize the samples before analysis.[8][9]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide to a final concentration of 0.1 M. Maintain the solution at room temperature or gently heat (e.g., 40°C) for a specified period, with sampling at intervals. Neutralize the samples before analysis.[8][9]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add hydrogen peroxide (e.g., 3% v/v). Keep the solution at room temperature and monitor for degradation over time.[9]

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period. Dissolve samples taken at different time points for analysis.

  • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[10] Analyze the samples after the exposure period.

The workflow for a forced degradation study is depicted below.

G cluster_0 Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 40°C) Base_Hydrolysis->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 70°C, solid) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis API This compound API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidation API->Thermal API->Photolytic Identification Identification of Degradation Products (e.g., MS, NMR) Analysis->Identification

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.[11]

Objective: To develop and validate an HPLC method capable of resolving this compound from all potential degradation products.

Starting Point for Method Development:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.[12]

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometric (MS) detection can be coupled to HPLC for identification of unknown peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of degradation products. Both ¹H and ¹³C NMR can provide detailed structural information. Additionally, ¹¹B NMR is particularly useful for studying the boron center and can distinguish between trigonal boronic acids and tetrahedral boronate esters.[13][14][15]

Conclusion

A thorough understanding and control of the stability of this compound are essential for its successful application in research and development. By implementing the recommended storage and handling procedures and utilizing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of their results. The methodologies outlined in this guide provide a comprehensive framework for establishing the stability profile of this important chemical entity.

References

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684.
  • Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674-4684.
  • Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 78(10), 4674-4684.
  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
  • Fisher Scientific. (2023). Safety Data Sheet for this compound.
  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of organic chemistry, 87(22), 15071–15076.
  • PubChem. (n.d.). {4-[(Dimethylamino)methyl]phenyl}boronic acid.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2011). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 55(5), 819-835.
  • Singh, R., & Rehman, Z. U. (2014). Forced degradation and stability testing: strategies and analytical perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-248.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 1-5.
  • Babu, A. R., Kumar, P. R., & Ramana, M. V. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 143-154.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Plount-Sigler, A., & McQuade, D. T. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B (OH) 2. Journal of pharmaceutical sciences, 89(6), 758-765.
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • PubChem. (n.d.). {4-[(Dimethylamino)methyl]phenyl}boronic acid.
  • Asare, S. O., Osei-Frempong, J., Karikari, A. S., Adu-Amankwaah, B., & Tetteh, J. K. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6537.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of pharmaceutical and biomedical analysis, 43(4), 1341-1349.
  • PubChem. (n.d.). 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester.

Sources

commercial availability of 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(N-Methylaminocarbonyl)phenylboronic Acid: Commercial Availability, Synthesis, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a critical reagent in contemporary medicinal chemistry and materials science. We will explore its commercial availability, delve into its synthesis and purification, and provide detailed protocols for its application, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Commercial Availability and Procurement

This compound is readily available from a multitude of commercial suppliers, catering to various scales of research and development, from laboratory-grade to bulk quantities. The compound is also known by several synonyms, including (4-(methylcarbamoyl)phenyl)boronic acid and 4-borono-N-methylbenzamide.

When selecting a supplier, it is crucial to consider not only the cost but also the purity of the compound, as trace impurities can significantly impact the efficiency and reproducibility of subsequent reactions. The presence of inorganic boron species or triaryl boroxines, a common impurity in boronic acid preparations, can lead to inconsistent results.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierProduct Number (Example)PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck)643939≥97%1g, 5g, 25gA reliable source for high-purity research chemicals.
Thermo Fisher ScientificAC43829001097%1g, 5gPart of the Acros Organics brand.
TCI AmericaM2373>98.0% (T)1g, 5g, 25gOffers high-purity grades suitable for sensitive applications.
Combi-BlocksBB-313695-98%1g, 5g, 10g, 25gProvides a wide range of building blocks for combinatorial chemistry.
Oakwood Chemical04225397%1g, 5g, 25gA specialized supplier of fluorine and boron compounds.

Note: Product numbers, purity, and available quantities are subject to change. Please consult the respective supplier's website for the most up-to-date information.

Synthesis and Characterization

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and informs purification strategies. A common synthetic route involves the Miyaura borylation of 4-bromo-N-methylbenzamide.

G cluster_0 Miyaura Borylation cluster_1 Deprotection A 4-bromo-N-methylbenzamide F This compound pinacol ester A->F Reacts with B Bis(pinacolato)diboron (B2pin2) B->F Boron Source C [Pd(dppf)Cl2] C->F Catalyst D KOAc D->F Base E Dioxane, 80 °C E->F Solvent/Temp H This compound F->H Hydrolysis G Acidic Workup (e.g., HCl) G->H

Figure 1: A simplified workflow for the synthesis of this compound via Miyaura borylation.

Characterization of the final product is typically performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a versatile coupling partner in Suzuki-Miyaura reactions, a cornerstone of modern carbon-carbon bond formation. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1x R1-X (Aryl Halide) r1x->oxidative_addition boronic_acid R2-B(OH)2 (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Suzuki-Miyaura Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst; consider a pre-catalyst.
Poor quality boronic acidUse freshly purchased or recrystallized boronic acid.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or freeze-pump-thaw cycles.
Formation of Homocoupling Product Oxygen contaminationEnsure the reaction is performed under strictly anaerobic conditions.
Decomposition of Boronic Acid High reaction temperatureOptimize the reaction temperature; lower temperatures may be sufficient.
Prolonged reaction timeMonitor the reaction closely and quench it upon completion.

Conclusion

This compound is a valuable and readily accessible building block for synthetic chemists. Its utility in Suzuki-Miyaura cross-coupling reactions has been demonstrated in numerous applications, particularly in the synthesis of pharmaceutically relevant compounds. A thorough understanding of its properties, handling, and reaction conditions is paramount to achieving high yields and reproducible results. By following the guidelines and protocols outlined in this guide, researchers can effectively incorporate this versatile reagent into their synthetic strategies.

References

  • Oakwood Chemical. (n.d.). This compound.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Chemie, G. (2014). The 2010 Nobel Prize in Chemistry. Angewandte Chemie International Edition, 49(48), 9038-9040. [Link]

A Comprehensive Safety and Handling Guide for 4-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 4-(N-Methylaminocarbonyl)phenylboronic acid (CAS No. 121177-82-0). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer practical insights and detailed experimental workflows, ensuring the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Compound Identification and Hazard Classification

This compound is a solid, typically appearing as a white to off-white powder.[1] It is a key building block in medicinal chemistry and organic synthesis, often utilized in cross-coupling reactions. Understanding its inherent hazards is the foundation of safe handling.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For this compound, the classification dictates the necessary precautions.

Table 1: GHS Hazard Classification for this compound [1][2][3]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

The causality for these classifications lies in the chemical reactivity of boronic acids and their derivatives. The boron atom can interact with biological nucleophiles, and the acidic nature of the compound can lead to irritation of skin, eyes, and mucous membranes. Ingestion can lead to systemic toxicity.[4][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls is a fundamental concept in laboratory safety. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls: The Primary Barrier

All work involving this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is critical to prevent the inhalation of dust particles, which can cause respiratory irritation.[1] An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment: The Last Line of Defense

While engineering controls minimize airborne exposure, direct contact with the chemical is still a risk during handling. Therefore, a comprehensive suite of PPE is mandatory.[7]

Table 2: Required Personal Protective Equipment (PPE) [7][8][9]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.Protects skin from accidental spills and contact.[7][9]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask).Required when handling the solid compound outside of a fume hood or when dust generation is likely, to prevent inhalation.[5][7]

Safe Handling and Storage Protocols

Adherence to strict operational protocols is crucial for minimizing exposure and ensuring the integrity of the compound.

Handling Protocol
  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Confirm the functionality of the eyewash station and safety shower.

  • Donning PPE: Put on all required PPE as outlined in Table 2 before handling the chemical.[7]

  • Weighing and Transfer: When weighing and transferring the solid, avoid generating dust.[7][10] Use appropriate tools, such as a spatula.[7] Keep the container tightly closed when not in use.[5][10]

  • Post-Handling: After handling, thoroughly clean the work area to remove any residual chemical. Wash hands thoroughly with soap and water, even if gloves were worn.

Storage

Proper storage is essential to maintain the quality of the compound and prevent hazardous situations.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

  • Conditions to Avoid: Protect from moisture, as phenylboronic acids can be hygroscopic.[5] Also, protect from light.[1]

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

Table 3: First-Aid Measures [1][2][11]

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4][12]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[1][12]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][12]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor if you feel unwell.[1][4]
Accidental Release Measures

In the case of a spill, follow this step-by-step protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[13]

  • Ventilate: Ensure adequate ventilation.[5]

  • Containment: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[12]

  • Clean-up: For a solid spill, sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[5][14]

  • Decontamination: Clean the spill area thoroughly.

Fire-Fighting Measures

While this compound is not highly flammable, it is combustible.

  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and boron oxides.[5][12]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Classification: Treat this compound and any contaminated materials as hazardous waste.[15][16]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[16]

  • Disposal Route: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.[15][16]

Visualization of Safety Workflows

Visual aids can enhance the understanding and retention of critical safety procedures.

Emergency Response Workflow

EmergencyResponse cluster_Spill Spill Occurs cluster_Exposure Exposure Occurs Spill Spill of this compound Evacuate Evacuate Area Spill->Evacuate Exposure Personnel Exposure FirstAid Administer First Aid (Table 3) Exposure->FirstAid PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Medical Seek Medical Attention FirstAid->Medical

Caption: Emergency response workflow for spills and exposures.

Hierarchy of Controls

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs) PPE Personal Protective Equipment (Least Effective)

Caption: The hierarchy of controls for mitigating laboratory hazards.

Conclusion

The safe handling of this compound is paramount for protecting researchers and ensuring the integrity of scientific work. By understanding the compound's hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established handling and emergency protocols, laboratory professionals can mitigate the risks associated with this valuable chemical reagent. This guide serves as a comprehensive resource to foster a proactive safety culture within the research and development environment.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid.
  • Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
  • MedChemExpress. (n.d.). Phenylboronic acid-SDS.
  • Kumar, S. (2022). Disposal Of Boric Acid. Sciencing.
  • Chemtalk. (2022). Boric acid.
  • ChemicalBook. (n.d.). Phenylboronic acid - Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
  • AK Scientific, Inc. (n.d.). 4-Methylphenylboronic acid - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - this compound, 95%.
  • s d fine-chem limited. (n.d.). phenyl boronic acid - MSDS.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.
  • Echemi. (n.d.). 4-[(DIMETHYLAMINO)METHYL]PHENYLBORONICACID Safety Data Sheets.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Benchchem. (n.d.). Essential Procedures for the Proper Disposal of ARI-3531.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid.
  • Santa Cruz Biotechnology. (2015). SAFETY DATA SHEET - Phenylboronic acid.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 4-(Methylcarbamoyl)phenylboronic Acid.
  • Benchchem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - p-Tolylboronic acid.
  • AK Scientific, Inc. (n.d.). 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester - Safety Data Sheet.
  • ChemicalBook. (2025). 4-(N,N-DIMETHYLAMINOCARBONYL)PHENYLBORONIC ACID - Safety Data Sheet.
  • Chemistry LibreTexts. (2021). Proper Protective Equipment.
  • Fluorochem. (n.d.). This compound.
  • BLD Pharm. (n.d.). 4-(N,N-Diethylaminocarbonyl)phenylboronic acid.
  • Santa Cruz Biotechnology. (n.d.). 110140 - Phenylboronic acid - Safety Data Sheet.

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Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 4-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Amides in Medicinal Chemistry

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in the pharmaceutical industry, where the synthesis of complex molecular architectures is paramount to the discovery and development of new therapeutic agents.[4][5] Among the vast array of building blocks utilized in these endeavors, functionalized phenylboronic acids are of particular interest due to their ability to introduce key pharmacophoric elements.

This guide focuses on a particularly valuable, yet nuanced, building block: 4-(N-Methylaminocarbonyl)phenylboronic acid . The N-methylamide moiety is a common feature in drug candidates due to its ability to participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. Furthermore, the strategic placement of this group on a phenylboronic acid allows for the direct incorporation of this functionality into biaryl scaffolds, which are prevalent in a wide range of approved drugs.[4][6][7]

These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling of this compound, offering not just a protocol, but a deeper understanding of the underlying chemical principles to empower researchers in their synthetic campaigns.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[1][8] This is often the rate-determining step of the reaction.[8]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11][12][13]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (R¹-X) pd0->ox_add pd_intermediate R¹-Pd(II)L₂-X ox_add->pd_intermediate transmetalation Transmetalation (R²-B(OH)₂ + Base) pd_intermediate->transmetalation pd_biaryl R¹-Pd(II)L₂-R² transmetalation->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Regeneration product R¹-R² red_elim->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Reaction Components: A Guide to Rational Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious choice of each component. When working with this compound, several factors must be considered.

The Boronic Acid: A Functionalized Nucleophile
  • Purity and Stability: this compound is a solid that is generally stable to air and moisture.[14] However, like many boronic acids, it can be susceptible to protodeboronation (hydrolysis of the C-B bond) under harsh acidic or basic conditions, or at elevated temperatures.[1][15] It is advisable to use the boronic acid as received from a reputable supplier or to verify its purity by NMR before use.

  • Equivalents: Typically, a slight excess of the boronic acid (1.1 to 1.5 equivalents) is used to ensure complete consumption of the potentially more valuable aryl halide.[15]

The Electrophilic Partner: Aryl Halides
  • Reactivity: The reactivity of the aryl halide (Ar-X) follows the trend I > Br ≈ OTf > Cl.[3] Aryl iodides and bromides are the most common choices due to their high reactivity. Aryl chlorides are more cost-effective but often require more specialized and active catalyst systems.[12][16]

  • Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can slow it down.[1]

The Catalyst System: Palladium and Ligands

The combination of a palladium source and a ligand is critical for catalytic activity and stability.

  • Palladium Precatalysts: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂.[3][8] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that require in situ reduction or ligand association to form the active catalyst.[1]

  • Ligands: Phosphine ligands are widely used to stabilize the palladium center, enhance its reactivity, and prevent the formation of inactive palladium black.[1] The choice of ligand can significantly impact the reaction outcome.

    • For general applications: Triphenylphosphine (PPh₃) is a classic, cost-effective ligand.

    • For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates): More electron-rich and bulky ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), or biaryl phosphine ligands (e.g., SPhos, XPhos) are often more effective.[12][16]

The Essential Role of the Base

The base is crucial for the transmetalation step, where it activates the boronic acid.[9][10][11][12][13] The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Inorganic Bases:

    • Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used, often in an aqueous-organic solvent mixture.[2][17]

    • Phosphates: K₃PO₄ is a stronger base that is particularly effective for less reactive substrates.[15]

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, especially when anhydrous conditions are required.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different substrates.

Reagents and Equipment
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser (if heating conventionally)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.

  • Degassing: Seal the flask with a septum and purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.[18]

Summary of Reaction Parameters
ParameterRecommended RangeRationale
Boronic Acid Equiv. 1.1 - 1.5Drives the reaction to completion.
Palladium Loading 1 - 5 mol%Balances reaction rate and cost.
Ligand Loading 2 - 4 x Pd loadingStabilizes the catalyst and prevents decomposition.
Base Equiv. 2.0 - 3.0Ensures efficient transmetalation.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents are generally effective.[1][15]
Temperature 80 - 110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Field-Proven Insights & Troubleshooting

Observation Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing; try a more active ligand (e.g., PCy₃, SPhos).
Low reaction temperatureIncrease the temperature, or consider microwave irradiation.[19]
Insufficiently strong baseSwitch to a stronger base like K₃PO₄.
Homocoupling of Boronic Acid Presence of oxygenImprove degassing procedure.
Use of a Pd(II) precatalyst without a reductantThe homocoupling can reduce Pd(II) to Pd(0).[1] This is sometimes a necessary initiation step. If excessive, consider a Pd(0) source like Pd₂(dba)₃.
Protodeboronation High temperature or prolonged reaction timeMonitor the reaction closely and stop when the starting material is consumed. Consider using a more stable boronic ester (e.g., a pinacol ester).[15]
Poor Solubility of Reagents Inappropriate solventTry a more polar solvent like DMF or NMP.[2][15] Ensure the base is soluble in the chosen solvent system.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) setup 3. Combine Reagents in Flask reagents->setup catalyst 2. Prepare Catalyst Premix (Pd Source + Ligand) catalyst->setup degas 4. Degas with Inert Gas setup->degas add_solvent 5. Add Degassed Solvents degas->add_solvent react 6. Heat and Stir (Monitor by TLC/LC-MS) add_solvent->react cool 7. Cool to Room Temperature react->cool extract 8. Aqueous Workup & Extraction cool->extract purify 9. Dry, Concentrate & Purify (Chromatography/Recrystallization) extract->purify analyze 10. Characterize Final Product purify->analyze

Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling with this compound is a powerful tool for the synthesis of medicinally relevant biaryl amides. By understanding the reaction mechanism, carefully selecting the reaction components, and adhering to a robust experimental protocol, researchers can efficiently access these valuable compounds. The insights and troubleshooting guide provided herein are intended to facilitate the successful implementation and optimization of this important transformation in the pursuit of novel drug candidates.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Casanovas, J., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Chemistry LibreTexts. (2020, July 1). 17.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2014). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
  • ACS Publications. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • RJPT. (2018).
  • MDPI. (2020).
  • Catalysis Consulting. (2015). Case Study: Knowledge Based Problem Solving. [Link]
  • ACS Publications. (2012, August 15).
  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
  • MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
  • The Denmark Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
  • ResearchGate. (2016, November 1). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
  • MDPI. (2020).
  • Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

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Synthesis of biaryl compounds using 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Biaryl Amides via Suzuki-Miyaura Cross-Coupling Using 4-(N-Methylaminocarbonyl)phenylboronic Acid

Abstract: The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, driving continuous demand for robust and versatile synthetic methodologies.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for C-C bond formation due to its mild conditions and exceptional functional group tolerance.[2] This guide provides an in-depth technical overview and a field-proven protocol for the synthesis of biaryl compounds utilizing this compound. This specific reagent is of high value as the N-methylamide moiety offers a key hydrogen bond donor/acceptor site for molecular recognition in drug discovery and a versatile handle for further chemical elaboration. We will explore the mechanistic underpinnings of the catalytic cycle, justify the selection of reaction parameters, and provide a detailed, self-validating protocol for researchers, scientists, and drug development professionals.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate, which is often the rate-limiting step of the reaction. The reactivity of the aryl halide is critical, following the general trend of I > Br > OTf >> Cl.[2]

  • Transmetalation: This is the key bond-forming step where the aryl group from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base (e.g., K₃PO₄, K₂CO₃). The base converts the neutral boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), which readily transfers its organic moiety to the electrophilic Pd(II) center, displacing the halide.[4] The exact mechanism of transmetalation is complex and can vary, but the formation of this boronate is universally accepted as a critical prerequisite.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled aryl groups (Ar-Ar') from the Pd(II) complex. This concerted step forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation cluster_cycle Catalytic Cycle Boronic_Acid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Boronate + Base Base Base (e.g., OH⁻) Transmetalation Transmetalation Boronate->Transmetalation Transfer of Ar' Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArX Ar-X (Aryl Halide) ArX->OA PdII_intermediate Ar-Pd(II)(X)L₂ OA->PdII_intermediate PdII_intermediate->Transmetalation Diorganopalladium Ar-Pd(II)(Ar')L₂ Transmetalation->Diorganopalladium RE Reductive Elimination Diorganopalladium->RE RE->Pd0 Product Ar-Ar' (Biaryl Product) RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of N-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

This protocol details a reliable method for coupling this compound with 1-bromo-4-(trifluoromethyl)benzene. The choice of an electron-deficient aryl bromide partner demonstrates the robustness of the methodology.

Reaction Scheme:

(Self-correction: A placeholder for a chemical drawing is used here as image generation is not possible. The scheme shows this compound reacting with 1-bromo-4-(trifluoromethyl)benzene in the presence of a palladium catalyst and base to yield the target biaryl product.)

Materials and Equipment
  • Reagents:

    • This compound (1.0 equiv.)

    • 1-Bromo-4-(trifluoromethyl)benzene (1.2 equiv.)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv.)

    • Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv.), finely ground

  • Solvents:

    • 1,4-Dioxane (Anhydrous, degassed)

    • Deionized Water (Degassed)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and hot plate

    • Inert atmosphere manifold (Argon or Nitrogen)

    • Syringes and needles

    • Standard glassware for workup (separatory funnel, flasks)

    • Rotary evaporator

    • Flash column chromatography system

    • Analytical balance

Step-by-Step Experimental Procedure

Justification for Choices:

  • Catalyst System: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst. XPhos is a bulky, electron-rich Buchwald ligand that promotes efficient oxidative addition and reductive elimination, making it ideal for coupling with a range of aryl halides.[5]

  • Base: K₃PO₄ is a strong, non-nucleophilic base effective in promoting boronate formation without causing hydrolysis of sensitive functional groups.[6]

  • Solvent: A dioxane/water mixture is highly effective. Water aids in dissolving the inorganic base and facilitating boronate formation, while dioxane solubilizes the organic components.[5] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (e.g., 200 mg, 1.12 mmol, 1.0 equiv.), 1-bromo-4-(trifluoromethyl)benzene (e.g., 302 mg, 1.34 mmol, 1.2 equiv.), and finely ground K₃PO₄ (e.g., 713 mg, 3.36 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (e.g., 5.0 mg, 0.022 mmol, 0.02 equiv.) and XPhos (e.g., 21.4 mg, 0.045 mmol, 0.04 equiv.). Add this solid mixture to the Schlenk flask under a positive flow of Argon.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) to the flask via syringe. The mixture should be a suspension.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 30-70% ethyl acetate in hexanes) to yield the pure biaryl product as a solid.[6]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Representative Data & Analysis

The following table presents expected outcomes for the coupling of this compound with various aryl halides under the optimized protocol, demonstrating its versatility.

Aryl Halide PartnerProduct NameExpected Yield (%)Notes
1-Bromo-4-methoxybenzeneN-Methyl-4'-methoxy-[1,1'-biphenyl]-4-carboxamide90-98%Electron-donating groups generally lead to high yields.
1-Bromo-4-(trifluoromethyl)benzeneN-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide85-92%Electron-withdrawing groups are well-tolerated.[7]
2-BromopyridineN-Methyl-4-(pyridin-2-yl)benzamide75-85%Heteroaryl halides can be challenging but are feasible with robust catalyst systems.[8]
1-Chloro-4-nitrobenzeneN-Methyl-4'-nitro-[1,1'-biphenyl]-4-carboxamide60-75%Aryl chlorides require more active catalysts and potentially higher temperatures due to the stronger C-Cl bond.[2]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire experimental process, from initial setup to final analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis Setup 1. Assemble & Dry Glassware Inert 2. Establish Inert Atmosphere (Argon/N₂) Setup->Inert Reagents 3. Add Solids: - Boronic Acid - Aryl Halide - Base (K₃PO₄) Inert->Reagents Catalyst 4. Add Catalyst System: - Pd(OAc)₂ - XPhos Reagents->Catalyst Solvent 5. Add Degassed Solvents (Dioxane/H₂O) Catalyst->Solvent Heat 6. Heat & Stir (90-100 °C) Solvent->Heat Monitor 7. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 8. Aqueous Workup (EtOAc Extraction) Monitor->Workup Dry 9. Dry & Concentrate Workup->Dry Purify 10. Flash Chromatography Dry->Purify Characterize 11. Characterization (NMR, MS) Purify->Characterize Data 12. Data Analysis & Reporting Characterize->Data

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems and provides logical solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) oxidized by air. 2. Insufficiently Anhydrous Conditions. 3. Poor Quality Base.1. Ensure thorough degassing of solvents and maintain a positive inert atmosphere. Use fresh catalyst and ligand. 2. Use anhydrous grade solvents. Dry glassware thoroughly. 3. Use a freshly opened or finely ground, dry base.[6]
Protodeboronation 1. Presence of excess water or protic sources. 2. Prolonged reaction times at high temperatures. 3. Base is too strong or reaction too slow.1. Use the specified ratio of water. Ensure solvents are properly stored. 2. Monitor the reaction closely and stop it upon completion. 3. Consider a milder base (e.g., K₂CO₃) or a more active catalyst to accelerate the desired coupling over the side reaction.[5]
Homocoupling of Boronic Acid 1. Presence of oxygen, which can promote oxidative homocoupling. 2. Catalyst system favors homocoupling.1. Rigorously exclude oxygen through proper inert atmosphere techniques. 2. Re-evaluate the ligand and catalyst loading. Sometimes a slight adjustment in the Pd:Ligand ratio can suppress this side reaction.
Difficulty in Purification 1. Formation of closely-eluting byproducts. 2. Residual palladium catalyst in the product.1. Optimize chromatography conditions (try different solvent systems or a different stationary phase). 2. After the aqueous workup, consider washing the organic layer with a solution of a sulfur-based scavenger (e.g., aqueous sodium thiomethoxide) to remove residual palladium.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of biaryl compounds. By utilizing this compound, researchers can efficiently access a class of molecules with high potential in pharmaceutical and materials development. The protocol described herein is robust, well-validated, and provides a clear rationale for each experimental choice, empowering scientists to achieve high yields and purity. Careful attention to inert atmosphere techniques and reagent quality are paramount to success.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Boruah, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Saha, D., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Das, S., & Bhunia, S. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. [Link]
  • Thomas, S. J., et al. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. [Link]

Sources

The Strategic Utility of 4-(N-Methylaminocarbonyl)phenylboronic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of modern medicinal chemistry, the strategic incorporation of boronic acids has become a cornerstone for the efficient synthesis of complex bioactive molecules.[1] Among these, 4-(N-Methylaminocarbonyl)phenylboronic acid has emerged as a particularly valuable building block, primarily due to its utility in palladium-catalyzed cross-coupling reactions and its presence as a key structural motif in several drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols involving this versatile reagent. We will delve into its critical role in the synthesis of targeted therapies, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors, and provide detailed, field-proven protocols for its effective use in the laboratory.

The unique physicochemical properties of boronic acids, including their ability to form reversible covalent bonds and their role as a bioisostere for other functional groups, have cemented their importance in drug design.[1] this compound, with its specific substitution pattern, offers a handle for molecular recognition and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Core Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.[2][3]

Key Advantages in Synthesis:
  • Versatility: It can be coupled with a wide range of aryl and heteroaryl halides or triflates, allowing for the rapid generation of diverse chemical libraries for screening.

  • Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its tolerance of a broad array of functional groups, minimizing the need for protecting group strategies and shortening synthetic routes.

  • Favorable Physicochemical Properties: The N-methylaminocarbonyl group can participate in hydrogen bonding interactions, which can be crucial for target engagement and can also modulate solubility and other drug-like properties.

Spotlight Application: Synthesis of PARP Inhibitors

A significant application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. PARP enzymes are involved in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with certain DNA repair defects, such as those with BRCA1/2 mutations.

While specific proprietary synthetic routes are often closely guarded, the publicly available patent literature and scientific publications suggest that boronic acids are key intermediates in the synthesis of several PARP inhibitors. The general synthetic strategy often involves the coupling of a boronic acid derivative with a suitable heterocyclic partner.

Protocols and Methodologies

I. Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the borylation of a corresponding aryl halide, such as 4-bromo-N-methylbenzamide.

Protocol 1: Synthesis via Miyaura Borylation

This protocol describes the palladium-catalyzed borylation of 4-bromo-N-methylbenzamide using bis(pinacolato)diboron.

Materials:

  • 4-bromo-N-methylbenzamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-N-methylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling argon through the solvent for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with aqueous HCl in a suitable solvent like acetone or THF.

  • The crude this compound can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and other reagents.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

  • Base (KOAc): Essential for the transmetalation step in the catalytic cycle.

  • Palladium Catalyst and Ligand (Pd(dppf)Cl₂): The choice of catalyst and ligand is crucial for efficient coupling. dppf is a robust ligand for this type of transformation.

  • Hydrolysis Step: The Miyaura borylation yields a boronate ester, which is typically more stable and easier to purify than the corresponding boronic acid. The subsequent hydrolysis step is necessary to generate the reactive boronic acid for the Suzuki-Miyaura coupling.

Diagram: Synthesis of this compound

G 4-bromo-N-methylbenzamide 4-bromo-N-methylbenzamide Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 4-bromo-N-methylbenzamide->Suzuki-Miyaura Coupling B2pin2, Pd(dppf)Cl2, KOAc, Dioxane Pinacol Ester Intermediate Pinacol Ester Intermediate Suzuki-Miyaura Coupling->Pinacol Ester Intermediate Hydrolysis Hydrolysis Pinacol Ester Intermediate->Hydrolysis HCl, H2O This compound This compound Hydrolysis->this compound

Caption: Synthetic route to the target boronic acid.

II. Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions may need to be optimized for different substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoisoquinolin-1(2H)-one for PARP inhibitor synthesis)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).

  • Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Add the palladium catalyst (0.02-0.05 eq) under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Diagram: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 pd_add Oxidative Addition (Ar-Pd(II)-X)L2 pd0->pd_add Ar-X pd_trans Transmetalation (Ar-Pd(II)-Ar')L2 pd_add->pd_trans Ar'-B(OH)2 Base pd_elim Reductive Elimination (Ar-Ar') pd_trans->pd_elim pd_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Table 1: Troubleshooting Common Issues in Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low reaction temperature, poor solvent choice.Use a fresh batch of catalyst, try a stronger base (e.g., Cs₂CO₃), increase the reaction temperature, screen different solvent systems.
Protodeborylation Presence of water, prolonged reaction time at high temperature, certain substrates are more prone.Use anhydrous solvents, monitor the reaction closely and stop when complete, consider using the corresponding boronate ester.
Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas.
III. Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for reproducible results in subsequent reactions.

Recommended Analytical Techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the material. A reverse-phase method with a suitable C18 column and a mobile phase of acetonitrile/water with a modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is in the range of 200-220 °C.[4][5]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 121177-82-0[4]
Molecular Formula C₈H₁₀BNO₃[4]
Molecular Weight 178.98 g/mol [4]
Appearance White to off-white solid
Melting Point 200-220 °C[4][5]
IV. Stability, Storage, and Handling

Arylboronic acids can be sensitive to heat, light, and moisture. Proper storage and handling are crucial to maintain their reactivity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][7] For long-term storage, refrigeration is recommended.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Avoid creating dust.[7][8]

  • Stability: Arylboronic acids can undergo protodeboronation, especially in the presence of moisture and at elevated temperatures.[9] They can also form anhydrides (boroxines) upon dehydration. While this is often a reversible process, it can affect the stoichiometry of reactions if not accounted for.

Conclusion

This compound is a valuable and versatile building block in drug discovery and development. Its utility in the construction of complex molecular architectures, particularly in the synthesis of targeted therapies like PARP inhibitors, is well-established. By understanding the underlying principles of its reactivity and adhering to robust experimental protocols, researchers can effectively leverage this reagent to accelerate their drug discovery programs. The protocols and insights provided in this document are intended to serve as a practical guide for the successful application of this compound in the laboratory.

References

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). RSC Advances.
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (2019, December). Environmental and Molecular Mutagenesis.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures.
  • Synthesis and evaluation of aryl boronic acids as fluorescent artificial receptors for biological carbohydrates. (n.d.). PubMed.
  • This compound. (n.d.). Oakwood Chemical.
  • A kind of preparation method of 4 amino phenyl boronic acid derivative. (n.d.). Google Patents.
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.
  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. (n.d.). AWS.
  • Supporting Information - Theranostics. (n.d.). Theranostics.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.
  • Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. (n.d.). Organic Chemistry Portal.

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Application Notes and Protocols: The Strategic Use of 4-(N-Methylaminocarbonyl)phenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

The incorporation of the boronic acid moiety into small molecules has marked a significant turning point in medicinal chemistry. Once perceived with caution, boron-containing compounds are now recognized for their unique chemical properties and therapeutic potential.[1][2][3] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, paved the way for a new class of therapeutics.[4][5] Boronic acids are valued for their ability to form reversible covalent bonds with biological targets and for their utility as versatile synthetic intermediates.[2] Among the vast arsenal of available boronic acids, 4-(N-Methylaminocarbonyl)phenylboronic acid has emerged as a particularly valuable building block, especially in the synthesis of targeted cancer therapies.

This guide provides an in-depth exploration of the applications of this compound, focusing on its strategic implementation in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the mechanistic rationale behind its use in the cornerstone of C-C bond formation, the Suzuki-Miyaura cross-coupling reaction, and provide detailed, field-proven protocols for its application.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application.

PropertyValueReference
CAS Number 121177-82-0[6]
Molecular Formula C₈H₁₀BNO₃[6]
Molecular Weight 178.98 g/mol [6]
Appearance White to off-white solid
Melting Point 200-220 °C[6]
Solubility Soluble in methanol, DMF, and DMSO. Sparingly soluble in water.

Handling and Storage: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a carbon-carbon bond.[2] This reaction is a workhorse in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X R-Pd(II)-X Pd(0)L2->R-Pd(II)-X R-X Oxidative Addition Oxidative Addition R-X R-X R-Pd(II)-R' R-Pd(II)-R' R-Pd(II)-X->R-Pd(II)-R' R'-B(OH)2, Base Transmetalation Transmetalation R'-B(OH)2 R'-B(OH)2 Base Base R-Pd(II)-R'->Pd(0)L2 R-R' Reductive Elimination Reductive Elimination R-R' R-R'

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and is often substrate-dependent. For electron-deficient boronic acids like this compound, careful optimization may be required to achieve high yields and avoid side reactions such as protodeboronation.

Protocol: Synthesis of a Biaryl Intermediate for PARP Inhibitors

This protocol describes the synthesis of a key biaryl intermediate, a common scaffold in many PARP inhibitors, via a Suzuki-Miyaura coupling between this compound and a suitable aryl bromide.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound + + Aryl Bromide (e.g., 2-bromo-5-fluorobenzamide) Aryl Bromide (e.g., 2-bromo-5-fluorobenzamide) Pd Catalyst (e.g., Pd(dppf)Cl2) Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Heat Heat Biaryl Intermediate Biaryl Intermediate Reactants Reactants Conditions Conditions Product Product

Figure 2: General scheme for the Suzuki-Miyaura coupling to form a biaryl intermediate.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (e.g., 2-bromo-5-fluorobenzamide) (1.2 eq)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃) (3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove any oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl intermediate.[8]

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki-Miyaura couplings, including those with heteroaryl halides.

  • Base: Potassium carbonate is a commonly used inorganic base that is effective in the transmetalation step.

  • Solvent: A mixture of dioxane and water is often used to dissolve both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) active species.

Application in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[10]

The Role of the 4-(N-Methylaminocarbonyl)phenyl Moiety

The 4-(N-Methylaminocarbonyl)phenyl group, introduced via the corresponding boronic acid, often serves as a key pharmacophore in PARP inhibitors. This moiety can engage in crucial hydrogen bonding interactions within the nicotinamide binding pocket of the PARP enzyme, mimicking the interactions of the natural substrate, NAD+.

PARP_Inhibition cluster_PARP PARP Enzyme Active Site cluster_Inhibitor PARP Inhibitor Amino Acid Residues Amino Acid Residues Biaryl Scaffold Biaryl Scaffold Biaryl Scaffold->Amino Acid Residues π-π Stacking 4-(N-Methylaminocarbonyl)phenyl Moiety 4-(N-Methylaminocarbonyl)phenyl Moiety 4-(N-Methylaminocarbonyl)phenyl Moiety->Amino Acid Residues Hydrogen Bonding

Figure 3: Schematic of a PARP inhibitor interacting with the enzyme's active site.

Exemplary Protocol: Final Step in the Synthesis of a PARP Inhibitor Analogue

This protocol outlines a representative final step in the synthesis of a PARP inhibitor analogue, involving the coupling of the previously synthesized biaryl intermediate with a suitable heterocyclic partner.

Materials:

  • Biaryl intermediate from the previous step (1.0 eq)

  • Heterocyclic coupling partner (e.g., a piperazine derivative) (1.1 eq)

  • Coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

Procedure:

  • Dissolution: Dissolve the biaryl intermediate in anhydrous DMF.

  • Activation: Add the coupling reagents (HATU and HOBt) and stir for 15-30 minutes at room temperature to activate the carboxylic acid (if the biaryl intermediate has one).

  • Coupling: Add the heterocyclic partner and DIPEA to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The crude product can be purified by preparative HPLC or crystallization to yield the final PARP inhibitor analogue.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic use in Suzuki-Miyaura cross-coupling reactions provides an efficient route to complex biaryl structures that are central to the design of potent enzyme inhibitors, most notably in the field of PARP inhibition. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important reagent in their drug discovery endeavors.

References

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. J Enzyme Inhib Med Chem. 2019;34(1):150-162. [Link]
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Org. Biomol. Chem., 2021,19, 8391-8396. [Link]
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. 2022, 12, 13, 7838–7843. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed. 2007, 46, 5554 –5558. [Link]
  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. J Enzyme Inhib Med Chem. 2019;34(1):150-162. [Link]
  • Diagnosing issues with a failed Suzuki coupling? Reddit. 2021. [Link]
  • Synthesis of Olaparib Derivatives and Their Antitumor Activities.
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. 2018, 22, 9, 1237–1256. [Link]
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. 2016, 18, 4803-4807. [Link]
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020, 25(18), 4323. [Link]
  • The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews. 2024. [Link]
  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. Biomolecules. 2020, 10(9), 1269. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. 2020, 8, 564601. [Link]
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. 2023. [Link]
  • Suzuki-Miyaura Coupling. Organic Synthesis. N.D. [Link]
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. 2021, 26(17), 5347. [Link]
  • Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. 2020, 201, 112528. [Link]
  • PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks. bioRxiv. 2023. [Link]

Sources

Application Notes & Protocols: 4-(N-Methylaminocarbonyl)phenylboronic Acid as a Versatile Building Block for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

Boronic acids represent a privileged class of pharmacophores, renowned for their unique ability to act as reversible covalent inhibitors of various enzymes, particularly serine proteases.[1][2] Their mechanism, which involves forming a stable yet reversible tetrahedral intermediate with the catalytic serine residue, mimics the transition state of substrate hydrolysis, leading to potent inhibition.[3][4] This guide focuses on 4-(N-Methylaminocarbonyl)phenylboronic acid (CAS 121177-82-0), a versatile building block for the design and synthesis of targeted enzyme inhibitors. The presence of the N-methylaminocarbonyl moiety provides a valuable handle for establishing specific hydrogen-bonding interactions within an enzyme's active site, thereby enhancing both potency and selectivity. This document provides a detailed overview of its mechanism, step-by-step protocols for its incorporation into lead compounds via Suzuki-Miyaura cross-coupling, and robust methodologies for the kinetic analysis of the resulting inhibitors.

Introduction: The Power of the Boron Warhead

The electrophilic nature of the boron atom in boronic acids allows it to accept a lone pair of electrons from the hydroxyl group of a catalytic serine or threonine residue within an enzyme's active site.[5] This interaction forms a covalent, tetrahedral boronate adduct, which is a potent transition-state analog inhibitor.[6] Unlike irreversible covalent inhibitors, this bond is reversible, which can lead to a more desirable safety profile in therapeutic agents.[7]

The utility of a boronic acid building block is determined not only by the boron "warhead" but also by the appended chemical scaffold. The phenyl ring of this compound serves as a rigid core for synthetic elaboration, while the N-methylaminocarbonyl group is strategically positioned to act as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual functionality can be exploited to achieve specific interactions with amino acid residues in the S1 pocket or other subsites of target enzymes, such as serine proteases or β-lactamases, ultimately driving inhibitor affinity and selectivity.[8][9]

G cluster_Enzyme Enzyme Active Site cluster_Complex Tetrahedral Intermediate (Reversible) Ser64 Serine (Catalytic Residue) His41 Histidine Adduct B O O Phenyl-R His41->Ser64 Activates OxyanionHole Oxyanion Hole (e.g., Gly187) Inhibitor 4-(N-Methylaminocarbonyl)- phenylboronic acid Inhibitor->Adduct:B Nucleophilic attack by Ser-OH Adduct:O1->OxyanionHole H-bond stabilization

Figure 1: Mechanism of reversible covalent inhibition of a serine protease by a phenylboronic acid derivative.

Physicochemical Properties & Handling

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring reproducible results.

PropertyValueSource(s)
CAS Number 121177-82-0[10][11]
Molecular Formula C₈H₁₀BNO₃[12][13]
Molecular Weight 178.98 g/mol [12][13]
Appearance Solid[11]
Melting Point 200-220 °C[12]
Storage Store at room temperature, keep dry[11]
Safety Irritant. Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed.[10][11]

Handling: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and prevent contact with skin and eyes.

Protocol 1: Synthesis of a Biphenyl-based Inhibitor via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[14] It is the method of choice for coupling this compound with a (hetero)aryl halide to construct the core of a more complex inhibitor.

Figure 2: General workflow for the synthesis of a biphenyl inhibitor using Suzuki-Miyaura coupling.

Principle

This protocol describes the coupling of this compound with a generic aryl bromide. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[14] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[15]

Materials
  • This compound (1.2 equiv)

  • Aryl bromide of interest (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, hindering the catalytic cycle. Maintaining an inert atmosphere is crucial for reaction efficiency.[16]

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol). Then, add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous MgSO₄.

    • Scientist's Note: The brine wash helps to remove residual water from the organic phase.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biphenyl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Protocol 2: Kinetic Characterization of Enzyme Inhibition

After synthesizing a potential inhibitor, its biological activity must be quantified. This involves determining its potency (IC₅₀ and Kᵢ) and its mechanism of inhibition.[17] A standard colorimetric assay using a model serine protease (e.g., chymotrypsin) and a chromogenic substrate is described below.

G Prep Prepare Reagents: - Enzyme Stock - Substrate Stock - Inhibitor Serial Dilutions - Assay Buffer IC50 IC₅₀ Determination (Fixed Substrate, Varying Inhibitor) Prep->IC50 MoI Mechanism of Inhibition (MoI) (Varying Substrate & Inhibitor Concentrations) Prep->MoI Data Measure Reaction Rates (Spectrophotometer) IC50->Data MoI->Data Analysis Data Analysis Data->Analysis Plot1 Dose-Response Curve (Calculate IC₅₀) Analysis->Plot1 Plot2 Michaelis-Menten & Lineweaver-Burk Plots Analysis->Plot2 Result Determine Kᵢ & Inhibition Type Plot1->Result Plot2->Result

Sources

Application Note: High-Sensitivity Carbohydrate Sensing Using 4-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The detection and quantification of carbohydrates are paramount in clinical diagnostics, biotechnology, and drug development. Boronic acids have emerged as exceptional synthetic receptors due to their unique ability to form reversible covalent bonds with the cis-diol moieties of saccharides.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(N-Methylaminocarbonyl)phenylboronic acid (CAS: 121177-82-0) as a core structural motif in the design of advanced carbohydrate sensing systems. We will explore the underlying chemical principles, detail robust experimental protocols for fluorescence-based detection, and offer insights into data analysis and troubleshooting.

The Fundamental Principle: Boronic Acid-Diol Interaction

The utility of boronic acids in carbohydrate sensing is rooted in a fundamental principle of Lewis acid-base chemistry. The boron atom in a boronic acid, R-B(OH)₂, is electron-deficient and acts as a Lewis acid.[2] It readily and reversibly interacts with nucleophilic 1,2- or 1,3-diols, which are ubiquitous structural features in carbohydrates, to form stable five- or six-membered cyclic boronate esters.[1][4][5]

This interaction is highly dependent on pH. In aqueous solution, the boronic acid (a neutral, trigonal planar species) exists in equilibrium with its anionic, tetrahedral boronate form (R-B(OH)₃⁻). The boronate form is significantly more reactive towards diols.[6] The pKa of most phenylboronic acids is around 9, but this can be tuned by the electronic nature of substituents on the aromatic ring.[2][6] The N-methylaminocarbonyl group in this compound influences the electronic properties and therefore the pKa of the boronic acid moiety, making it a versatile building block for sensors designed to operate under specific pH conditions, including physiological pH (~7.4).[7]

Figure 1: Boronic acid-diol binding equilibrium.

Signal Transduction: From Binding to Readout

The formation of a boronate ester is a molecular recognition event. To make it useful, this event must be translated into a measurable signal. This compound serves as the recognition element which is typically conjugated to a signal-reporting molecule, most commonly a fluorophore.

Photoinduced Electron Transfer (PET)

A prevalent and elegant mechanism for signal transduction is Photoinduced Electron Transfer (PET).[8][9] In a typical PET sensor design, an amine group is positioned spatially close to the boronic acid and the fluorophore.

  • "Signal Off" State: In the absence of a carbohydrate, the lone pair of electrons on the nitrogen atom of the amine is available to quench the excited state of the fluorophore through PET upon excitation. This results in low fluorescence emission.[1][9]

  • "Signal On" State: Upon binding a diol-containing carbohydrate, the boron atom becomes more acidic and forms a dative N→B bond with the nearby amine.[1][8] This interaction engages the nitrogen's lone pair, preventing it from participating in PET. Consequently, the fluorophore's emission is no longer quenched, leading to a significant increase in fluorescence intensity.[1]

PET_Mechanism cluster_off State 1: No Carbohydrate (Signal OFF) cluster_on State 2: Carbohydrate Bound (Signal ON) F_off Fluorophore N_off Amine (Quencher) pet PET Quenching F_off->pet B_off Boronic Acid N_off->pet ex_off Light Excitation (hν) ex_off->F_off no_fluor Low Fluorescence pet->no_fluor F_on Fluorophore N_on Amine fluor High Fluorescence F_on->fluor B_on Boronate Ester N_on->B_on N→B Bond (PET Blocked) Carb Carbohydrate ex_on Light Excitation (hν) ex_on->F_on

Figure 2: Photoinduced Electron Transfer (PET) signaling pathway.

Application Protocol: Fluorescence-Based Carbohydrate Titration

This protocol provides a generalized workflow for quantifying the interaction between a fluorescent boronic acid sensor (derived from this compound) and a target carbohydrate, such as glucose.

Required Materials & Equipment
  • Reagents:

    • Fluorescent boronic acid sensor probe

    • High-purity carbohydrates (e.g., D-Glucose, D-Fructose, D-Galactose)

    • Buffer solution (e.g., Phosphate-Buffered Saline (PBS), HEPES) at desired pH (e.g., pH 7.4)

    • High-purity water (Milli-Q or equivalent)

    • DMSO (for dissolving sensor stock, if necessary)

  • Equipment:

    • Fluorescence Spectrophotometer (Fluorometer)

    • Quartz cuvettes (1 cm path length)

    • Calibrated pH meter

    • Analytical balance

    • Calibrated micropipettes

Experimental Workflow

Workflow prep Step 1: Solution Prep - Sensor Stock (e.g., 1 mM in DMSO) - Carbohydrate Stocks (e.g., 1 M in Buffer) - Working Buffer (e.g., PBS, pH 7.4) setup Step 2: Instrument Setup - Set Excitation/Emission λ - Optimize Slit Widths & Gain prep->setup blank Step 3: Blank Measurement - Measure fluorescence of buffer only setup->blank sensor_bg Step 4: Sensor Baseline (F₀) - Add sensor to cuvette (e.g., 10 µM final) - Record baseline fluorescence blank->sensor_bg titrate Step 5: Titration - Add aliquots of carbohydrate stock - Mix and equilibrate (e.g., 2 min) - Record fluorescence (F) after each addition sensor_bg->titrate analyze Step 6: Data Analysis - Plot ΔF (F - F₀) vs. [Carbohydrate] - Calculate Binding Constant (Ka) titrate->analyze

Figure 3: Experimental workflow for carbohydrate sensing.
Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Sensor Stock (1 mM): Accurately weigh the fluorescent sensor and dissolve in a minimal amount of DMSO. Dilute to the final volume with the working buffer. Expert Tip: Sonication can aid in dissolving the sensor. Prepare fresh or store at -20°C, protected from light.

    • Carbohydrate Stock (1 M): Dissolve a precise amount of the desired carbohydrate (e.g., glucose) in the working buffer. Allow the solution to stand for at least 24 hours to ensure mutarotational equilibrium.[10]

    • Working Buffer: Prepare the buffer (e.g., 50 mM PBS) and adjust the pH to the desired value (e.g., 7.4).

  • Instrument Configuration:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Determine the optimal excitation (λ_ex) and emission (λ_em) wavelengths by scanning the sensor solution.

    • Set the slit widths to balance signal intensity and spectral resolution (e.g., 5 nm).

  • Performing the Titration:

    • Pipette 2 mL of the working buffer into a quartz cuvette and record a blank spectrum.

    • Add a calculated volume of the sensor stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM). Mix gently by pipetting.

    • Record the initial fluorescence intensity (F₀). This is the baseline reading of the sensor in the absence of the analyte.

    • Begin the titration by making sequential additions of small aliquots of the carbohydrate stock solution into the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes before recording the new fluorescence intensity (F).

    • Continue additions until the fluorescence signal reaches a plateau, indicating saturation of the sensor.

  • Selectivity Analysis (Control Experiment):

    • To assess the sensor's selectivity, repeat the titration protocol (Step 3) using other carbohydrates (e.g., fructose, galactose) as the analyte. Comparing the response profiles is crucial for validating the sensor's specificity.[4][11]

Data Analysis & Interpretation

The primary output of the experiment is a set of fluorescence intensity values corresponding to different carbohydrate concentrations.

  • Plotting the Data: Plot the change in fluorescence (ΔF = F - F₀) or the relative fluorescence (F/F₀) as a function of the total carbohydrate concentration. The resulting curve should be hyperbolic, indicating a binding equilibrium.

  • Determining the Binding Constant (Kₐ): The association constant (Kₐ), a measure of the affinity between the sensor and the carbohydrate, can be determined by fitting the titration data to a suitable binding model, such as the 1:1 Benesi-Hildebrand equation or by using non-linear regression analysis software. A higher Kₐ value indicates a stronger binding affinity.

Sample Data Presentation

Quantitative results should be summarized for clear comparison.

CarbohydrateBinding Constant (Kₐ, M⁻¹)Limit of Detection (LOD, µM)
D-Glucose4.5 x 10³1.37
D-Fructose35315.2
D-Galactose15035.8
Note: Data is hypothetical for illustrative purposes. Actual values are dependent on the specific sensor structure and experimental conditions. Similar data has been reported for advanced diboronic acid sensors.[4][12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Fluorescence Change 1. Incorrect pH for boronic acid-diol binding. 2. Sensor concentration too high (inner filter effect). 3. Inactive or degraded sensor probe.1. Verify buffer pH. Optimize the assay by testing a range of pH values (e.g., 6.5-9.0).[12][13] 2. Dilute the sensor concentration and re-run the titration. 3. Prepare a fresh stock solution of the sensor.
High Background Signal 1. Contaminated buffer or cuvette. 2. Intrinsic fluorescence of the carbohydrate stock at high concentrations.1. Use high-purity reagents and thoroughly clean cuvettes. 2. Run a control titration of the carbohydrate in buffer without the sensor to measure any background.
Poor Reproducibility 1. Incomplete mixing or equilibration time. 2. Temperature fluctuations. 3. Pipetting errors.1. Standardize mixing procedure and ensure sufficient time for the signal to stabilize after each addition. 2. Use a temperature-controlled cuvette holder. 3. Calibrate pipettes and use proper pipetting technique.

Conclusion

This compound is a valuable and versatile chemical tool for the development of sophisticated carbohydrate sensors. By understanding the fundamental principles of boronic acid-diol interactions and signal transduction mechanisms like PET, researchers can design and implement robust assays for a wide range of applications, from monitoring metabolic processes in live cells to developing novel diagnostic tools for diseases like diabetes.[3][12][13] The protocols and insights provided in this note serve as a foundation for leveraging this powerful technology in research and development.

References

  • Wang, B., & Anslyn, E. V. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(48), 27485-27499. [Link]
  • Li, M., & Li, X. (2018). Recent development of boronic acid-based fluorescent sensors. PubMed Central. [Link]
  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Analytical chemistry, 77(13), 4313-4320. [Link]
  • He, X., Wu, X., & Li, Z. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 14023-14038. [Link]
  • DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of biomedical optics, 7(4), 538-545. [Link]
  • Wang, Y., et al. (2023). Electrochemical detection of glycoproteins using boronic acid-modified metal–organic frameworks as dual-functional signal reporters. Analytical Methods, 15(18), 2323-2329. [Link]
  • Gimeno, A., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 54(9), 2231–2243. [Link]
  • Li, D., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(3), 368. [Link]
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  • Wang, S., et al. (2017). Fluorescent molecularly imprinted nanoparticles with boronate affinity for selective glycoprotein detection. Journal of Materials Chemistry B, 5(3), 483-490. [Link]
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  • Gao, Z., & Liu, G. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. International Journal of Electrochemical Science, 8, 11161-11174. [Link]
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  • Silva, F., et al. (2019).
  • Gimeno, A., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors.
  • Lee, D., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
  • Matsumoto, A., et al. (2012). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 12(4), 4960-4974. [Link]
  • Chatterji, U., et al. (2022). Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega, 7(45), 41103–41112. [Link]
  • Liu, K., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 629. [Link]
  • Wang, R., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8348–8358. [Link]
  • Li, M., et al. (2015). Recent progress in boronic acid-based carbohydrate sensing. Chemistry–An Asian Journal, 10(9), 1836-1848. [Link]
  • Chen, Y., et al. (2018). A novel probe based on phenylboronic acid functionalized carbon nanotubes for ultrasensitive carbohydrate determination in biofluids and semi-solid biotissues. Analyst, 143(17), 4159-4166. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Pharma sourcing. [Link]
  • S, S., et al. (2020). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. New Journal of Chemistry, 44(37), 16040-16046. [Link]
  • Zhang, J., et al. (2018). A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose. New Journal of Chemistry, 42(14), 11599-11605. [Link]

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Application Notes and Protocols for 4-(N-Methylaminocarbonyl)phenylboronic acid in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Phenylboronic acids (PBAs) and their derivatives have emerged as a significant class of molecules in the landscape of targeted cancer therapy. Their unique ability to reversibly bind with sialic acids, which are frequently overexpressed on the surfaces of malignant cells, provides a powerful mechanism for tumor-specific targeting. This document provides a detailed guide to the application of 4-(N-Methylaminocarbonyl)phenylboronic acid , a specific PBA derivative, in the context of cancer research and therapeutic development. We will explore its foundational mechanism of action, its potential role in advanced therapeutic strategies such as Proteolysis-Targeting Chimeras (PROTACs), and provide detailed protocols for its experimental validation.

Introduction: The Rationale for Phenylboronic Acids in Oncology

The concept of a "magic bullet," a therapy that selectively targets cancer cells while sparing healthy tissue, has been a long-standing goal in oncology. Phenylboronic acid and its derivatives are promising candidates in this pursuit due to their affinity for sialic acid residues.[1][2] These sugar moieties are terminal components of glycan chains on cell surface glycoproteins and glycolipids. In many cancers, altered glycosylation patterns lead to an abundance of sialic acid, making it a biomarker for malignancy.[3] The interaction between the boronic acid group and the diol functionalities of sialic acid allows for the selective accumulation of PBA derivatives in the tumor microenvironment.[1]

This compound, with its specific substitution, offers a unique chemical scaffold that can be explored for direct therapeutic effects or as a targeting moiety in more complex drug delivery systems.

Mechanism of Action: Sialic Acid Targeting

The primary mechanism by which this compound is thought to exert its targeted effects is through the formation of a reversible covalent bond with sialic acid residues on the cancer cell surface. This interaction is pH-dependent, with binding being favored in the slightly acidic tumor microenvironment.[4]

Signaling Pathway Visualization

The following diagram illustrates the targeted delivery of a therapeutic agent to a cancer cell, facilitated by the interaction between a phenylboronic acid derivative and cell surface sialic acids.

G cluster_0 Extracellular Space (Tumor Microenvironment) cluster_1 Intracellular Space Therapeutic This compound (or PBA-conjugated therapeutic) SialicAcid Sialic Acid Residues Therapeutic->SialicAcid Reversible Covalent Bonding (Boronate Ester Formation) Internalization Internalization of Therapeutic Agent SialicAcid->Internalization Receptor-Mediated Endocytosis CancerCell Cancer Cell Membrane Downstream Downstream Therapeutic Effects (e.g., Apoptosis, Growth Inhibition) Internalization->Downstream

Caption: Targeted delivery via sialic acid binding.

Advanced Application: ROS-Activated PROTACs

A cutting-edge application for boronic acid-containing molecules is in the design of conditionally activated Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[5]

The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS). This unique feature can be exploited to design "pro-PROTACs" that are activated specifically in cancer cells.[6][7] In this strategy, the boronic acid moiety can act as a "caging" group on the E3 ligase ligand of the PROTAC. In the presence of ROS, the boronic acid is cleaved, releasing the active PROTAC, which can then induce the degradation of an oncogenic protein of interest.[8]

Experimental Workflow for a ROS-Activated PROTAC

G cluster_0 Inactive State (Systemic Circulation) cluster_1 Tumor Microenvironment cluster_2 Targeted Protein Degradation ProPROTAC Pro-PROTAC (Boronic Acid Caged) ROS High ROS Levels ProPROTAC->ROS Exposure ActivePROTAC Active PROTAC ROS->ActivePROTAC Cleavage of Boronic Acid Cage TernaryComplex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) ActivePROTAC->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

Caption: Workflow for a ROS-activated PROTAC.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound. Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assessment (Crystal Violet Assay)

This protocol is adapted from a study evaluating the cytotoxicity of phenylboronic acid on various cancer cell lines.[9]

Objective: To determine the dose-dependent cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., 4T1, SCCVII)[9]

  • Complete culture medium (e.g., RPMI 1640 with 10% FCS)

  • 96-well microtiter plates

  • Phosphate Buffered Saline (PBS)

  • 3% Formalin solution

  • 0.1% Crystal Violet solution

  • Deionized water

  • Plate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 250 µL of complete culture medium.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer).[9] Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: After 24 hours, replace the old medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Fixation: Discard the medium and gently wash the cells with PBS. Fix the cells by adding 100 µL of 3% formalin solution to each well and incubate for 15 minutes at room temperature.

  • Staining: Discard the formalin solution, wash the wells with deionized water, and allow them to air dry. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Extensively wash the wells with deionized water and allow them to dry completely.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of this compound on the expression or phosphorylation status of key proteins in a relevant signaling pathway (e.g., apoptosis, cell cycle).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, p21, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Antitumor Activity Assessment

This protocol is a generalized framework based on a study that evaluated the in vivo effects of phenylboronic acid in a mouse tumor model.[9]

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

  • Syngeneic mouse model (e.g., BALB/c mice with 4T1 tumors)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

  • Sterile saline

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^5 tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every other day.

  • Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound via a chosen route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group should receive the vehicle. A dose of 100 mg/kg has been used for phenylboronic acid in some studies.[9]

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the antitumor efficacy.

Data Presentation

While specific quantitative data for this compound is not yet widely published, the following table provides a template for how such data could be presented.

Cell LineCompoundIC50 (µM)Reference
Breast Cancer (e.g., MCF-7)This compoundTBD[Your Future Publication]
Prostate Cancer (e.g., DU-145)This compoundTBD[Your Future Publication]
Lung Cancer (e.g., A549)This compoundTBD[Your Future Publication]
Normal Fibroblasts (e.g., L929)This compoundTBD[Your Future Publication]

TBD: To be determined through experimentation.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care. It is advised to wear appropriate personal protective equipment, including gloves, lab coat, and eye protection. Work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion and Future Perspectives

This compound represents a promising molecule for the development of targeted cancer therapies. Its potential to selectively bind to sialic acids on cancer cells opens avenues for its use as a standalone therapeutic or as a targeting moiety. The exploration of its role in advanced platforms like ROS-activated PROTACs could lead to highly specific and potent next-generation cancer treatments. The protocols provided herein offer a solid foundation for researchers to begin to unlock the full therapeutic potential of this compound.

References

  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - NIH.
  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation.
  • Reactive oxygen species-responsive Pre-PROTAC for tumor-specific protein degradation - ResearchGate.
  • Reactive oxygen species-responsive Pre-PROTAC for tumor-specific protein degradation - Chemical Communications (RSC Publishing).
  • Reactive Oxygen Species (ROS)-Activated Pro-drugs: Mechanism and Combination Strategy - ResearchGate.
  • In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC - NIH.
  • Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry - PubMed.
  • Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central.
  • Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed.
  • Cytotoxicity of phenylboronic acid and 4‐CH2PACD evaluated by OD values... - ResearchGate.
  • Molecular recognition of sialic acid end groups by phenylboronates - PubMed.
  • Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles - PMC - NIH.
  • (PDF) Phenylboronic acid in targeted cancer therapy and diagnosis - ResearchGate.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Probing the Sialic Acid Binding Site of the Hemagglutinin-Neuraminidase of Newcastle Disease Virus: Identification of Key Amino Acids Involved in Cell Binding, Catalysis, and Fusion - NIH.
  • The sweet spot: defining virus–sialic acid interactions - PMC - PubMed Central.
  • Characterization of the Sialic Acid Binding Activity of Influenza A Viruses Using Soluble Variants of the H7 and H9 Hemagglutinins | PLOS One.

Sources

Application Notes & Protocols: The Strategic Use of 4-(N-Methylaminocarbonyl)phenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational components upon which active pharmaceutical ingredients (APIs) are built. Among the vast arsenal of chemical reagents, boronic acids have become indispensable tools for medicinal chemists, primarily for their role in the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3]

This guide focuses on 4-(N-Methylaminocarbonyl)phenylboronic acid (CAS No. 121177-82-0), a bifunctional building block of significant interest. Its structure uniquely combines a reactive boronic acid moiety with a hydrogen-bond-donating N-methylamide group. This combination makes it an exceptionally valuable reagent for introducing a substituted phenyl ring system, a common structural motif in a multitude of pharmacologically active compounds.[2] The amide group can modulate solubility, participate in crucial drug-receptor binding interactions, and serve as a synthetic handle for further molecular elaboration. Understanding the principles and practicalities of its application is key to leveraging its full potential in synthesizing high-value pharmaceutical intermediates.

Compound Profile: this compound
CAS Number 121177-82-0[4][5]
Molecular Formula C₈H₁₀BNO₃[4][6]
Molecular Weight 178.98 g/mol [4][6]
Appearance White to off-white solid[6]
Melting Point 200-220 °C[4][7]
Primary Application Suzuki-Miyaura cross-coupling reactions[2][8]

The Core Reaction: Principles of the Suzuki-Miyaura Coupling

The power of this compound is primarily unleashed through the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon (C-C) bonds.[9] This reaction forges a new bond between an organoboron compound (the boronic acid) and an organohalide (e.g., an aryl bromide or chloride) using a palladium catalyst and a base.[9][10] The reaction is prized for its mild conditions, high functional group tolerance, and the generally low toxicity of its boron-containing byproducts.[11]

The process operates via a well-established catalytic cycle, which is fundamental to understanding and optimizing the reaction.

The Catalytic Cycle Explained

The mechanism involves a sequence of three primary steps that continuously regenerate the active palladium(0) catalyst.[9][10][12][13]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organohalide (Ar¹-X). This oxidizes the palladium from its 0 to +2 state, forming a new organopalladium(II) complex.[9][13][14] This step is often the rate-determining step of the entire cycle.[9]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The base (e.g., K₂CO₃, K₃PO₄) plays an essential role by reacting with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻). This activated species then exchanges its organic group (Ar²) with the halide on the palladium(II) complex.[9][10][13]

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) center are coupled together, forming the desired biaryl product (Ar¹-Ar²). This process reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[9][10][14]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Ar¹-X oa_label Oxidative Addition tm_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->tm_complex Ar²-B(OH)₂ Base tm_label Transmetalation product Ar¹-Ar² (Biaryl Product) tm_complex->product re_label Reductive Elimination product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of a Biaryl Amide Intermediate

This section provides a detailed, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Materials and Reagents
ReagentCAS No.M.W.Suggested Purity
This compound121177-82-0178.98≥95%[4][6]
4-Bromoanisole (Example Aryl Halide)104-92-7187.04≥98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Catalyst Grade
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.51Ligand Grade
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.27≥98%
1,4-Dioxane, anhydrous123-91-188.11≥99.8%, <50 ppm water
Degassed Deionized Water7732-18-518.02High Purity
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer hotplate

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Apparatus for flash column chromatography or recrystallization

Safety Precautions: A Non-Negotiable Priority
  • Hazard Assessment: this compound is harmful if swallowed and causes skin and serious eye irritation.[4][6] Palladium catalysts and phosphine ligands are sensitizers and irritants. 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[15]

  • Handling: Conduct all operations in a well-ventilated chemical fume hood.[6] The palladium catalyst and ligand are air-sensitive and should be handled under an inert atmosphere.[16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Experimental Procedure

This protocol is based on a 1.0 mmol scale of the limiting reagent (4-Bromoanisole).

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (215 mg, 1.2 mmol, 1.2 equiv.), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).[16]

    • Causality: The use of a bulky, electron-rich phosphine ligand like SPhos stabilizes the palladium catalyst, promotes the oxidative addition step, and accelerates the overall reaction rate, which is particularly useful for overcoming challenges like potential protodeboronation of the boronic acid.[16]

  • Inert Atmosphere Purge:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.

    • Causality: The Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state.[11] Removing oxygen is critical for preventing catalyst deactivation and ensuring the reaction proceeds to completion.[17]

  • Solvent Addition:

    • Using a syringe, add 4.0 mL of anhydrous 1,4-dioxane, followed by 1.0 mL of degassed deionized water. The solvent ratio (e.g., 4:1 dioxane/water) is crucial for reaction success.[16]

    • Causality: The mixed solvent system is a pragmatic choice. Dioxane solubilizes the organic substrates, catalyst, and ligand, while water is necessary to dissolve the inorganic base (K₃PO₄), facilitating its role in activating the boronic acid for transmetalation.[11]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.[18]

    • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[17][18]

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]

  • Purification:

    • The crude solid product can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or flash column chromatography on silica gel to yield the pure biaryl product.[17][19][20]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Weigh Solid Reagents (Boronic Acid, Halide, Base, Catalyst, Ligand) B 2. Add to Schlenk Flask A->B C 3. Evacuate & Backfill (3x with Inert Gas) B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat & Stir (e.g., 100 °C, 4-12h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool to RT & Dilute F->G H 8. Aqueous Work-up (Wash with Water & Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify Product (Recrystallization or Chromatography) I->J

Sources

Application Notes & Protocols: Optimizing the Suzuki-Miyaura Coupling of 4-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Importance of Amide-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organohalide has revolutionized the synthesis of biaryl and heteroaryl structures, which are privileged motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

This guide focuses on a specific, yet widely applicable building block: 4-(N-Methylaminocarbonyl)phenylboronic acid . The presence of the N-methylamide group introduces both opportunities and challenges. This electron-withdrawing functionality is a common feature in bioactive molecules, often participating in crucial hydrogen bonding interactions with biological targets. However, its electronic nature renders the boronic acid less nucleophilic and can increase its susceptibility to side reactions, such as protodeboronation, under standard coupling conditions.

This document provides a comprehensive overview of the mechanistic principles, critical reaction parameters, and a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this valuable reagent.

Core Principles and Mechanistic Insights

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7]

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[7]

  • Transmetalation: The organic moiety from the boron reagent is transferred to the palladium center. This is the crucial step where the boronic acid participates. It requires activation by a base to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer.[8][9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd Boronate [Ar²-B(OH)₃]⁻ Boronate->Transmetal Base_Boronic Ar²-B(OH)₂ + Base Base_Boronic->Boronate

Sources

Ligand selection for Suzuki coupling with 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Ligand Selection for Suzuki-Miyaura Coupling with 4-(N-Methylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Boronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is fundamental to the synthesis of biaryls, which are core structures in countless pharmaceuticals and functional materials.[1][3][4]

While the reaction is robust, its efficiency is profoundly influenced by the electronic nature of the coupling partners. The subject of this guide, this compound, presents a specific challenge. The N-methylaminocarbonyl group is electron-withdrawing, which decreases the nucleophilicity of the ipso-carbon attached to the boron atom. This electronic deficiency can impede the crucial transmetalation step of the catalytic cycle and increases the propensity for a key side reaction: protodeboronation.[5][6] Protodeboronation, the cleavage of the C-B bond by a proton source (often water), consumes the boronic acid and diminishes the yield of the desired product.[7]

Therefore, successful coupling with this compound is not a matter of applying standard conditions. It requires a strategic selection of the ancillary phosphine ligand on the palladium catalyst. The ligand's architecture—its steric bulk and electronic properties—directly governs the reactivity and stability of the catalytic species, steering the reaction towards the desired product and away from undesired pathways.[1][3] This guide provides a detailed exploration of ligand selection, the mechanistic rationale behind these choices, and a practical protocol for researchers employing this important building block.

The Decisive Role of the Ligand in the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] The phosphine ligand, bound to the palladium center, is not a mere spectator; it is an active participant that modulates each key step.[11] Understanding its influence is paramount to optimizing the reaction for a challenging substrate like this compound.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). Bulky, electron-rich phosphine ligands facilitate this step by promoting the formation of a highly reactive, monoligated Pd(0) species and increasing the electron density on the palladium center.[8][11][12]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][13] For an electron-deficient boronic acid, this step is often rate-limiting. The ligand's steric bulk can facilitate the dissociation of other ligands from the palladium center, opening a coordination site for the incoming boronate.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9][11] Bulky phosphine ligands are known to accelerate this final step, preventing side reactions and promoting catalyst turnover.[11][12]

For this compound, the ideal ligand must be a potent electron donor to counteract the substrate's electron-withdrawing nature and sufficiently bulky to accelerate both oxidative addition and reductive elimination, thereby outcompeting the protodeboronation side reaction.[7]

Visualizing the Catalytic Cycle

The following diagram illustrates the key stages of the Suzuki-Miyaura reaction and highlights the points of influence for the phosphine ligand.

Suzuki_Catalytic_Cycle cluster_caption Ligand (L) Influence: - Electron-rich & bulky 'L' accelerates all key steps. - Stabilizes Pd(0) state. - Promotes reductive elimination over side reactions. pd0 Pd(0)L_n Active Catalyst oa_complex [Ar-Pd(II)(L_n)-X] Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) tm_complex [Ar-Pd(II)(L_n)-Ar'] Transmetalation Complex oa_complex->tm_complex Transmetalation (Ar'-B(OH)₂ + Base) in3 tm_complex->in3 Reductive Elimination re_product Ar-Ar' Product out1 re_product->out1 Product Out catalyst_regen Regeneration in1 in1->pd0 Ar-X In in2 in2->oa_complex Ar'-B(OH)₂ In Base In in3->pd0 in3->re_product out2 caption_node

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Phosphine Ligands

The selection of the phosphine ligand is the most critical parameter for success.[3] For challenging substrates like this compound, the Buchwald-type biaryl phosphine ligands have emerged as exceptionally effective.[4][12][14] These ligands feature a biphenyl backbone with bulky and electron-donating substituents, a combination that has proven ideal for a wide range of difficult couplings.[12]

Ligand Class Specific Ligand Example Key Characteristics Suitability for this compound References
Buchwald Biaryl Phosphines SPhos, XPhosHighly bulky and electron-rich. Promote formation of active monoligated Pd(0) species. Excellent for sterically hindered and electron-deficient substrates.Excellent. Considered the state-of-the-art for this type of coupling. SPhos and XPhos are highly versatile and often give superior results with aryl chlorides and bromides.[12][14]
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and sterically demanding. Can be highly effective but are also air-sensitive.Good to Very Good. The high electron-donating ability is beneficial. P(t-Bu)₃, in particular, is known to be effective for a wide range of aryl halides.[13]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligand with a rigid backbone. Provides good stability to the catalyst complex.Moderate. While widely used and effective for many Suzuki couplings, it may be less efficient than the more specialized Buchwald ligands for this particularly challenging substrate.[9]
Traditional Triarylphosphines PPh₃ (Triphenylphosphine)The original ligand used for Suzuki couplings. Less electron-rich and bulky compared to modern ligands.Poor to Moderate. Generally not recommended for electron-deficient substrates or less reactive aryl halides (chlorides). Often leads to lower yields and requires higher catalyst loading.[8][15]

Recommendation: For coupling this compound, particularly with aryl chlorides or sterically hindered aryl bromides, SPhos or XPhos are the recommended starting points for ligand screening.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of an aryl bromide with this compound using a Buchwald ligand system. Optimization of base, solvent, and temperature may be necessary for specific substrates.

Materials:
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:
  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]

    • Seal the tube with a rubber septum.

    • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1][5]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[5]

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.[1]

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1]

Experimental Workflow Diagram

Suzuki_Workflow start Start setup 1. Reagent Addition (Aryl Halide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) to Schlenk Tube start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Argon 3x) setup->inert solvent 3. Solvent Addition (Anhydrous Dioxane / Degassed H₂O) inert->solvent react 4. Reaction (Heat at 100 °C, 4-24h) solvent->react workup 5. Work-up (Cool, Dilute, Extract with EtOAc, Wash, Dry) react->workup purify 6. Purification (Flash Column Chromatography) workup->purify end End (Isolated Product) purify->end

Figure 2: General workflow for a Suzuki-Miyaura experiment.

Troubleshooting and Optimization

  • Low Yield / No Reaction:

    • Protodeboronation: This is a primary concern with electron-deficient boronic acids.[5][6] Consider using a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) and strictly anhydrous conditions.[5][13]

    • Catalyst Inactivity: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.[5] Use freshly opened, high-purity reagents.

    • Incomplete Dissolution: If reactants are not fully dissolved, the reaction may be slow. Consider alternative solvent systems like toluene or DMF, but be mindful that DMF can sometimes interfere with the catalytic cycle.

  • Side Product Formation:

    • Homocoupling: Formation of a biaryl from the boronic acid (Ar'-Ar') can occur. This can sometimes be suppressed by using a slightly lower temperature or a different base.

    • Dehalogenation: The aryl halide can be reduced, removing the halogen. This often points to issues with the catalyst system or the presence of impurities.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation, provided that the inherent challenges of this electron-deficient substrate are addressed through rational ligand selection. Bulky and electron-rich biaryl phosphine ligands, such as SPhos and XPhos, have proven to be powerful tools for overcoming the hurdles of slow transmetalation and competing protodeboronation.[14] By understanding the mechanistic role of the ligand and carefully controlling the reaction conditions as outlined in this guide, researchers can reliably access valuable biaryl structures for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Dalton Transactions. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Organometallics. (2005). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]
  • Synthesis. (2007).
  • The Royal Society of Chemistry. (2015).
  • ChemRxiv. (2024).
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
  • PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]

Sources

Strategic Selection of Bases for the Activation of 4-(N-Methylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. The judicious choice of a base is paramount for the efficient activation of the boronic acid component, directly influencing reaction kinetics, yield, and selectivity. This is especially critical for substrates bearing sensitive functional groups, such as the amide moiety in 4-(N-methylaminocarbonyl)phenylboronic acid. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of bases for the activation of this important building block. We delve into the mechanistic role of the base, offer a comparative analysis of common base classes, and provide detailed, validated protocols for base screening and a standard coupling reaction.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule increasingly utilized in the synthesis of complex organic molecules. The phenylboronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. Simultaneously, the N-methylaminocarbonyl group provides a site for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compound. Its presence in numerous biologically active molecules underscores the importance of developing robust and optimized synthetic routes. The success of Suzuki-Miyaura couplings involving this substrate is highly dependent on the careful selection of the base to ensure efficient activation of the boronic acid without compromising the integrity of the amide functionality.

The Mechanistic Role of the Base in Boronic Acid Activation

The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium(II) center.[1][2] While the neutral boronic acid is generally unreactive towards the palladium-halide complex, the base enhances its nucleophilicity.[3] Two primary mechanistic pathways are generally accepted for this activation:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻).[1][4][5] This anionic species then readily undergoes transmetalation with the Pd(II) complex. Computational studies suggest that for many systems, this is the lower energy pathway.[3]

  • The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II)-halide complex to generate a more reactive palladium(II)-hydroxide or -alkoxide species. This intermediate then reacts with the neutral boronic acid.[5][6]

The operative pathway is influenced by several factors, including the specific base, solvent, and the electronic properties of the boronic acid. For this compound, the electron-withdrawing nature of the amide group can influence the pKa of the boronic acid, making the boronate pathway particularly relevant.

Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the base-mediated boronate pathway.

Comparative Analysis of Common Bases

The choice of base is a critical parameter that must be optimized for each specific Suzuki-Miyaura reaction. The following table provides a comparative overview of commonly employed bases for the coupling of this compound.

Base ClassExamplespKa (Conjugate Acid)Typical SolventsAdvantagesDisadvantages
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃10.3 (HCO₃⁻)Toluene/H₂O, Dioxane/H₂O, DMFReadily available, inexpensive, moderate strength suitable for many substrates.[7]Can be slow for less reactive substrates; heterogeneity can be an issue.
Phosphates K₃PO₄12.3 (HPO₄²⁻)Toluene, Dioxane, THFStronger base than carbonates, often effective for challenging couplings. Homogeneous in some organic solvents.More expensive than carbonates; can sometimes lead to side reactions.
Hydroxides NaOH, KOH, Ba(OH)₂15.7 (H₂O)Aqueous mixturesVery strong bases, can accelerate reactions significantly.Can promote protodeboronation and hydrolysis of sensitive functional groups like esters and amides.
Alkoxides NaOtBu, KOtBu~19 (tBuOH)Anhydrous THF, DioxaneVery strong, non-nucleophilic bases. Useful for hindered substrates.Highly moisture-sensitive; can cause undesired side reactions with certain functional groups.
Fluorides CsF, KF3.2 (HF)THF, DioxaneCan be effective in anhydrous conditions, particularly with organotrifluoroborates.Generally weaker bases, may require higher temperatures or longer reaction times.

Field-Proven Insights: For this compound, inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) often provide a good balance between reactivity and functional group tolerance. The moderate basicity of carbonates is often sufficient to promote the reaction without causing significant hydrolysis of the amide. For more challenging couplings, such as those involving sterically hindered aryl halides, the stronger base K₃PO₄ may be required. The use of very strong bases like hydroxides and alkoxides should be approached with caution due to the potential for amide cleavage.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and reaction scales.

Protocol for Base Screening in a Small-Scale Array

This protocol allows for the rapid and efficient screening of multiple bases to identify the optimal conditions for a specific cross-coupling reaction.

Base_Screening_Workflow cluster_prep Preparation cluster_array Reaction Array Setup cluster_reaction Reaction cluster_analysis Analysis reagents Prepare stock solutions of: - Aryl halide - Boronic acid - Pd catalyst/ligand vials Dispense stock solutions into an array of reaction vials. reagents->vials add_bases Add a different base to each designated vial. vials->add_bases add_solvent Add solvent and stir bar. add_bases->add_solvent seal_heat Seal vials and heat (e.g., 80-100 °C). add_solvent->seal_heat monitor Monitor reaction progress by LC-MS or TLC. seal_heat->monitor workup Quench and perform a mini-workup. monitor->workup analyze Analyze yield/conversion by LC-MS or ¹H NMR. workup->analyze

Sources

Application Note: A Scientist's Guide to Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions with 4-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(N-Methylaminocarbonyl)phenylboronic acid is a vital building block in modern synthetic chemistry, particularly for constructing biaryl structures found in numerous pharmaceuticals and advanced materials. Its efficacy in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, is profoundly influenced by the choice of solvent. This guide provides an in-depth analysis of how different solvents impact the stability, solubility, and reactivity of this reagent. We move beyond simplistic views of solvent polarity to explore the nuanced interactions between the solvent, the palladium catalyst, the base, and the boronic acid itself. This document offers both theoretical grounding and field-proven, step-by-step protocols to empower researchers to rationally select solvents, optimize reaction conditions, and troubleshoot common issues, thereby ensuring robust and reproducible outcomes.

Core Characteristics of this compound

A comprehensive understanding of the reagent's physicochemical properties is the foundation for rational experimental design. This compound, hereafter referred to as 4-NMA-PBA, is a bifunctional molecule whose reactivity is governed by both the boronic acid and the N-methylamide moieties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 121177-82-0[1][2]
Molecular Formula C₈H₁₀BNO₃[1][3]
Molecular Weight 178.98 g/mol [1][3]
Appearance White to off-white solid[2]
Melting Point 200-220 °C[1][2]
Solubility Generally soluble in polar organic solvents (e.g., ethers, ketones); poorly soluble in nonpolar hydrocarbons.[4][5]-
Key Hazards Irritant[1]

1.1. Solubility Profile: The First Critical Parameter For any homogeneous catalytic reaction, ensuring all components are in solution is paramount. Drawing parallels with the well-studied phenylboronic acid, 4-NMA-PBA exhibits good solubility in ethers (like THF, 1,4-dioxane) and ketones (like acetone).[4][5] Its amide group enhances its polarity, often improving solubility in polar aprotic solvents such as DMF and DMSO. However, its solubility in nonpolar aromatic solvents like toluene may be limited, often necessitating the use of co-solvents or elevated temperatures. Biphasic systems, typically involving water and an organic solvent, are also common, though the solubility of 4-NMA-PBA in water alone is low.[4][6]

1.2. Stability Considerations: A Reagent's Lifespan Boronic acids are susceptible to several decomposition pathways that can impact reaction yields and reproducibility:

  • Oxidative Deboronation: The C-B bond is prone to oxidation, converting the boronic acid to the corresponding phenol. This process can be accelerated by reactive oxygen species and certain conditions, making inert atmosphere techniques crucial for sensitive reactions.[7]

  • Protodeboronation: Under certain conditions (particularly aqueous or acidic), the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom.

  • Anhydride Formation (Boroxines): Like many boronic acids, 4-NMA-PBA can undergo dehydration, especially upon heating or prolonged storage, to form a cyclic trimer known as a boroxine. While boroxines are often competent coupling partners, their formation alters the stoichiometry of the reaction, as three molecules of boronic acid produce one molecule of boroxine and three molecules of water.

The Suzuki-Miyaura Reaction: A Solvent-Mediated Catalytic Cycle

The solvent is not a passive bystander; it is an active participant that can dictate the efficiency of every step in the catalytic cycle.[8][9]

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Aryl Halide (Ar-X) PdII R¹-Pd(II)-X (L_n) OxAdd->PdII Trans Transmetalation (R²-B(OH)₂) + Base PdII->Trans 4-NMA-PBA + Base PdII_R2 R¹-Pd(II)-R² (L_n) Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Product RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Solvents influence this cycle in several critical ways:

  • Catalyst Activation and Stabilization: Solvents can play a role in activating palladium precatalysts and stabilizing the active Pd(0) species.[10]

  • Modulating Reactivity: The choice between a nonpolar solvent like toluene and a polar, coordinating solvent like DMF can fundamentally alter the nature of the active catalyst.[11][12] In nonpolar media, a neutral, monoligated species like [Pd(L)] may be dominant. In contrast, polar solvents can stabilize anionic palladium complexes, which can lead to different reaction selectivities and rates.[11][13]

  • Base Efficacy: The base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. The solubility and dissociation of the base (e.g., K₂CO₃, Cs₂CO₃) are highly solvent-dependent.

A Practical Guide to Solvent Selection

The optimal solvent is a compromise between solubility, reaction rate, catalyst stability, and downstream processing considerations. We categorize solvents based on their structural properties, which are more informative than a simple dielectric constant.[14]

3.1. Protic vs. Aprotic Solvents The defining characteristic of a protic solvent (e.g., water, ethanol) is its ability to act as a hydrogen bond donor due to the presence of O-H or N-H bonds.[15][16] Aprotic solvents (e.g., THF, DMF, Acetone) lack this capability.[17]

  • Protic Solvents: Often used in combination with organic solvents (e.g., Toluene/Water, Dioxane/Ethanol). Water can be beneficial for dissolving inorganic bases and can accelerate the reductive elimination step. However, protic solvents can also solvate and "cage" anionic nucleophiles, potentially slowing down other steps.[16][18]

  • Aprotic Solvents: This is the most common class of solvents for Suzuki-Miyaura reactions. They are further divided by polarity.

    • Nonpolar/Weakly Polar (Toluene, 1,4-Dioxane, THF): Excellent choices for general-purpose couplings. They effectively solubilize organic reactants and catalysts without strongly coordinating to the metal center, often favoring a well-understood neutral catalytic pathway.[11] THF is often a superior choice to start with due to its excellent solvating power for a wide range of organic compounds.[10]

    • Polar Aprotic (DMF, DMSO, Acetonitrile): These solvents can dramatically accelerate reactions but must be used with caution. Their ability to stabilize charged intermediates can be beneficial.[13] However, they can also coordinate strongly to the palladium center, potentially altering the catalytic mechanism or leading to catalyst inhibition or decomposition at high temperatures. Their high boiling points can also make product isolation more challenging.

Solvent_Influence cluster_nonpolar Nonpolar / Weakly Polar Solvents (e.g., Toluene, THF) cluster_polar Polar Aprotic Solvents (e.g., DMF, MeCN) NP_Cat Neutral Catalyst Favored [Pd(L)] NP_Path Predictable Pathway Good General Stability NP_Cat->NP_Path P_Cat Anionic Catalyst Possible [Pd(L)(Solvent)X]⁻ P_Path Altered Selectivity Potential for Faster Rates P_Cat->P_Path Start Pd Precatalyst + Ligand Start->NP_Cat Start->P_Cat

Caption: Divergent catalytic pathways based on solvent polarity.

Experimental Protocols

Safety Precaution: Always handle 4-NMA-PBA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 4-NMA-PBA is classified as an irritant.[1]

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling This protocol details the coupling of 4-NMA-PBA with 4-bromoanisole as a model reaction.

  • Reagents & Equipment:

    • This compound (4-NMA-PBA) (1.2 eq)

    • 4-Bromoanisole (1.0 eq)

    • Pd(PPh₃)₄ (2 mol%) or other suitable Pd catalyst/ligand system

    • K₂CO₃ (2.5 eq, finely ground)

    • Anhydrous solvent (e.g., 1,4-Dioxane)

    • Round-bottom flask with stir bar, condenser, nitrogen/argon inlet

    • Heating mantle with temperature control

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole, 4-NMA-PBA, K₂CO₃, and the palladium catalyst.

    • Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (4-bromoanisole).

    • Fit the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 4.2: Systematic Investigation of Solvent Effects This protocol provides a framework for comparing the efficacy of different solvents in parallel.

  • Setup:

    • Prepare five identical reaction vials or flasks.

    • To each vial, add the solid reagents in the same amounts as specified in Protocol 4.1 (scaled down as appropriate for the vial size). Ensure identical stirring for all vials.

  • Solvent Panel:

    • Vial 1: Toluene (Nonpolar aprotic)

    • Vial 2: Tetrahydrofuran (THF) (Weakly polar aprotic ether)

    • Vial 3: N,N-Dimethylformamide (DMF) (Polar aprotic)

    • Vial 4: Acetonitrile (MeCN) (Polar aprotic)

    • Vial 5: 1,4-Dioxane / H₂O (9:1 v/v) (Biphasic protic/aprotic mixture)

  • Procedure:

    • Add the designated solvent to each vial to achieve the same concentration.

    • Place all vials in a heating block or oil bath set to a consistent temperature (e.g., 90 °C).

    • At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer of each aliquot by LC-MS or GC-MS to determine the percent conversion of the starting material to the desired product.

Data Interpretation and Troubleshooting

The results from Protocol 4.2 will provide a clear, quantitative measure of solvent performance.

Table 2: Representative Data for Solvent Screening (Hypothetical)

Solvent SystemDielectric Constant (ε)Type% Conversion after 4hObservations
Toluene2.4Nonpolar Aprotic65%Homogeneous at 90°C.
THF7.5Weakly Polar Aprotic>95%Excellent solubility, clean reaction profile.
DMF36.7Polar Aprotic80%Darkening of reaction mixture observed.
Acetonitrile37.5Polar Aprotic75%Some catalyst deactivation noted.
Dioxane/H₂O (9:1)~10Biphasic Protic/Aprotic90%Effective for dissolving the base.
  • Analysis of Hypothetical Data: In this example, THF provides the best performance, likely due to its excellent ability to solubilize all components without interfering with the catalyst.[10] The biphasic Dioxane/H₂O system is also highly effective. The lower conversion in DMF, despite its high polarity, could suggest catalyst decomposition or inhibition at the reaction temperature, a known issue with some palladium systems in amide solvents. Toluene's performance is likely limited by the solubility of the polar boronic acid or the base.

Troubleshooting Guide

IssuePotential Solvent-Related CauseSuggested Solution
Low or No Conversion Poor solubility of reactants or base.Switch to a more effective solvent like THF or a biphasic mixture like Dioxane/Water.
Reaction Stalls Catalyst deactivation/decomposition.If using a high-boiling polar aprotic solvent (DMF, DMSO), try lowering the temperature or switching to a less coordinating solvent like Dioxane or THF.
Formation of Byproducts Protodeboronation of 4-NMA-PBA.Ensure the use of anhydrous solvents and a sufficiently strong, non-nucleophilic base. Minimize water content unless intentionally running a biphasic reaction.
Inconsistent Results Water content in the solvent; formation of boroxine.Use freshly distilled or commercially available anhydrous solvents. Consider the potential for boroxine formation and adjust stoichiometry if necessary.

Conclusion

The choice of solvent is a high-impact variable in reactions involving this compound. A successful outcome hinges on a solvent's ability to not only dissolve all components but also to promote an efficient and stable catalytic cycle. While general trends exist, the optimal solvent is system-dependent. A systematic screening approach, as detailed in this guide, is the most reliable method for identifying the ideal conditions for a specific Suzuki-Miyaura cross-coupling. By understanding the underlying principles of solvent-catalyst-reagent interactions, researchers can move beyond trial-and-error and toward the rational design of robust, high-yielding synthetic transformations.

References

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. URL: https://onlinelibrary.wiley.com/doi/10.1002/ijch.201900082
  • Grasa, G. A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/hlca.202100067
  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7566783/
  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. URL: https://eprints.whiterose.ac.uk/86821/
  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ResearchGate. URL: https://www.researchgate.
  • Bard, A. J., et al. (2010). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Solvent-effect-on-palladium-catalyzed-and-on-the-Amatore-Jutand/6c42a222129712e5c85775c742c382103f56b539
  • Smith, M. K., et al. (2024). Solvent Effects in Boronic Acid-Diol Binding. Journal of Organic Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/38792688/
  • Fan, R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc00533k
  • PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). URL: https://psiberg.com/protic-vs-aprotic-solvents/
  • Wikipedia. (n.d.). Phenylboronic acid. URL: https://en.wikipedia.org/wiki/Phenylboronic_acid
  • Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. URL: https://www.tengerchem.com/protic-and-aprotic-solvents/
  • ChemistryScore. (n.d.). Protic vs. Aprotic Solvents. URL: https://www.chemistryscore.com/protic-vs-aprotic-solvents/
  • American Chemical Society. (2024). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c03129
  • Echemi. (n.d.). This compound. URL: https://www.echemi.com/products/pd20180911142517170p.html
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. URL: https://www.chemistrysteps.com/polar-protic-polar-aprotic-solvents-sn1-sn2-e1-e2-reactions/
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. URL: https://chemistrytalk.org/polar-protic-and-aprotic-solvents/
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. URL: https://link.springer.com/article/10.1007/s10953-020-00988-y
  • Fluorochem. (n.d.). This compound. URL: https://www.fluorochem.co.uk/product/f078498
  • Li, J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9). URL: https://www.pnas.org/doi/10.1073/pnas.2019071118
  • Royal Society of Chemistry. (2021). Self-healing polymers based on boronic/boronate esters. Materials Chemistry A. URL: https://pubs.rsc.org/en/content/articlehtml/2021/ta/d1ta01859a
  • BenchChem. (2024). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. URL: https://www.benchchem.com/blog/a-researchers-guide-to-boronic-acids-vs-boronate-esters-a-reactivity-and-stability-comparison/
  • Santa Cruz Biotechnology. (n.d.). This compound. URL: https://www.scbt.com/p/4-n-methylaminocarbonyl-phenylboronic-acid-121177-82-0
  • PubChem. (n.d.). [4-(methylaminooxycarbonyl)phenyl]boronic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/177745848
  • Sigma-Aldrich. (n.d.). (4-((Methylamino)methyl)phenyl)boronic acid. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh99c0189c
  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. URL: https://www.researchgate.net/publication/341883311_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents
  • ResearchGate. (2020). Solubility of investigated compounds in water. URL: https://www.researchgate.net/figure/Solubility-of-investigated-compounds-in-water-Phenylboronic-acid-1-benzoxaborole_fig2_340801725

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert insights and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 4-(N-Methylaminocarbonyl)phenylboronic acid. This electron-deficient boronic acid, while valuable, presents unique challenges that require careful consideration of reaction parameters to achieve high yields and purity.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a robust understanding for future experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when working with amide-containing boronic acids in Suzuki couplings.

Q1: What makes this compound a "challenging" substrate?

The primary challenge arises from the electronic properties of the boronic acid. The N-methylaminocarbonyl group is electron-withdrawing, which decreases the nucleophilicity of the organoboron species. This can slow down the transmetalation step, a key part of the catalytic cycle, potentially leading to lower reaction rates and yields.[1][2] Additionally, boronic acids, in general, can be susceptible to side reactions like protodeboronation, and the specific substituents can influence this instability.[3][4]

Q2: What is protodeboronation and why is it a concern with my boronic acid?

Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[3] This reaction is often promoted by aqueous basic conditions and elevated temperatures, which are common in Suzuki couplings.[3][5][6] While all boronic acids are susceptible, those with certain functional groups can be more prone to this degradation pathway. Minimizing reaction time and temperature, and choosing the right base are critical to suppress this side reaction.[7]

Q3: How do I choose the right palladium catalyst and ligand for this specific coupling?

For electron-deficient boronic acids, the choice of catalyst and ligand is critical. You need a system that promotes a fast rate of cross-coupling to outcompete side reactions.

  • Palladium Source: Standard Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, and Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) are commonly used.[8][9] Pd(II) precatalysts are often more stable and are reduced in situ to the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they stabilize the palladium center and promote the crucial reductive elimination step.[8] Good choices include SPhos, XPhos, and RuPhos, which have proven effective for challenging couplings.[10] However, be aware that excessively bulky ligands can sometimes promote protodeboronation.[5]

Q4: What is the role of the base, and which one is most suitable?

The base is essential for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][11]

  • Common Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used.[9]

  • Base Strength: For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃. The stronger base can more effectively generate the boronate species needed for the reaction.

  • Solubility: Ensure the chosen base has some solubility in the reaction medium. The use of aqueous/organic solvent mixtures often facilitates this.[12]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during your experiments.

Problem 1: Low or No Product Yield

Low yield is the most common issue. A logical diagnostic approach is essential.

Initial Checks:
  • Reagent Quality: Is your this compound pure? Boronic acids can dehydrate to form boroxines or degrade over time. Consider running an NMR to check purity before use. Is your aryl halide reactive enough (I > Br > OTf >> Cl)?[8][13]

  • Inert Atmosphere: Was the reaction thoroughly degassed and kept under an inert atmosphere (Argon or Nitrogen)? Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid.[4][14]

  • Catalyst Activity: Is your palladium source active? If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).

Troubleshooting Workflow:

Below is a decision tree to help diagnose the cause of low yield.

G start Low Yield Observed check_sm Analyze Crude Reaction: Are Starting Materials Consumed? start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present No sm_gone Starting Materials Consumed check_sm->sm_gone Yes inactive_catalyst Possible Inactive Catalyst or Suboptimal Conditions sm_present->inactive_catalyst check_side_products Major Side Products Observed? sm_gone->check_side_products troubleshoot_catalyst Action: 1. Use a fresh, active catalyst/precatalyst. 2. Increase catalyst loading (e.g., to 3-5 mol%). 3. Switch to a more active ligand (e.g., Buchwald-type biarylphosphines). 4. Increase reaction temperature in 10°C increments. inactive_catalyst->troubleshoot_catalyst side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No / Unidentifiable Baseline check_side_products->side_products_no No protodeboronation Protodeboronation Product Detected (N-methylbenzamide) side_products_yes->protodeboronation homocoupling Homocoupling Product Detected (Biphenyl-4,4'-dicarboxylic acid bis(methylamide)) side_products_yes->homocoupling purification_issue Possible Product Degradation or Purification Issues side_products_no->purification_issue troubleshoot_proto Action: 1. Use a stronger, less nucleophilic base (K₃PO₄). 2. Minimize water content or use anhydrous conditions. 3. Lower reaction temperature. 4. Use a more stable boronic ester (e.g., pinacol ester). protodeboronation->troubleshoot_proto troubleshoot_homo Action: 1. Ensure rigorous degassing of solvents. 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to avoid oxidative homocoupling during Pd(II) reduction. homocoupling->troubleshoot_homo troubleshoot_purification Action: 1. Analyze crude mixture directly by LC-MS. 2. Check product stability on silica gel. 3. Consider alternative purification methods (e.g., recrystallization, reverse-phase chromatography). purification_issue->troubleshoot_purification

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Problem 2: Formation of Significant Side Products
Protodeboronation
  • Symptom: You observe the formation of N-methylbenzamide in your reaction mixture.

  • Cause: The C-B bond of your boronic acid is being cleaved by a proton source (often water) in the presence of a base.[3] This is exacerbated by high temperatures and long reaction times.

  • Solutions:

    • Use a More Stable Boron Reagent: Convert the boronic acid to its corresponding pinacol ester (BPin) or MIDA boronate. These are generally more stable and less prone to protodeboronation.[7][15]

    • Optimize Base and Solvent: Use a non-aqueous base like potassium trimethylsilanolate (TMSOK) in strictly anhydrous solvents. If aqueous conditions are necessary, use a phosphate base (K₃PO₄), which is often less detrimental than carbonates.

    • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., start at 80 °C and adjust as needed).[7]

Homocoupling
  • Symptom: You detect the symmetrical biaryl derived from your boronic acid (Biphenyl-4,4'-dicarboxylic acid bis(methylamide)) or your aryl halide.

  • Cause: Boronic acid homocoupling is often mediated by Pd(II) species and oxygen.[4] Aryl halide homocoupling can also occur.

  • Solutions:

    • Rigorous Degassing: Ensure all solvents and the reaction headspace are free of oxygen. Use freeze-pump-thaw cycles for best results.

    • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[4]

Experimental Protocols & Data

Standard Protocol for Suzuki Coupling

This protocol provides a robust starting point for your experiments.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, this compound, palladium catalyst, and base.

  • Degassing: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[16]

Table 1: Recommended Starting Conditions

This table summarizes recommended parameters for optimizing your reaction.

ParameterRecommended Reagent/ConditionRationale & Notes
Boronic Acid Equiv. 1.2 - 1.5An excess is used to compensate for potential protodeboronation and homocoupling.
Catalyst PdCl₂(dppf) or Pd(OAc)₂ + SPhosRobust, commercially available systems effective for challenging couplings.[8][10]
Catalyst Loading 1 - 3 mol%Lower loadings are possible with highly active systems, but 2% is a reliable starting point.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Stronger bases are effective for activating electron-deficient boronic acids.[9]
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (10:1), or 2-MeTHFAprotic solvents with some water aid in dissolving the inorganic base.[17][18]
Temperature 80 - 110 °CStart lower (80°C) to minimize decomposition and increase if the reaction is sluggish.
Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Desired Product) RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd Boronate [Ar²-B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid Ar²-B(OH)₂ (4-(N-Methylaminocarbonyl) -phenylboronic acid) BoronicAcid->Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By understanding these core principles and applying a systematic troubleshooting approach, you can significantly improve the yield and reliability of your Suzuki coupling reactions involving this compound.

References
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2019-06-05). [Link]
  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. (2019-01-08). [Link]
  • Protodeboron
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013-10-03). [Link]
  • Preformed Pd(II)
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central. [Link]
  • The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Suzuki reaction. Wikipedia. [Link]
  • The effect of different solvents on the Suzuki coupling reac- tion a.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
  • General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
  • Organoborane coupling reactions (Suzuki coupling).
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
  • Suzuki Coupling. YouTube. (2020-07-11). [Link]
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • The proposed mechanism for protodeboronation of arylboronic acids.

Sources

Common side reactions with 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(N-Methylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, stability, and reactivity of this compound.

Q1: What are the primary decomposition pathways for this compound?

A1: The two most prevalent side reactions or decomposition pathways for this and other arylboronic acids are protodeboronation and boroxine formation .

  • Protodeboronation is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N-methylbenzamide as a byproduct.[1] This reaction is often problematic in Suzuki-Miyaura couplings as it consumes the boronic acid, reducing the yield of the desired product.[1] The propensity for protodeboronation is highly dependent on reaction conditions, especially pH.[1][2]

  • Boroxine Formation is a dehydration reaction where three molecules of the boronic acid condense to form a stable, six-membered ring called a boroxine.[3][4] This process is reversible and driven by the removal of water, often by heating.[3][4] While boroxines can sometimes be the active species in cross-coupling, their formation can complicate reaction stoichiometry and kinetics.

Q2: How does the N-methylaminocarbonyl substituent affect the stability of the boronic acid?

A2: The N-methylaminocarbonyl group is moderately electron-withdrawing. The electronic nature of substituents on the phenyl ring plays a crucial role in the stability and reactivity of arylboronic acids.

  • Effect on Protodeboronation: For electron-deficient arylboronic acids, the susceptibility to protodeboronation can be complex. While highly electron-deficient arylboronic acids show negligible susceptibility to acid-catalyzed protodeboronation, they can be unstable under basic conditions.[2] The mechanism can even shift from a concerted proton transfer to the liberation of a transient aryl anion in highly electron-deficient systems.[2] Therefore, careful optimization of the base is crucial when using this compound.

  • Effect on Boroxine Formation: Studies have shown that electron-donating groups on the phenyl ring tend to support the formation of arylboroxines.[3][5] Conversely, electron-withdrawing groups may accelerate the hydrolysis of boroxines back to the boronic acid.[6] This suggests that this compound may be less prone to forming stable boroxines compared to electron-rich arylboronic acids.

Q3: My boronic acid appears clumpy and has a different melting point than stated. Is it still usable?

A3: This is a common observation and often indicates the presence of the corresponding boroxine. As mentioned, boronic acids can dehydrate to form boroxines, which will alter their physical properties.[3] TCI Chemicals notes that 4-(Methylcarbamoyl)phenylboronic acid is sold as a mixture that "contains varying amounts of Anhydride" (boroxine). In many cases, the boroxine can be used directly in Suzuki-Miyaura reactions, as it can hydrolyze back to the active boronic acid in situ under the reaction conditions (typically in the presence of water and base).[3] However, for reactions sensitive to the exact stoichiometry of the boronic acid, this can be problematic. If you suspect significant boroxine formation, you can attempt to hydrolyze it back to the boronic acid by dissolving the solid in a suitable solvent and adding a controlled amount of water.

Q4: How should I store this compound to maximize its shelf-life?

A4: To minimize decomposition via boroxine formation and other pathways, it is best to store this compound in a tightly sealed container in a cool, dry place, such as a desiccator or a freezer at -20°C for long-term storage. Avoid exposure to moisture and heat.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Reactions

Low yields or complete failure of Suzuki-Miyaura coupling reactions are common frustrations. This guide provides a systematic approach to troubleshooting when using this compound.

Issue 1: Low to No Yield of Coupled Product

This is the most frequent issue and can stem from several factors.

Workflow for Troubleshooting Low-Yield Suzuki Reactions

troubleshooting_workflow start Low or No Yield reagent_quality Step 1: Verify Reagent Quality & Stability start->reagent_quality reaction_setup Step 2: Check Reaction Setup & Conditions reagent_quality->reaction_setup If reagents are fine sub_reagent1 Boronic Acid Integrity (Protodeboronation/Boroxine) reagent_quality->sub_reagent1 sub_reagent2 Catalyst & Ligand Activity (Pd(0) active? Oxidized?) reagent_quality->sub_reagent2 sub_reagent3 Base & Solvent Purity (Anhydrous? Degassed?) reagent_quality->sub_reagent3 optimization Step 3: Systematic Parameter Optimization reaction_setup->optimization If setup is correct sub_setup1 Inert Atmosphere (Degassed properly? N2/Ar blanket?) reaction_setup->sub_setup1 sub_setup2 Temperature & Stirring (Correct temp? Vigorous stirring?) reaction_setup->sub_setup2 success Reaction Successful optimization->success sub_opt1 Change Base (e.g., K3PO4, Cs2CO3, KF) optimization->sub_opt1 sub_opt2 Change Solvent System (e.g., Dioxane/H2O, Toluene) optimization->sub_opt2 sub_opt3 Change Ligand (e.g., Buchwald ligands for hindered substrates) optimization->sub_opt3 sub_opt4 Use Boronic Ester/Adduct (Pinacol or MIDA esters, Diethanolamine adduct) optimization->sub_opt4

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Low or No Product 1. Catalyst Inactivity: Pd(II) precatalyst not reduced to active Pd(0); catalyst decomposition (Pd black).• Use a fresh, high-quality palladium precatalyst and ligand. • Consider using air-stable precatalysts (e.g., palladacycles).[7] • Ensure proper degassing of solvents to remove oxygen, which can deactivate the catalyst.[7]
2. Boronic Acid Degradation: Significant protodeboronation has occurred prior to or during the reaction.• Use the boronic acid as fresh as possible. • Switch to anhydrous reaction conditions to minimize the proton source for protodeboronation.[7] • Use a milder base (e.g., KF, K2CO3) as strong bases in aqueous media can accelerate this side reaction.[7]
3. Ineffective Base/Solvent System: The chosen base is not optimal for transmetalation or is causing degradation.• The choice of base and solvent is interdependent. Screen different combinations (e.g., K3PO4 in dioxane/water, Cs2CO3 in THF).[8] • Ensure the base is finely powdered and dry for anhydrous reactions.[7]
Significant Protodeboronation Byproduct 1. Presence of Water: Water acts as the proton source for this side reaction.• Switch to anhydrous conditions. Use dry solvents and ensure reagents are anhydrous.[7] • If aqueous conditions are necessary, minimize reaction time and temperature.
2. Strong Base: High pH can accelerate protodeboronation, especially for electron-deficient arylboronic acids.[1]• Use a milder base such as K2CO3 or KF.[7][9] • Consider using a biphasic system where the pH of the aqueous layer is controlled.
3. Unstable Boronic Acid: The boronic acid is inherently prone to protodeboronation under the reaction conditions.• Convert the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can be used directly in the coupling.[10] These derivatives often exhibit slower, controlled release of the boronic acid.
Reaction Stalls 1. Catalyst Decomposition: The catalyst is not stable for the duration of the reaction.• Use a more robust ligand that stabilizes the palladium catalyst. Buchwald-type biarylphosphine ligands are excellent choices.[7]
2. Steric Hindrance: If the coupling partner is sterically demanding, the reaction may be slow.• Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos) that can facilitate the coupling of hindered substrates.[7] • Increase the reaction temperature or use microwave irradiation.
Issue 2: Formation of Homocoupled Byproduct (Ar-Ar)

The formation of a biaryl byproduct from the homocoupling of this compound can occur, though it is often less prevalent than protodeboronation.

Probable Cause: This side reaction is typically promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to homocoupling.

Solution:

  • Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

  • Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere from start to finish. Use Schlenk techniques or a glovebox for adding reagents.

Visualizing Competing Reaction Pathways

The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the two main unproductive pathways for this compound.

reaction_pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side_reactions Undesired Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (with Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-Ar') RedElim->Product BoronicAcid 4-(N-Methylaminocarbonyl) phenylboronic acid (Ar'-B(OH)2) BoronicAcid->Transmetal Productive Path Protodeboronation Protodeboronation (+ H2O, Base) BoronicAcid->Protodeboronation Unproductive Path 1 Boroxine_Formation Boroxine Formation (- 3 H2O) BoronicAcid->Boroxine_Formation Unproductive Path 2 Proto_Product Byproduct: N-methylbenzamide (Ar'-H) Protodeboronation->Proto_Product Boroxine Inactive Trimer (Ar'BO)3 Boroxine_Formation->Boroxine

Caption: Competing pathways for this compound.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is a good starting point for coupling this compound with a generic aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base such as K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as dioxane/H₂O (4:1) or toluene/EtOH/H₂O. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Stabilized Diethanolamine Adduct

If protodeboronation is a persistent issue, converting the boronic acid to its diethanolamine adduct can significantly improve stability.[10]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or THF.[7]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[10]

  • Precipitation: A white precipitate of the adduct will form. The initial solid may dissolve completely before the new solid crashes out.[10]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, typically under conditions that facilitate its hydrolysis back to the boronic acid (e.g., in protic solvents or aqueous mixtures).[10]

References

  • Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34853-34856.
  • Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12835–12853.
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Protodeboronation.
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684.
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar.
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684.
  • Wang, D., et al. (2017). Amide-Ligand-Controlled Highly para-Selective Arylation of Monosubstituted Simple Arenes with Arylboronic Acids. Journal of the American Chemical Society, 139(5), 2013-2016.
  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790.
  • Ishihara, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications.
  • Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675.
  • Kakiuchi, K., & Hisaeda, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 991-1014.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS.
  • The Organic Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

Sources

Technical Support Center: Purification of 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(N-Methylaminocarbonyl)phenylboronic acid (CAS: 121177-82-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges encountered during the purification of this reagent, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Purity Assessment & Common Impurities

Question 1: My initial NMR spectrum of the crude product looks complex. What are the most common impurities I should be looking for?

Answer: When analyzing the crude reaction mixture of this compound, several common impurities can complicate your spectra. Understanding their origin is key to selecting an appropriate purification strategy.

  • Boroxine (Anhydride): This is the most common impurity for virtually all boronic acids. It is a cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules. Boroxines exist in equilibrium with the boronic acid, and the presence of water will shift the equilibrium back towards the desired monomeric acid.[1] In an NMR spectrum, this can lead to broadened peaks for the aromatic protons adjacent to the boronic acid group and the B-OH protons.

  • Unreacted Starting Materials: Depending on your synthetic route, you may have residual precursors. A common synthesis involves the acylation of 4-aminophenylboronic acid.[2] In this case, unreacted 4-aminophenylboronic acid would be a likely impurity.

  • Protodeboronation Product: This is the arene product where the boronic acid functional group (-B(OH)₂) has been replaced by a hydrogen atom (N-methylbenzamide in this case). This side reaction can be promoted by harsh acidic or basic conditions or by certain metal catalysts during synthesis.[3]

  • Homocoupling Byproducts: Biphenyl species, formed from the coupling of two phenylboronic acid molecules, can be generated, particularly if transition metals like palladium were used in a preceding synthetic step.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, Dioxane, Toluene, Ethyl Acetate) are common and should be identified.

dot

Caption: Relationship between the desired product and its common impurities.

Question 2: My HPLC analysis shows a broad peak or multiple peaks close together. Is this the boroxine?

Answer: Yes, that is a strong possibility. The interconversion between the boronic acid and its boroxine anhydride can be rapid, often resulting in poor peak shape or the appearance of a closely eluting secondary peak on the HPLC chromatogram.[1]

Troubleshooting Tip: To confirm the presence of boroxine, try modifying your HPLC mobile phase. The equilibrium between the acid and the boroxine is pH-dependent.

  • Acidify the Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the aqueous mobile phase can help suppress the ionization of the boronic acid and shift the equilibrium towards the monomeric form. This often results in a single, sharper peak for your desired product.[1]

  • Sample Preparation: Ensure your sample diluent is consistent with the mobile phase to avoid on-column equilibrium shifts.

Parameter Recommended RP-HPLC Method Rationale
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and minimizes boroxine issues.[1]
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 10% to 90% B over 15 minA typical starting gradient for purity assessment.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe phenyl ring provides strong chromophore for detection.
Section 2: Purification Strategies & Protocols

Question 3: My product is about 85-90% pure. What is the best first-pass purification method to try?

Answer: For a solid material with this level of purity, recrystallization is often the most efficient and scalable first choice. It is a highly effective technique for removing small amounts of impurities from a crystalline solid, often yielding material of very high purity.[4][5] Column chromatography, while powerful, can be tedious for boronic acids, which are often polar and may streak on silica gel.[6][7]

Question 4: I tried recrystallization, but my recovery was very low. What went wrong?

Answer: Low recovery in recrystallization is typically due to one of two issues: using an incorrect solvent or using too much solvent. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[5]

For this compound, which is quite polar due to the amide and boronic acid groups, a single non-polar solvent like hexanes will not work. You will likely need a polar solvent or a mixed-solvent system.

Troubleshooting & Protocol:

Step 1: Solvent Screening (Small Scale)

  • Test solubility in various solvents at room temperature and upon heating: Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, and Acetone.

  • Based on the polarity, a good starting point would be an Ethanol/Water or Ethyl Acetate/Hexane mixture.

Step 2: Detailed Recrystallization Protocol (Ethanol/Water)

  • Place the crude, solid product in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid. Be patient and add the solvent in small portions near its boiling point.

  • Once fully dissolved, slowly add hot water dropwise until the solution becomes faintly cloudy (this is the saturation point).

  • If too much water is added, clarify the solution by adding a few drops of hot ethanol until it is clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to remove all residual solvent.

Question 5: Recrystallization isn't working. How can I use an acid-base extraction to purify my compound?

Answer: This is an excellent and often overlooked technique for purifying acidic compounds like boronic acids.[6] The principle is to convert the acidic boronic acid into its water-soluble salt form using a base. This allows you to wash away any non-acidic, organic-soluble impurities. The pure boronic acid is then regenerated by re-acidification. A patented process describes this general strategy for boronic acid purification.[8]

dot

Acid_Base_Purification Crude Crude Product (Dissolved in EtOAc) BaseWash Wash with aq. Base (e.g., 1M NaOH) Crude->BaseWash Separator Phase Separation BaseWash->Separator OrganicLayer Organic Layer: Neutral Impurities Separator->OrganicLayer Discard AqueousLayer Aqueous Layer: Boronate Salt Separator->AqueousLayer Collect Acidify Acidify Aqueous Layer (e.g., 1M HCl) AqueousLayer->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Pure Pure Product Filter->Pure

Caption: Workflow for purification via acid-base extraction.

Protocol: Purification via Acid-Base Extraction

  • Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1M aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times. This will convert the boronic acid to its sodium boronate salt, which will move into the aqueous layer.

  • Combine the aqueous layers. Any non-acidic organic impurities will remain in the original organic layer, which can now be discarded.

  • Cool the combined aqueous layer in an ice bath.

  • Slowly acidify the aqueous solution by adding 1M hydrochloric acid (HCl) dropwise with stirring. Monitor the pH with pH paper. As the solution becomes acidic (pH ~2-3), the pure boronic acid will precipitate out of the solution.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the pure product by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Section 3: Stability and Storage

Question 6: How should I store my purified this compound?

Answer: Proper storage is critical to maintain the purity of your material.

  • Keep it Dry: Boronic acids are susceptible to dehydration to form boroxines. Store the solid in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).

  • Keep it Cold: To minimize potential degradation over time, it is recommended to store the material in a freezer at -20°C.[9]

  • Protect from Light: While not exceptionally light-sensitive, storing in an amber vial or in the dark is good practice for all reagents.

By following these guidelines, you can effectively troubleshoot common purification issues and ensure the high quality of your this compound for downstream applications.

References

  • VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL.
  • Reddit. (2017). Purification of boronic acids?.
  • ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

Sources

Technical Support Center: Removal of Boronic Acid Byproducts from Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for post-Suzuki coupling purification. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, pivotal in pharmaceutical and materials science.[1][2] However, a common challenge lies in the purification of the desired biaryl product from unreacted boronic acid and its byproducts. This guide provides in-depth troubleshooting strategies and frequently asked questions to streamline your purification workflow.

Troubleshooting Guide: Selecting the Right Purification Strategy

The choice of purification method is contingent on the properties of your product and the nature of the boronic acid-derived impurities. This decision-making workflow will guide you to the most effective strategy.

Suzuki_Purification_Workflow start Crude Reaction Mixture product_acidic Is the desired product acidic? start->product_acidic base_wash Basic Aqueous Wash (e.g., 1M NaOH, 1M KOH) product_acidic->base_wash No product_stable Is the product stable to base? product_acidic->product_stable Yes chromatography Column Chromatography base_wash->chromatography Impurities remain end Pure Product base_wash->end Pure acid_wash Acidic Aqueous Wash (for basic products) product_stable->base_wash Yes boronic_acid_properties Assess Boronic Acid Properties product_stable->boronic_acid_properties No boronic_acid_properties->chromatography recrystallization Recrystallization boronic_acid_properties->recrystallization spe Solid-Phase Extraction (SPE) boronic_acid_properties->spe chromatography->end recrystallization->end spe->end

Sources

Preventing homocoupling of 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide from the desk of a Senior Application Scientist.

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Preventing Homocoupling of 4-(N-Methylaminocarbonyl)phenylboronic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem with my this compound reaction?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid reagent—in this case, this compound—react with each other to form a symmetrical biaryl byproduct. This is highly undesirable as it consumes your valuable starting material, reduces the yield of your target cross-coupled product, and introduces a structurally similar impurity that can be challenging to separate during purification[1].

Q2: I've heard oxygen is a major cause. Is that the only factor I need to worry about?

A2: While dissolved oxygen is a primary culprit, it is not the only cause. Homocoupling can be promoted by several factors, which often work in concert[1][2]. The main pathways are:

  • Oxygen-Mediated Homocoupling: This is the most common mechanism. The active Pd(0) catalyst reacts with dissolved oxygen to form a palladium peroxo complex ((η²-O₂)PdL₂). This complex then reacts with two molecules of the boronic acid to generate the homocoupled biaryl[3][4][5][6].

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can react directly with the boronic acid in a stoichiometric fashion to produce the homocoupled product and the active Pd(0) catalyst required for the main Suzuki cycle[2]. This is especially problematic at the beginning of the reaction before the oxidative addition of the aryl halide has fully initiated.

  • Protonolysis/Transmetalation Pathway: For some boronic acids, particularly those that are electron-deficient, a pathway involving protonolysis followed by a second transmetalation can lead to homocoupling, even in the absence of oxygen[7][8]. The amide group in your specific boronic acid has electron-withdrawing characteristics, making this pathway a potential concern.

Q3: My solvents are from a new, sealed bottle. Do I still need to degas them?

A3: Absolutely. A new, sealed bottle from a supplier does not guarantee an oxygen-free solvent. Solvents will be saturated with air (~21% oxygen) under their packing atmosphere. Rigorous degassing is one of the most critical and effective steps you can take to prevent oxygen-mediated homocoupling[9][10].

Part 2: Troubleshooting & Optimization Guide

This section provides a logical workflow to diagnose and resolve issues with excessive homocoupling.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and correcting the root cause of homocoupling.

G start High Homocoupling Observed atmosphere 1. Check Reaction Atmosphere start->atmosphere degas Are solvents & mixture rigorously degassed? atmosphere->degas catalyst 2. Evaluate Catalyst System pd_source Using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? catalyst->pd_source conditions 3. Optimize Reaction Conditions base Is a strong base used? (e.g., NaOH, Cs₂CO₃) conditions->base reagents 4. Adjust Reagent Stoichiometry & Addition slow_add Slowly add boronic acid via syringe pump reagents->slow_add degas->catalyst Yes implement_degas Implement rigorous degassing: - Inert gas sparging (N₂/Ar) - Freeze-Pump-Thaw cycles degas->implement_degas No implement_degas->catalyst switch_pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a mild reductant (e.g., potassium formate) pd_source->switch_pd0 Yes ligand Optimize Ligand: Use bulky, electron-rich phosphines (e.g., SPhos) pd_source->ligand No switch_pd0->ligand ligand->conditions weaker_base Switch to a weaker base (e.g., K₃PO₄, K₂CO₃) base->weaker_base Yes temp Lower Reaction Temperature base->temp No weaker_base->temp temp->reagents excess_halide Use a slight excess of the aryl halide (1.05-1.1 equiv.) slow_add->excess_halide end Homocoupling Minimized excess_halide->end

Caption: A step-by-step workflow for troubleshooting boronic acid homocoupling.

Q&A Troubleshooting Details

Q4: What is the most effective method for degassing my reaction?

A4: The choice depends on the scale and available equipment, but both are highly effective.

  • Inert Gas Sparging: Bubbling an inert gas (argon or nitrogen) through your solvent for 20-30 minutes is a common and effective method. A subsurface sparge, where the gas is introduced via a needle below the liquid's surface, is more efficient at displacing dissolved oxygen[1][2].

  • Freeze-Pump-Thaw: For ultimate oxygen removal, especially on smaller scales, performing three to five freeze-pump-thaw cycles is the gold standard. This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere[9].

Q5: My protocol uses Pd(OAc)₂. Should I change my catalyst?

A5: If you are observing significant homocoupling, especially at the start of the reaction, your Pd(II) precatalyst is a likely contributor. You have two primary strategies:

  • Switch to a Pd(0) Source: Using a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, bypasses the initial Pd(II)-mediated homocoupling pathway[9].

  • Add a Mild Reducing Agent: Incorporating a mild reductant like potassium formate can help by rapidly reducing the Pd(II) precatalyst to the active Pd(0) state in situ, thereby minimizing the concentration of free Pd(II) available to cause homocoupling[2][11].

Q6: How does my choice of base and solvent affect the formation of the homocoupled byproduct?

A6: Both are critical parameters that influence reaction kinetics and side reactions.

  • Base: While a base is necessary to activate the boronic acid for transmetalation, overly strong bases can sometimes accelerate side reactions. Switching to weaker inorganic bases like K₃PO₄ or K₂CO₃ can often suppress homocoupling without significantly slowing the desired cross-coupling[9].

  • Solvent: Aprotic solvents such as 1,4-dioxane, toluene, or THF are generally preferred. While a certain amount of water is often required to solubilize the base, excessive water can sometimes promote homocoupling and protodeboronation[9][12]. It is crucial to find the optimal solvent/water ratio for your specific system.

Visualizing the Competing Reaction Pathways

Understanding the reaction mechanism is key to preventing side reactions. The diagram below illustrates how the desired Suzuki-Miyaura cycle competes with the homocoupling pathways.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathways pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar¹-X pd_peroxo (O₂)Pd(0)L₂ pd0->pd_peroxo ar_pd_x Ar¹-Pd(II)-X oa->ar_pd_x tm Transmetalation ar_pd_x->tm + Ar²B(OH)₂ ar1_pd_ar2 Ar¹-Pd(II)-Ar² tm->ar1_pd_ar2 re Reductive Elimination ar1_pd_ar2->re re->pd0 product Ar¹-Ar² (Desired Product) re->product o2 O₂ o2->pd_peroxo byproduct Ar²-Ar² (Homocoupling Byproduct) pd_peroxo->byproduct + 2 Ar²B(OH)₂

Caption: Competing pathways of the desired Suzuki-Miyaura coupling and the oxygen-mediated homocoupling side reaction.

Part 3: Optimized Protocol & Data Summary

Table 1: Effect of Reaction Parameters on Homocoupling

This table summarizes key experimental variables and their impact on the formation of the homocoupled byproduct, providing a quick reference for optimization.

ParameterCondition Promoting HomocouplingRecommended Condition to Minimize HomocouplingRationale
Atmosphere Presence of air (O₂)Rigorously degassed solvents under an inert (N₂/Ar) atmospherePrevents the formation of palladium peroxo complexes that are key intermediates in the primary homocoupling pathway.[2][3][6]
Palladium Source Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂)Pd(0) sources (e.g., Pd(PPh₃)₄) or use of a mild reductant (e.g., K-formate) with the Pd(II) sourceMinimizes the direct, stoichiometric reaction between Pd(II) and the boronic acid that generates the homocoupled product.[1][2][11]
Ligand Less bulky, electron-poor ligandsBulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)Promotes a faster rate of reductive elimination from the Ar¹-Pd-Ar² intermediate, outcompeting the homocoupling pathway.[8][9]
Base Strong bases (e.g., NaOH, Cs₂CO₃)Weaker, non-nucleophilic bases (e.g., K₃PO₄, K₂CO₃, KF)Reduces the rate of side reactions, including homocoupling and protodeboronation, while still being effective for transmetalation.[9]
Temperature High temperaturesThe lowest temperature that allows for a reasonable reaction rateSide reactions like homocoupling can have a higher activation energy and are often accelerated more than the desired coupling at elevated temperatures.[9]
Reagent Addition All reagents mixed at the startSlow addition of the boronic acid solution to the reaction mixture via syringe pumpKeeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[9][11]
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol is a robust starting point and incorporates best practices to suppress the formation of the homocoupled byproduct.

Reagents & Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Ligand (if required by catalyst, e.g., SPhos, 4 mol% with a Pd precatalyst)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: Thoroughly oven-dry the Schlenk flask and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand under a positive pressure of inert gas.

  • Atmosphere Establishment: Seal the flask with a septum and cycle between vacuum and the inert gas supply three times to ensure a completely inert atmosphere.

  • Solvent Degassing: Separately, degas the reaction solvent (e.g., 1,4-dioxane) and water by sparging with an inert gas for at least 30 minutes.

  • Solvent Addition: Add the degassed solvent and water (e.g., in a 4:1 to 10:1 ratio) to the Schlenk flask via a cannula or syringe.

  • Boronic Acid Preparation: In a separate, dry flask, dissolve the this compound (1.2 equiv.) in a minimum amount of the degassed solvent.

  • Reaction Initiation: Heat the main reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Slow Addition: Once the reaction mixture is at temperature, add the boronic acid solution dropwise over a period of 1-2 hours using a syringe pump. This is a critical step to maintain a low concentration of the boronic acid.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide has been consumed.

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The reduced level of the homocoupled byproduct should simplify this process significantly.

References

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
  • Amatore, C., Adamo, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
  • Semantic Scholar. (n.d.). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 76(8), 2858–2862. [Link]
  • Miller, W. D., & Tallman, K. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 745–749. [Link]
  • Ciofini, I., Adamo, C., & Amatore, C. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(31), 7251–7258. [Link]
  • Dutta, B., & Bhaumik, A. (2013). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 2(11), 8236-8244. [Link]
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.

Sources

4-(N-Methylaminocarbonyl)phenylboronic acid stability under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(N-Methylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile but sensitive reagent. Here, we provide in-depth answers to frequently encountered challenges, troubleshooting guides for common synthetic applications, and detailed experimental protocols to ensure the stability and reactivity of your boronic acid, maximizing your experimental success.

Introduction: Understanding the Molecule

This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility stems from the ability to introduce a benzamide moiety, a common pharmacophore in drug discovery. However, the electron-withdrawing nature of the N-methylaminocarbonyl group significantly influences the electronic properties of the boronic acid. This makes the C-B bond susceptible to certain degradation pathways, which can complicate its use in synthesis if not properly managed. This guide will address these stability challenges head-on, providing you with the knowledge to use this reagent effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered when working with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields or failing completely. What is the most likely cause?

A1: The primary culprit in failed or low-yielding Suzuki reactions with this substrate is often the degradation of the boronic acid itself through a process called protodeboronation .[1] This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.

  • Underlying Cause: this compound is an electron-deficient arylboronic acid. This characteristic makes it particularly susceptible to base-catalyzed protodeboronation.[1] In the basic conditions required for the Suzuki-Miyaura reaction, the boronic acid can form a boronate species, which is then protonated by a proton source in the reaction mixture (often water), leading to the undesired side product.

  • Troubleshooting Steps:

    • Choice of Base: Strong bases can accelerate protodeboronation. Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).

    • Solvent System: Ensure your solvent is rigorously degassed to remove oxygen, which can also lead to side reactions like homocoupling. A mixture of an organic solvent like 1,4-dioxane with a minimal amount of water is a common choice.

    • Reaction Temperature: While higher temperatures can increase the rate of the desired coupling, they also accelerate protodeboronation. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

    • Protecting Groups: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can be used directly in the coupling reaction.[2][3]

Q2: I am observing a significant amount of a side product that corresponds to the homocoupling of this compound. How can I minimize this?

A2: The formation of a biaryl product derived from the coupling of two molecules of the boronic acid is known as homocoupling. This is another common side reaction in Suzuki-Miyaura couplings.

  • Underlying Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture and can be catalyzed by the palladium species. It can also occur if the oxidative addition of the aryl halide to the palladium(0) catalyst is slow, allowing for side reactions of the palladium-boronic acid intermediates.

  • Troubleshooting Steps:

    • Inert Atmosphere: It is crucial to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2] Use properly degassed solvents.

    • Catalyst Choice: Ensure your palladium catalyst is active. Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.

    • Ligand Selection: The choice of phosphine ligand can significantly impact the relative rates of the desired cross-coupling versus homocoupling. Bulky, electron-rich ligands like Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) can promote the desired reaction pathway.[2]

Q3: How should I store this compound to ensure its long-term stability?

A3: Proper storage is critical to maintain the integrity of the reagent.

  • Storage Conditions: this compound should be stored in a tightly sealed container in a cool, dry place, away from light. A refrigerator or a desiccator is ideal. Exposure to moisture and air can lead to slow degradation over time.

Q4: Can I use this compound in aqueous conditions?

A4: While Suzuki-Miyaura reactions often employ a small amount of water as a co-solvent, fully aqueous conditions can exacerbate the issue of protodeboronation, especially under basic pH.[4][5]

  • Recommendation: It is generally advisable to use a predominantly organic solvent system (e.g., dioxane, THF, DMF) with a minimal amount of water to facilitate the dissolution of the base and the transmetalation step. If aqueous conditions are necessary for other reasons, careful optimization of the pH will be critical. A patent suggests that carrying out Suzuki-Miyaura reactions at a constant pH, for instance between 8 and 12, can be beneficial.[6]

Visualizing the Problem: Degradation Pathways

To better understand the challenges, it's helpful to visualize the competing reactions.

cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Side Reactions A Ar-B(OH)₂ + Pd(0) B Transmetalation A->B Base, Ar'-X C Ar-Pd-Ar' B->C D Reductive Elimination C->D D->A Regenerates Pd(0) E Ar-Ar' (Product) D->E F Ar-B(OH)₂ G Protodeboronation F->G Base, H₂O I Homocoupling F->I Pd Catalyst, O₂ H Ar-H (Side Product) G->H J Ar-Ar (Side Product) I->J

Caption: Competing reaction pathways for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a septum

  • Magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Method:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and K₂CO₃ (3.0 equiv).

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[2]

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The total concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Stability Enhancement Strategies

For particularly challenging substrates where protodeboronation is rampant, consider these proactive strategies.

StrategyDescriptionAdvantages
Boronic Ester Formation Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Ar-B(pin)).Increased stability to protodeboronation; often crystalline and easy to handle.[5]
Diethanolamine Adducts React the boronic acid with diethanolamine to form a stable, crystalline adduct.Simple to prepare, air- and water-stable solids that can be used directly in couplings with protic solvents.[3]
Potassium Trifluoroborates Convert the boronic acid to the corresponding potassium aryltrifluoroborate salt (Ar-BF₃K).Highly stable, crystalline solids that slowly release the boronic acid under reaction conditions.

References

  • Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Wikipedia. (n.d.). Protodeboronation.
  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Google Patents. (n.d.). EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions.
  • ResearchGate. (2018). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.

Sources

Improving the solubility of 4-(N-Methylaminocarbonyl)phenylboronic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(N-Methylaminocarbonyl)phenylboronic acid (CAS No. 121177-82-0). This document provides in-depth troubleshooting and practical advice for researchers encountering solubility challenges with this reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural steps and provide a mechanistic understanding to empower you to solve problems effectively in your own experimental setups.

Understanding the Reagent: Why is Solubility a Challenge?

This compound is a solid, typically appearing as a white to off-white powder.[1] Its molecular structure contains both a Lewis acidic boronic acid group and a hydrogen-bond-donating/accepting N-methylamide group. This combination leads to strong intermolecular hydrogen bonding in the solid state, resulting in a relatively high melting point (200-220°C) and limited solubility in many common non-polar organic solvents used for cross-coupling reactions, such as toluene or hexane.[2] Overcoming this solubility barrier is critical for achieving homogeneous reaction conditions, which are essential for efficient and reproducible catalytic turnover.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: Based on general principles for phenylboronic acids, polar aprotic solvents and ethers are excellent starting points.[3][4] We recommend beginning with solvents like Tetrahydrofuran (THF), 1,4-Dioxane, or Acetone.[3][5] For many Suzuki-Miyaura reactions, a mixture of a non-polar solvent (like toluene, to dissolve the aryl halide and catalyst) with a more polar co-solvent (like ethanol or isopropanol) is often a successful strategy to create a homogeneous environment for all reaction components.

Q2: My reaction requires a non-polar solvent like toluene. How can I get the boronic acid to dissolve?

A2: This is a classic challenge. Direct dissolution in toluene will be poor. The most effective strategy is to leverage the role of the base. Adding an aqueous solution of your chosen base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) to the mixture before expecting full dissolution can solve the problem. The base reacts with the boronic acid to form the corresponding borate anion, [R-B(OH)₃]⁻.[6] This anionic species is significantly more polar and often more soluble in the aqueous/organic biphasic mixture typical of Suzuki reactions.

Q3: How does the choice of base impact the solubility and reactivity of the boronic acid?

A3: The base plays a crucial role beyond just being a proton scavenger. Its primary function in the Suzuki-Miyaura catalytic cycle is to activate the boronic acid.[7] The neutral boronic acid is not sufficiently nucleophilic for the transmetalation step with the palladium complex. The base deprotonates the boronic acid (or coordinates to it) to form a more electron-rich, nucleophilic borate species, which readily undergoes transmetalation.[6][8]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are highly effective and commonly used. They are typically added as aqueous solutions, creating a biphasic system where the formation of the soluble borate salt is facilitated at the interface.

  • Organic Bases (e.g., Et₃N): Generally less effective for activating boronic acids in Suzuki couplings and not recommended for improving solubility.

  • Fluoride Sources (e.g., KF, CsF): Can be used in cases where the substrates are sensitive to hydroxide or carbonate bases.[7]

Q4: Can I heat the mixture to improve solubility?

A4: Yes, gentle heating (e.g., 50-80°C) is a standard method to increase the rate of dissolution and overall solubility. However, be aware that boronic acids can undergo dehydration at elevated temperatures to form cyclic boroxine anhydrides.[3] While boroxines are also competent coupling partners in Suzuki reactions, their formation can sometimes complicate reaction kinetics and analysis. For most standard protocols, heating is both common and necessary.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiment.

G start Problem: Reagent fails to dissolve in the chosen reaction solvent. check_solvent Is the solvent system appropriate? |  Common choices: Toluene, Dioxane, THF, often with a co-solvent like EtOH or H₂O. start->check_solvent add_base Have you added the base? |  The base is critical for forming the more soluble borate anion. check_solvent:f0->add_base:f0  Solvent system is standard? YES solvent_screen Action: Perform a solvent/base screening. |  Test different solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH) and bases (K₂CO₃, K₃PO₄). check_solvent:f0->solvent_screen:f0 NO apply_heat Have you tried gentle heating? |  Heat to 50-80°C with stirring. Monitor for dissolution. add_base:f0->apply_heat:f0  Base has been added? YES protocol_base Action: Modify addition order. |  Add the boronic acid, solvent, and aqueous base. Stir until homogeneous before adding the catalyst and aryl halide. add_base:f0->protocol_base:f0 NO protocol_heat Action: Increase temperature or sonicate. |  Cautiously increase heat. Sonication can also help break up solid aggregates. apply_heat:f0->protocol_heat:f0 NO success Success: Homogeneous solution achieved. Proceed with reaction. apply_heat:f0->success  Dissolution achieved? YES solvent_screen->success protocol_base->success protocol_heat->success

Problem 1: The boronic acid remains a solid suspension in a Toluene/Water system even after adding Potassium Carbonate (K₂CO₃).

Potential Cause Recommended Solution
Insufficient Mixing/Interfacial Area Increase the stirring rate to create a finer emulsion. Vigorous stirring is key for biphasic reactions to maximize the area where the base, boronic acid, and solvent can interact.
Low Temperature Gently warm the reaction mixture to 60-80°C. Increased temperature enhances the solubility of the borate salt and speeds up its formation.
Insufficient Base Ensure you are using at least 2-3 equivalents of the base relative to the limiting reagent. This ensures the equilibrium is driven towards the formation of the borate anion.
Base Strength Potassium Carbonate is a good general base. If issues persist, consider a stronger base like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃), which can be more effective at promoting borate formation.

Problem 2: The reaction is sluggish and gives low yield, and I suspect incomplete dissolution is the cause.

Potential Cause Recommended Solution
Heterogeneous Reaction A non-dissolved reagent cannot effectively participate in the catalytic cycle. You must achieve a homogeneous solution (or a very fine, well-stirred microemulsion) before adding the palladium catalyst. See Protocol 1 below.
Boroxine Formation Prolonged heating before the addition of other reagents might lead to boroxine formation. While still reactive, its different physical properties might affect the reaction. Try to pre-mix the boronic acid and base at a moderate temperature for a shorter period (15-20 min) before adding other components.
Phase Transfer Catalyst In challenging biphasic systems, adding a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB) (1-5 mol%) can help shuttle the borate anion from the aqueous phase to the organic phase where the catalyst resides.

Experimental Protocols

Protocol 1: Standard Procedure for Achieving a Homogeneous Solution for Suzuki-Miyaura Coupling

This protocol details the recommended order of addition to maximize the solubility of this compound.

  • To a reaction vessel equipped with a stir bar and reflux condenser, add This compound (1.2 to 1.5 equivalents).

  • Add your aryl halide (1.0 equivalent).

  • Add the chosen organic solvent (e.g., 1,4-Dioxane or Toluene, to make a ~0.1 M solution based on the aryl halide).

  • Add an aqueous solution of your base (e.g., 2M K₂CO₃, 2.0 to 3.0 equivalents). The solvent ratio is often around 4:1 to 10:1 organic:aqueous.

  • Stir the biphasic mixture vigorously while heating to 80°C. Continue until all the boronic acid solid has dissolved and the mixture appears homogeneous or is a well-mixed emulsion. This may take 15-30 minutes.

  • Once the solution is homogeneous, reduce the temperature slightly if needed, and add your palladium catalyst and ligand.

  • Proceed with the reaction under standard conditions.

G cluster_0 Boronic Acid (Trigonal Planar) cluster_1 Base cluster_2 Borate Anion (Tetrahedral, More Soluble & Reactive) BA R-B(OH)₂ Borate [R-B(OH)₃]⁻ BA->Borate Reaction Base OH⁻ Base->Borate

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Dimethylcarbamoyl)phenylboronic acid, 95%.
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Fisher Scientific. (2023). Safety Data Sheet: this compound, 95%.
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemPlusChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • ChemicalBook. (2023). 4-(N,N-DIMETHYLAMINOCARBONYL)PHENYLBORONIC ACID - Safety Data Sheet.
  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
  • Leszczyński, P., et al. (2020). Solubility of investigated compounds in water.
  • Fluorochem. (n.d.). This compound.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

Sources

Technical Support Center: Catalyst Deactivation in 4-(N-Methylaminocarbonyl)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-(N-Methylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and optimize their synthetic routes. Here, we will delve into the common challenges, troubleshooting strategies, and best practices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in this specific coupling can often be attributed to several factors. The initial and most critical aspects to verify are the quality of your reagents and the reaction setup. Ensure that your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere, as they are susceptible to degradation.[1] The solvent must be anhydrous and thoroughly degassed to prevent oxygen from deactivating the Pd(0) catalyst.[1] Additionally, the purity of the base is crucial for the reaction's success.

Q2: I'm observing a black precipitate in my reaction mixture. What is it, and how can I prevent it?

A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive elemental palladium.[2] Its formation is a common indicator of catalyst deactivation and can be caused by several factors, including:

  • Presence of Oxygen: Inadequate degassing of the solvent and reaction vessel can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then be reduced to palladium black.[2]

  • Ligand Degradation: Phosphine ligands can be oxidized or otherwise degrade, leaving the palladium center unprotected and prone to agglomeration.[3]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[1]

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave palladium atoms uncoordinated, leading to their aggregation. A ratio between 1:1 and 4:1 is typically recommended.[1]

To prevent the formation of palladium black, ensure a rigorously inert atmosphere, use a stable ligand, optimize the reaction temperature, and maintain an appropriate palladium-to-ligand ratio.

Q3: Could the this compound itself be the source of the problem?

A3: Yes, the stability of the boronic acid is a critical factor. Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] This depletes your nucleophile and leads to lower yields. The amide group in your specific boronic acid can also influence its reactivity and stability.

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a key decomposition pathway for boronic acids, converting them into the corresponding arene, thus rendering them inactive for the desired cross-coupling.[4] To minimize this side reaction:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over stronger bases like hydroxides.[5][6]

  • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive water can facilitate protodeboronation. Using anhydrous solvents and reagents can be advantageous.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition.[7][8] These derivatives often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[4]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura couplings with this compound.

Guide 1: Diagnosing and Resolving Low Product Yield

Low product yield is a multifaceted problem. The following workflow will help you systematically identify and address the root cause.

Troubleshooting Workflow for Low Product Yield

G start Low Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Catalyst & Ligand? - Anhydrous & Degassed Solvent? - High Purity Base? start->check_reagents check_reagents->start Reagents Faulty (Replace/Purify) check_atmosphere 2. Confirm Inert Atmosphere - Proper Purging? - No Leaks? check_reagents->check_atmosphere Reagents OK check_atmosphere->start Atmosphere Faulty (Improve Degassing) analyze_side_products 3. Analyze Reaction Mixture (TLC, LC-MS) - Protodeboronation? - Homocoupling? check_atmosphere->analyze_side_products Atmosphere OK optimize_conditions 4. Systematically Optimize Conditions analyze_side_products->optimize_conditions Side Products Identified screen_ligands_bases Screen Ligands & Bases optimize_conditions->screen_ligands_bases screen_solvents_temp Screen Solvents & Temperature optimize_conditions->screen_solvents_temp consider_boronate_ester Consider Boronic Ester Derivative optimize_conditions->consider_boronate_ester success Reaction Successful screen_ligands_bases->success Improvement Observed screen_solvents_temp->success Improvement Observed consider_boronate_ester->success Improvement Observed

Caption: A logical workflow for diagnosing and resolving low yield issues.

Detailed Steps:

  • Initial Checks: As outlined in the FAQs, first confirm the quality of your reagents and the integrity of your inert atmosphere setup.

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is paramount. For amide-containing substrates, electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), often provide excellent results.[1] Consider screening a panel of catalysts and ligands to find the optimal combination for your specific substrates.

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[9] A base that is too weak may result in a sluggish reaction, while an overly strong base can promote catalyst deactivation and protodeboronation.[3] A screening of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.[10]

  • Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.[11] A mixture of an organic solvent (e.g., dioxane, THF, or toluene) with water is commonly used. The ratio of organic solvent to water can significantly impact the reaction outcome.[11]

  • Consider Boronic Esters: If protodeboronation is identified as a major issue, converting the this compound to a more stable boronic ester (e.g., a pinacol ester) is a highly effective strategy.[7]

Guide 2: Understanding and Preventing Catalyst Deactivation

Catalyst deactivation is a central challenge in palladium-catalyzed cross-coupling reactions. Understanding the deactivation pathways is key to developing robust reaction protocols.

Catalyst Deactivation Pathways

G active_catalyst Active Pd(0)L_n oxidative_addition Oxidative Addition active_catalyst->oxidative_addition pd_black Palladium Black (Inactive) active_catalyst->pd_black Aggregation ligand_degradation Ligand Degradation active_catalyst->ligand_degradation Oxidation transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination protodeboronation Protodeboronation transmetalation->protodeboronation Side Reaction reductive_elimination->active_catalyst Catalyst Regeneration product Product reductive_elimination->product ligand_degradation->pd_black

Sources

Technical Support Center: Scale-up Considerations for Suzuki Reactions with 4-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical guidance and troubleshooting advice for the scale-up of Suzuki-Miyaura cross-coupling reactions involving 4-(N-Methylaminocarbonyl)phenylboronic acid. Our goal is to equip you with the expertise to anticipate challenges, optimize your reaction conditions, and ensure a robust and scalable process.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] When scaling up these reactions, particularly with functionalized reagents like this compound, a new set of challenges emerges that can impact yield, purity, and overall process efficiency. This guide addresses these specific considerations in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section is structured to directly address common problems and questions that arise during the scale-up of Suzuki reactions with this compound.

Frequently Asked Questions

Q1: My Suzuki coupling with this compound is showing a low yield upon scale-up. What are the most common initial checks I should perform?

A1: Low yields during scale-up can often be traced back to a few critical areas. A systematic check of your reagents and reaction setup is the best first step:

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: this compound, being an electron-deficient boronic acid, is particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] This is a major cause of yield loss.[2] It is crucial to use fresh, high-purity boronic acid. If you suspect degradation, consider converting it to a more stable form, such as a pinacol ester or a MIDA boronate, for the reaction.[2][4]

    • Aryl Halide Reactivity: The reactivity of your coupling partner is a significant factor. The general reactivity trend is I > Br > OTf >> Cl.[5] If you are using a less reactive aryl chloride, a more active catalyst system may be required to achieve good conversion on a larger scale.[2]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Ensure they are fresh and have been stored correctly under an inert atmosphere. On scale-up, the impact of even minor degradation can be magnified.

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[2] It is critical to ensure your reaction vessel is thoroughly purged and maintained under a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[6]

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and is adequately soluble in the reaction mixture.[2][7]

Q2: I'm observing significant amounts of homocoupling of the boronic acid as a side product. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, especially when scaling up. It is often promoted by the presence of oxygen.[8]

  • Thorough Degassing: Before adding the palladium catalyst, ensure your reaction mixture is rigorously degassed. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles for smaller scales. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[7]

  • Catalyst Choice: The choice of palladium source can influence homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ might be advantageous over a Pd(II) precatalyst which requires in-situ reduction, a step that can sometimes favor side reactions if not efficient.

Q3: Protodeboronation of my this compound is a major issue. What strategies can I employ to mitigate this?

A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes your boronic acid.[3][4] This is a very common issue with electron-deficient boronic acids.

  • Choice of Base: The base is a critical factor. Strong, nucleophilic bases, particularly in aqueous media, can accelerate protodeboronation.[4] Consider screening weaker bases like K₂CO₃ or K₃PO₄.[7] In some cases, using anhydrous conditions with a base like K₃PO₄ can be beneficial if your substrates are not sensitive to water.[7]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol ester can significantly reduce protodeboronation.[9] These esters are generally more stable and release the boronic acid slowly under the reaction conditions.[10]

  • Reaction Temperature: Excessive heat can promote the degradation of the boronic acid.[7] It's advisable to screen a range of temperatures to find the optimal balance between reaction rate and boronic acid stability.

Scale-Up Specific Challenges

Q4: I'm having trouble with reaction consistency and reproducibility when moving from a 1L to a 20L reactor. What factors should I investigate?

A4: Reproducibility issues at scale often stem from physical and engineering challenges that are not apparent at the lab bench.

  • Mixing and Mass Transfer: Inadequate stirring can lead to localized "hot spots" and poor distribution of reagents, especially if the reaction mixture is a slurry.[11] This can result in inconsistent reaction kinetics and impurity profiles. Ensure the agitation in your larger reactor is sufficient to maintain a homogeneous mixture.

  • Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, making heat transfer less efficient. This can lead to difficulties in maintaining the desired reaction temperature, potentially causing temperature spikes or slow heating, both of which can negatively impact the reaction.[11] Careful monitoring and control of the internal reaction temperature are critical.

  • Reagent Addition: The rate and method of reagent addition can become significant on a larger scale. Slow, controlled addition of a key reagent might be necessary to manage exotherms and maintain a consistent reaction profile.

Q5: My final product has high levels of residual palladium. What are the best strategies for palladium removal on a large scale?

A5: Reducing palladium levels to acceptable limits (often in the ppm range for pharmaceutical applications) is a critical step in the workup process.

  • Aqueous Washes: Simple aqueous washes can be effective, but often are not sufficient on their own.

  • Scavengers: There are numerous commercially available palladium scavengers (e.g., silica-based thiols, activated carbon). A screening of different scavengers and optimization of the treatment conditions (temperature, time) will be necessary.

  • Crystallization: A well-designed crystallization process can be highly effective at rejecting palladium impurities.[11]

  • Aqueous Sodium Bisulfite Wash: A wash with an aqueous solution of sodium bisulfite (NaHSO₃) at elevated temperatures has been shown to be effective in reducing palladium content.[12]

Workflow & Protocol Visualization

To provide a clearer understanding of the key processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general troubleshooting workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boronic Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation [ArB(OH)3]⁻ PdII->Transmetal Base PdII_Ar R-Pd(II)-Ar(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product BoronicAcid ArB(OH)2 Boronate [ArB(OH)3]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Troubleshooting_Workflow Start Low Yield or Impurities in Scale-Up CheckReagents Verify Reagent Quality - Boronic Acid Stability - Catalyst/Ligand Integrity - Solvent/Base Purity Start->CheckReagents CheckConditions Review Reaction Conditions - Inert Atmosphere - Temperature Control - Mixing Efficiency Start->CheckConditions SideReactions Identify Side Reactions - Protodeboronation - Homocoupling CheckReagents->SideReactions CheckConditions->SideReactions OptimizeSolvent Optimize Solvent System CheckConditions->OptimizeSolvent OptimizeBase Optimize Base - Weaker Base? - Anhydrous Conditions? SideReactions->OptimizeBase Protodeboronation OptimizeCatalyst Optimize Catalyst System - Different Ligand? - Different Pd Source? SideReactions->OptimizeCatalyst Homocoupling WorkupPurification Address Workup & Purification - Palladium Removal - Crystallization OptimizeBase->WorkupPurification OptimizeSolvent->WorkupPurification OptimizeCatalyst->WorkupPurification Success Successful Scale-Up WorkupPurification->Success

Caption: A general troubleshooting workflow for Suzuki reaction scale-up.

Experimental Protocols

General Protocol for a Lab-Scale Suzuki Coupling

This protocol serves as a starting point and should be optimized for your specific substrates and equipment.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 equiv)[1]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)[1]

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)[1]

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.[1]

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.[2]

Protocol for Palladium Removal using a Scavenger
  • After the aqueous workup, dissolve the crude product in a suitable organic solvent.

  • Add the recommended amount of the chosen palladium scavenger.

  • Stir the mixture at the recommended temperature for the specified time.

  • Filter off the scavenger.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Presentation

Table 1: Common Solvents for Suzuki-Miyaura Couplings
Solvent SystemTypical Temperature Range (°C)Notes
Toluene/Water80 - 110Good for a wide range of substrates.
1,4-Dioxane/Water80 - 100Common, but dioxane has safety concerns.[13]
2-MeTHF/Water70 - 80Greener alternative to THF and dioxane.[13]
Ethanol/Water70 - 80A greener solvent option, good for polar substrates.[14]
CPME/Water80 - 110Greener and safer alternative with a high boiling point.[7]
Table 2: Common Bases for Suzuki-Miyaura Couplings
BaseStrengthSolubility in WaterNotes
K₂CO₃ModerateHighA good first choice for many reactions.[13]
Cs₂CO₃StrongHighOften used for more challenging couplings.[7]
K₃PO₄StrongHighCan be effective, especially in anhydrous conditions.[7]
NaHCO₃WeakModerateUseful for substrates sensitive to strong bases.[13]
KFWeakHighCan help to prevent ester cleavage.[15]

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids.
  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • BenchChem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • Wikipedia. (n.d.). Protodeboronation.
  • ACS Publications. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • ResearchGate. (2025). (PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Research With Rutgers.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds.
  • ACS Publications. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ACS Publications. (2015). Don't Forget the Workup. Journal of Chemical Education.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ACS Publications. (2025). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. ACS Catalysis.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2025). (PDF) Suzuki - Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions.
  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters.
  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
  • ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.

Sources

Troubleshooting low conversion rates in reactions with 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 4-(N-Methylaminocarbonyl)phenylboronic Acid

A Senior Application Scientist's Guide to Overcoming Low Conversion Rates in Cross-Coupling Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing this compound in their synthetic workflows. This guide is structured to provide in-depth, field-tested solutions to common challenges, particularly low conversion rates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. My approach is to explain the causality behind each experimental variable, empowering you to not only solve the immediate problem but also to build a more robust and reproducible process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter. We will proceed from the most fundamental checks to more nuanced optimizations.

Q1: My Suzuki-Miyaura reaction has stalled or resulted in a very low yield. Where do I even begin to troubleshoot?

A1: A low-yielding reaction is a common but solvable issue. Before diving into complex parameter screening, it's crucial to perform a systematic check of the foundational elements of your reaction. Often, the root cause is found here.

The Initial Reaction Health Check:

Start by verifying the integrity of your setup and reagents. These factors are the most common culprits and the easiest to rectify.

ParameterKey Checkpoints & Rationale
Inert Atmosphere Is your system truly oxygen-free? The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and promote unwanted side reactions.[1][2] Ensure solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.
Reagent Quality Are your reagents fresh and pure? Boronic acids can degrade over time.[2] Your palladium catalyst and phosphine ligands are also susceptible to degradation and oxidation, respectively.[1] Use freshly opened reagents or those stored correctly under inert conditions.
Solvent Purity Are your solvents anhydrous and degassed? Water content can interfere with the reaction, while dissolved oxygen will deactivate the catalyst.[1] Ethereal solvents like THF and dioxane can form peroxides over time, which are also detrimental.[2]
Base Quality Is your base dry and finely powdered? Clumped or hydrated bases have inconsistent solubility and reactivity, leading to poor reproducibility.[2]
Stoichiometry Are your reagent ratios correct? It is common practice to use a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) to drive the reaction to completion.[3]
Stirring Is the reaction mixture being mixed effectively? For heterogeneous mixtures (e.g., with an insoluble base), vigorous stirring is essential for ensuring all components can interact.[2]

Below is a logical workflow to guide your initial troubleshooting efforts.

G cluster_no Start Low Yield Observed Inert Verify Inert Atmosphere Start->Inert Is O2 excluded? Reagents Check Reagent Quality & Age Inert->Reagents Yes No1 Fix Setup: Purge System Thoroughly Inert->No1 No Solvent Use Fresh, Anhydrous/Degassed Solvent Reagents->Solvent Yes No2 Replace Catalyst, Ligand, Boronic Acid Reagents->No2 No Stoichiometry Confirm Stoichiometry (Boronic Acid Excess) Solvent->Stoichiometry Yes No3 Use Freshly Purified Solvent Solvent->No3 No Advanced Proceed to Advanced Troubleshooting Stoichiometry->Advanced Yes No4 Recalculate & Rerun Stoichiometry->No4 No

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Q2: I'm observing a significant amount of benzene-N-methylamide byproduct. What is causing this and how can I prevent it?

A2: The formation of the corresponding arene from a boronic acid is a classic sign of protodeboronation . This is a major undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] this compound can be susceptible to this pathway, particularly because electron-withdrawing groups can sometimes increase the rate of protodeboronation under basic conditions.

Mechanism of Protodeboronation: In the Suzuki-Miyaura reaction, the base is required to activate the boronic acid for transmetalation.[5][6] However, under aqueous basic conditions, the boronic acid forms a boronate species ([ArB(OH)₃]⁻) which can be protonated by water or other protic sources, leading to the loss of the boron group.[7]

Strategies to Minimize Protodeboronation:

  • Choice of Base: The base is a critical factor. While necessary for the reaction, a very strong base in a protic solvent can accelerate protodeboronation.

    • Try a weaker base: If you are using strong bases like NaOH or KOH, consider switching to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[6] K₃PO₄ is often an excellent choice for sensitive substrates.

    • Use anhydrous conditions: Performing the reaction under strictly anhydrous conditions with a base like potassium fluoride (KF) can sometimes suppress this side reaction.[8]

  • Reaction Temperature and Time: High temperatures and long reaction times give protodeboronation more opportunity to occur.[9]

    • Lower the temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

    • Monitor closely: Track the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions. Microwave irradiation can be an excellent tool to shorten reaction times significantly.[9][10]

  • Use a More Stable Boron Reagent: This is one of the most effective strategies. Boronic acids can be converted into more stable derivatives that slowly release the active boronic acid in situ. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing side reactions.[4]

    • Pinacol Esters: These are generally more stable than the corresponding boronic acids and are a common choice.[7]

    • MIDA Boronates & Aryltrifluoroborates: These are exceptionally stable derivatives that offer a "slow-release" mechanism, protecting the boron group until it is needed in the catalytic cycle.[1][4]

Experimental Protocol: Preparation of this compound, pinacol ester

This protocol provides a method to convert your boronic acid into a more stable pinacol ester derivative, which can then be used in the Suzuki-Miyaura coupling.

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a suitable solvent that allows for azeotropic removal of water, such as toluene or THF.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-4 hours. The progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction without further purification.

Q3: My reaction is sluggish, and I suspect an issue with my palladium catalyst. How do I choose the right catalyst system and ensure it's active?

A3: The palladium catalyst and its associated ligand are the heart of the reaction. An inactive or inappropriate catalyst system is a frequent cause of failure.

Understanding the Catalyst System:

The catalytic cycle involves the palladium center cycling between Pd(0) and Pd(II) oxidation states.[5][11] The ligand's role is to stabilize the palladium species, prevent it from aggregating into inactive palladium black, and modulate its reactivity to promote the desired steps of the cycle.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)(R)L₂ PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Ar-R (Product) PdII_ArR->Product ArX_source Ar-X (Aryl Halide) ArX_source->Pd0 Boronic_source R-B(OH)₂ + Base (Activated Boronic Acid) Boronic_source->PdII_ArX

Sources

Effect of air and moisture on 4-(N-Methylaminocarbonyl)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for 4-(N-Methylaminocarbonyl)phenylboronic acid. This guide is designed to provide in-depth, practical insights into the handling and reactivity of this versatile reagent, with a specific focus on mitigating the detrimental effects of air and moisture. As researchers, we understand that failed or low-yielding reactions can be costly and time-consuming. This center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges associated with this compound, ensuring the integrity and success of your experiments.

Section 1: Core Stability and Handling FAQs

This section addresses the fundamental properties of this compound and best practices for its storage and handling.

Question: I just received my bottle of this compound. What are the ideal storage conditions?

Answer: Proper storage is the first line of defense against degradation. The safety data sheet (SDS) for this compound specifies that it should be stored in a tightly-closed container in a dry, cool, and well-ventilated place, protected from light.[1] Boronic acids, in general, are susceptible to several degradation pathways that are initiated or accelerated by atmospheric moisture and oxygen.

  • Moisture: Leads to hydrolysis and can facilitate protodeboronation, especially under non-neutral pH conditions.[2][3]

  • Air (Oxygen): Can cause oxidative degradation, converting the boronic acid to the corresponding phenol (4-(N-Methylaminocarbonyl)phenol).[4][5]

  • Heat & Light: Can accelerate both dehydration to form boroxines and oxidative decomposition.[1][6]

For long-term stability, storing the solid under an inert atmosphere (e.g., in a desiccator or glovebox) is highly recommended.

Question: I've noticed the appearance of my solid boronic acid has changed over time. What is happening?

Answer: If the material appears clumpy or has a different consistency, it is likely undergoing dehydration to form its cyclic anhydride trimer, known as a boroxine.[6][7] This process involves the elimination of three molecules of water from three molecules of the boronic acid.[8]

This is a reversible reaction; the boronic acid can often be regenerated by dissolving the boroxine in a suitable solvent system containing water.[6] However, the presence of boroxine means the molecular weight of your reagent has changed, which can lead to inaccurate stoichiometry in your reactions if not accounted for. For high-precision applications, using fresh reagent or a more stable derivative is advisable.[9]

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling is the most common application for this reagent. Air and moisture introduce specific and predictable failure modes.

Question: My Suzuki-Miyaura reaction is giving very low yield or failing completely. What are the most likely causes related to air and moisture?

Answer: Low yield is a frequent issue, often directly tied to atmospheric contaminants. The palladium catalyst and the boronic acid are both sensitive. Here is a breakdown of common problems and solutions.

Problem Probable Cause (Related to Air/Moisture) Recommended Solution & Rationale
No reaction / Starting material recovered 1. Deactivated Catalyst: The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen.[10]Degas Thoroughly: Before adding the catalyst, rigorously degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[10]
2. Inactive Boronic Acid: The boronic acid was not properly activated to the boronate anion.Check Base & Solvent: The base is crucial for forming the active [ArB(OH)₃]⁻ species.[11][12] A small amount of water is often required to dissolve inorganic bases (e.g., K₃PO₄, K₂CO₃) and facilitate this activation.[10][13] Consider a dioxane/water or THF/water solvent system.[14]
Low Yield with significant side products 1. Protodeboronation: The C-B bond of your boronic acid is cleaved by a proton source (water), replacing it with a hydrogen atom. This forms N-methylbenzamide as a byproduct. This is often accelerated by harsh basic conditions or high temperatures.[2][3][10]Use Milder Base/Conditions: Switch to a milder base like KF or Cs₂CO₃.[10][14] Run the reaction at the lowest effective temperature (e.g., 80 °C) and monitor carefully to avoid prolonged heating after completion.[10]
2. Homocoupling of Aryl Halide: This can occur if the transmetalation step is slow, allowing side reactions of the palladium intermediate.Ensure Boronic Acid Activation: As above, ensure your base and solvent system are optimized for rapid formation of the boronate anion to facilitate efficient transmetalation.[15]
3. Oxidative Degradation: Oxygen in the system can oxidize the boronic acid to the corresponding phenol, which will not participate in the coupling.[5]Rigorous Degassing: This underscores the critical importance of maintaining an inert atmosphere throughout the setup and reaction.[10]

Question: I see a new spot on my TLC plate that isn't my starting material or desired product. What could it be?

Answer: The two most common byproducts resulting from the instability of the boronic acid are:

  • N-methylbenzamide: This is the product of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] Its formation is a strong indicator that excess moisture is present in your reaction, or that the conditions (base, temperature) are too harsh.[10]

  • 4-(N-Methylaminocarbonyl)phenol: This is the product of oxidative degradation.[5] Its presence suggests insufficient degassing or an air leak in your reaction setup.

You can confirm the identity of these byproducts by running standard samples on TLC or by LC-MS analysis of your crude reaction mixture.

Section 3: Mechanistic Insights & Visual Guides

Understanding the "why" is key to effective troubleshooting. The following diagrams illustrate the core chemical processes at play.

Key Degradation Pathways

The stability of this compound is compromised by three main pathways initiated by air and/or moisture.

BA This compound (Ar-B(OH)₂) Protodeb Protodeboronation Product (Ar-H) BA->Protodeb + H₂O (Base, Heat) Oxidation Oxidation Product (Ar-OH) BA->Oxidation + O₂/ROS Boroxine Boroxine (ArBO)₃ BA->Boroxine - 3 H₂O (Dehydration) H2O Moisture (H₂O) O2 Air (O₂) Heat Heat/Vacuum

Caption: Primary degradation routes for arylboronic acids.

Suzuki-Miyaura Troubleshooting Flowchart

If a reaction fails, follow this logical diagnostic workflow to identify the root cause.

start Low/No Yield in Suzuki Coupling? check_degas Was the reaction mixture thoroughly degassed? start->check_degas check_solvents Were anhydrous solvents used? check_degas->check_solvents Yes cause_o2 Probable Cause: Pd(0) catalyst oxidation. Boronic acid oxidation. check_degas->cause_o2 No check_base Is the base appropriate and was a co-solvent (H₂O) used? check_solvents->check_base Yes cause_h2o_deb Probable Cause: Protodeboronation of boronic acid. check_solvents->cause_h2o_deb No check_reagent Is the boronic acid fresh? Consider protodeboronation. check_base->check_reagent Yes cause_activation Probable Cause: Poor boronate formation. Inefficient transmetalation. check_base->cause_activation No cause_reagent Probable Cause: Degraded starting material. check_reagent->cause_reagent No success Review other parameters (ligand, temperature, etc.) check_reagent->success Yes

Sources

Optimizing temperature for 4-(N-Methylaminocarbonyl)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, we present the Technical Support Center for 4-(N-Methylaminocarbonyl)phenylboronic acid. As Senior Application Scientists, we have designed this guide to move beyond simple protocols, offering deep mechanistic insights and field-proven troubleshooting strategies. Our focus is on empowering researchers, scientists, and drug development professionals to master their reactions by understanding and optimizing the critical parameter of temperature.

Frequently Asked Questions (FAQs): The Foundation of Success

This section addresses the most common initial queries regarding the use of this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Q1: What is the ideal starting temperature for a Suzuki-Miyaura coupling reaction with this compound?

A1: There is no single universal temperature; the optimal condition is a function of the specific catalyst, ligands, base, and solvents employed. However, for most standard palladium-catalyzed systems (e.g., using Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands), a starting temperature in the range of 80-100 °C is a robust and widely recommended starting point.[1][2][3]

Causality: This temperature range typically provides sufficient thermal energy to overcome the activation barriers of the key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—without excessively promoting degradation pathways.[4] Reactions performed at lower temperatures may be sluggish or fail to initiate, while excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[2][3] For instance, one study identified 80 °C as the optimum temperature for their model reaction, noting a sharp decrease in yield at lower temperatures and no further improvement at higher temperatures.[1]

Troubleshooting Guide: From Problem to Publication

Encountering unexpected results is a common part of research. This guide provides a logical framework for diagnosing and resolving issues related to reaction temperature.

Issue 1: My reaction yield is low or non-existent.

A low yield is a frequent challenge that often points to sub-optimal conditions or reagent instability, both of which are heavily influenced by temperature.

Logical Troubleshooting Workflow for Low Yield

Caption: A systematic approach to diagnosing and resolving low reaction yields.

  • Possible Cause A: Insufficient Thermal Energy

    • Expert Insight: The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst to the aryl halide.[4] This step, along with the subsequent transmetalation, requires a certain amount of energy. If the temperature is too low (e.g., room temperature), the reaction may not proceed at a practical rate.

    • Scientifically-Grounded Solution: If you began the reaction at room temperature, increase the heat to a range of 60-80 °C.[1] If the reaction is still slow, and your solvent's boiling point allows, increase the temperature incrementally (e.g., in 10 °C steps) while monitoring the reaction by TLC or LC-MS.

  • Possible Cause B: Protodeboronation Side Reaction

    • Expert Insight: Protodeboronation is a common decomposition pathway for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive for coupling.[5] This undesired side reaction is often accelerated by high temperatures and the presence of aqueous bases.[5][6][7]

    • Scientifically-Grounded Solution:

      • Temperature Management: Avoid prolonged reaction times at excessively high temperatures (>110-120 °C). If high heat is required for coupling, aim for the shortest possible reaction time.

      • Base and Solvent Choice: Water is a proton source for protodeboronation.[8] If this side reaction is suspected, consider using milder or anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents.[8]

      • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[8][9] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[7][9]

Issue 2: My reaction is messy, with significant impurity formation.

The presence of byproducts like homocoupled dimers or dehalogenated starting material often indicates that the reaction conditions are too harsh.

Logical Troubleshooting Workflow for Impurity Formation

Caption: A systematic approach to minimizing side reactions and impurities.

  • Possible Cause A: Boronic Acid Homocoupling

    • Expert Insight: At elevated temperatures, especially in the presence of oxygen, the palladium catalyst can promote the oxidative homocoupling of two molecules of the boronic acid.[10] This results in a biaryl byproduct and consumption of your valuable nucleophile.

    • Scientifically-Grounded Solution:

      • Reduce Temperature: This is the most direct way to slow down this side reaction. A decrease of 10-20 °C can significantly improve the product profile.

      • Ensure Oxygen Exclusion: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote homocoupling.[3][10] It is critical to thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive inert gas pressure throughout the reaction.[3][11]

  • Possible Cause B: Catalyst Decomposition

    • Expert Insight: While heat is necessary, excessive temperatures can cause the palladium catalyst, particularly its supporting ligands, to decompose. This can lead to the formation of palladium black (inactive elemental palladium) and a halt in the catalytic cycle, allowing side reactions to dominate.[3][12]

    • Scientifically-Grounded Solution: Operate within the recommended temperature range for your specific catalyst system. If a reaction requires heating above 110-120 °C, consider screening more thermally stable catalysts or ligands, such as N-heterocyclic carbenes (NHCs) or Buchwald-type biarylphosphine ligands.[13]

Data-Driven Decisions: Temperature Guidelines

To facilitate experimental design, the following table summarizes common starting points for temperature optimization based on the chosen catalytic system.

Catalyst SystemCommon SolventsCommon BasesRecommended Temp. Range (°C)Key Considerations
Pd(PPh₃)₄Toluene/H₂O, Dioxane/H₂ONa₂CO₃, K₂CO₃80 - 100The classic system; reliable but may require higher temperatures.
Pd(OAc)₂ + SPhos/XPhosToluene, THF, 2-MeTHFK₃PO₄, K₂CO₃Room Temp - 100Highly active catalysts may allow for lower temperatures.
Pd(dppf)Cl₂Dioxane, DMF, THF/H₂OCs₂CO₃, K₃PO₄90 - 110Often effective for more challenging or electron-rich substrates.
"Ligand-free" Pd(OAc)₂Ethanol/H₂O, DMFNa₂CO₃, KOAc80 - 120Conditions can vary widely; may require higher temperatures.

Validated Protocol: A Reproducible Starting Point

This general protocol for a Suzuki-Miyaura coupling reaction provides a robust foundation for your experiments.

Objective: To couple this compound with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq)

  • K₂CO₃ (2.0 - 3.0 eq), finely ground

  • Toluene and Water (e.g., 4:1 ratio), degassed separately for 30 min with Argon

  • Reaction vessel (e.g., Schlenk flask), stir bar, condenser, and inert gas line (Argon or N₂)

Procedure:

  • Vessel Preparation: Add the aryl bromide, this compound, and K₂CO₃ to the reaction vessel.

  • Inerting the System: Seal the vessel and subject it to three cycles of vacuum followed by backfilling with inert gas to ensure an oxygen-free environment.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed toluene and then the degassed water via syringe.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 90 °C. Stir the biphasic mixture vigorously to ensure effective mixing.

  • Monitoring: Track the disappearance of the limiting starting material using TLC or LC-MS at 1-hour intervals.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography or recrystallization to obtain the desired biaryl product.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • Millipore Sigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • Wikipedia. (n.d.). Protodeboronation.
  • ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand....
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.

Sources

Technical Support Center: High-Throughput Screening of 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the high-throughput screening (HTS) of conditions for 4-(N-Methylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your screening campaigns. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower your experimental design and interpretation.

Introduction to High-Throughput Screening of this compound

This compound is a valuable building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[1][2] High-throughput screening (HTS) is a powerful methodology to rapidly identify optimal reaction conditions, leading to accelerated discovery and development of new chemical entities.[3][4][5] However, like many boronic acids, this compound presents specific challenges in an HTS format, including stability, solubility, and reactivity, which can lead to inconsistent results and low yields if not properly addressed.[2][6]

This guide provides a structured approach to troubleshoot and optimize your HTS workflow for this specific reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in HTS?

A1: The primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] HTS is employed to screen various parameters such as catalysts, ligands, bases, solvents, and temperatures to find the most efficient conditions for coupling this boronic acid with a range of aryl or heteroaryl halides.[1][4] This allows for the rapid generation of a library of diverse molecules for subsequent biological screening.

Q2: What are the key stability concerns with this compound in an HTS setting?

A2: The two main stability concerns are protodeboronation and boroxine formation .

  • Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by the presence of water, strong bases, and high temperatures.[7]

  • Boroxine formation is the dehydration and trimerization of the boronic acid to form a cyclic anhydride. While boroxines can sometimes be active coupling partners, their formation can lead to issues with solubility and stoichiometry, impacting the reproducibility of HTS results.[7] This equilibrium is influenced by water content, temperature, and the solvent used.[7]

Q3: How can I best prepare and store a stock solution of this compound for automated HTS?

A3: For automated HTS, it is crucial to have a stable and soluble stock solution. Given the potential for degradation, it is recommended to prepare fresh solutions. If storage is necessary, store in an anhydrous, aprotic solvent (e.g., dioxane or THF) at low temperatures (-20°C) under an inert atmosphere (nitrogen or argon). It is advisable to re-qualify the solution's concentration if stored for an extended period.

Q4: What analytical techniques are suitable for high-throughput analysis of reactions involving this boronic acid?

A4: High-performance liquid chromatography-mass spectrometry (HPLC-MS) is the gold standard for HTS analysis due to its speed, sensitivity, and ability to provide quantitative yield data.[3][8][9] Ultra-high-performance liquid chromatography (UHPLC) can further increase throughput.[8][9] Methods that avoid derivatization are preferred to reduce sample preparation time.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your HTS campaign in a question-and-answer format.

Issue 1: Low or No Product Formation

Q: My HTS campaign shows consistently low or no yield of the desired coupled product across all wells. What are the likely causes and how can I troubleshoot this?

A: This is a common issue that can stem from several factors. A systematic approach is necessary for diagnosis.

Initial Diagnostic Workflow:

Caption: Initial troubleshooting workflow for low product yield.

Step-by-Step Troubleshooting:

  • Verify Reagent Integrity:

    • Aryl Halide: Confirm the purity and concentration of your coupling partner.

    • Boronic Acid: Ensure the this compound has not degraded. You can check its purity by NMR or LC-MS.

    • Solvent: Use anhydrous solvents, as water can contribute to protodeboronation.[7]

  • Evaluate Catalyst and Ligand:

    • Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch of a reliable pre-catalyst to ensure rapid generation of the active Pd(0) species.[7]

    • Ligand Choice: The chosen ligand may not be optimal. Screen a panel of ligands with varying steric and electronic properties.

  • Assess Reaction Conditions:

    • Base Selection: The base is critical for activating the boronic acid.[1] If you are using a strong base, it might be promoting protodeboronation.[7] Consider screening weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or organic bases.[7]

    • Temperature: High temperatures can accelerate both the desired reaction and decomposition pathways.[3][7] Screen a range of temperatures to find a balance.

Issue 2: Inconsistent Results and Poor Reproducibility

Q: My HTS results are highly variable between replicate wells and across different plates. What could be causing this inconsistency?

A: Poor reproducibility in HTS often points to issues with dispensing, reagent stability over the time course of the experiment, or mixing.

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting reproducibility issues.

Detailed Checks:

  • Liquid Handling: Verify the accuracy and precision of your automated liquid handlers, especially for dispensing small volumes of viscous solutions.

  • Reagent Stability on Deck: this compound may degrade in solution at room temperature over the duration of a lengthy HTS run. Consider preparing smaller batches of reagents or cooling the reagent plates.

  • Solubility and Precipitation: The boronic acid or its boroxine may precipitate from solution, especially if there are solvent compatibility issues. Visually inspect the wells for any precipitate. Phenylboronic acid and its esters generally show better solubility in solvents like chloroform, acetone, and ethers compared to hydrocarbons.[10]

  • Mixing: Inadequate mixing in the reaction wells can lead to localized concentration gradients and variable reaction rates. Ensure your plate shaker is set to an appropriate speed.

Issue 3: Significant Homocoupling of the Boronic Acid

Q: I am observing a significant amount of the homocoupled product (biphenyl derivative of the boronic acid) in my analysis. How can I minimize this side reaction?

A: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen and Pd(II) species. [2]

Strategies to Minimize Homocoupling:

  • Degassing: Ensure that all solvents and the reaction mixtures are thoroughly degassed to remove oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

  • Use of a Pre-catalyst: Employ a palladium pre-catalyst that rapidly forms the active Pd(0) species. This minimizes the time Pd(II) is present in the reaction mixture.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

    • Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling. Experiment with the stoichiometry.

Experimental Protocols

Protocol 1: General High-Throughput Suzuki-Miyaura Reaction Setup

This protocol provides a starting point for a 96-well plate format.

  • Plate Preparation: In an inert atmosphere glovebox, add the appropriate palladium catalyst and ligand solution to each well of a 96-well plate.

  • Reagent Addition:

    • Add the aryl halide solution (e.g., in dioxane).

    • Add the this compound solution (e.g., in dioxane).

    • Add the base solution (e.g., aqueous K₃PO₄).

  • Sealing and Incubation: Seal the plate securely and transfer it to a heated shaker. Incubate at the desired temperature with vigorous shaking for the specified time (e.g., 1-24 hours).[4]

  • Quenching and Sample Preparation: After cooling to room temperature, quench the reactions by adding a suitable solvent (e.g., acetonitrile). Dilute the samples as necessary for LC-MS analysis.

  • Analysis: Analyze the samples by a validated high-throughput LC-MS method.[3][8][9]

Protocol 2: Small-Scale Test for Boronic Acid Stability

This protocol helps to determine if the boronic acid is degrading under your reaction conditions.

  • Reaction Setup: In separate vials, prepare solutions of this compound in your chosen solvent with and without the base you intend to use.

  • Incubation: Incubate these solutions at your planned reaction temperature.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, and 8 hours), take an aliquot from each vial and analyze by LC-MS.

  • Data Interpretation: Monitor for the disappearance of the parent boronic acid peak and the appearance of the protodeboronated byproduct. This will give you an indication of the stability of your reagent under the reaction conditions.

Data Presentation

Table 1: Example HTS Parameter Screening for Suzuki-Miyaura Coupling

WellCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)
A1Pd₂(dba)₃ (2)SPhosK₃PO₄ (2)Dioxane/H₂O8075
A2Pd₂(dba)₃ (2)XPhosK₃PO₄ (2)Dioxane/H₂O8088
B1Pd₂(dba)₃ (2)SPhosCs₂CO₃ (2)Dioxane/H₂O8065
B2Pd₂(dba)₃ (2)XPhosCs₂CO₃ (2)Dioxane/H₂O8082
C1Pd₂(dba)₃ (2)XPhosK₃PO₄ (2)THF/H₂O6570
C2Pd₂(dba)₃ (2)XPhosK₃PO₄ (2)Dioxane/H₂O10092 (with some degradation)

This table is for illustrative purposes only.

References

  • Siva, B., Kumar, P. S., & Reddy, P. N. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(19), 8155-8161. [Link]
  • ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • Koppen, J. J., Hettich, M., Hall, S. R., & Wetzel, S. J. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters.
  • ResearchGate. (n.d.). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions | Request PDF.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
  • Brem, J., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry, 64(17), 13095-13107. [Link]
  • Purdue University. (n.d.). High Throughput Synthesis and Analysis - Aston Labs.
  • Blay, V., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 841-854. [Link]
  • El-marroun, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(2), 1045-1055. [Link]
  • Lynch, C., et al. (2024). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Annual Review of Pharmacology and Toxicology, 64, 191-209. [Link]
  • Wageningen University & Research. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
  • Ulijn, R. V., et al. (2014). High throughput screening for biomaterials discovery. Journal of Controlled Release, 190, 115-126. [Link]
  • Liu, B., Li, S., & Hu, J. (2004). Technological advances in high-throughput screening. American Journal of Drug Discovery and Development, 4(4), 263-276. [Link]
  • Rzepka, M., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2351-2361. [Link]
  • ResearchGate. (n.d.). High Throughput Screening Operations at University of Kansas.
  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5038. [Link]
  • PubChem. (n.d.). 4-(n-isopropylaminocarbonyl)phenylboronic acid (C10H14BNO3).

Sources

Technical Support Center: Green Chemistry Approaches for Reactions with 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for utilizing 4-(N-Methylaminocarbonyl)phenylboronic acid in greener chemical syntheses. This document provides practical, field-tested advice to troubleshoot common issues and answer frequently asked questions, ensuring your experiments are both successful and sustainable. The focus is on the Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this versatile building block.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, emphasizing the "why" behind each recommendation to foster a deeper understanding of the reaction mechanics.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in very low yields or failing completely. What are the primary factors I should investigate?

Answer:

Low yields with this compound, an electron-deficient boronic acid, often trace back to a few critical parameters. A systematic approach to troubleshooting is key.

  • Catalyst Activity and Integrity: The heart of the reaction is the palladium catalyst. Ensure your catalyst, whether a pre-catalyst like a palladacycle or generated in situ from a Pd(II) source, is active.[1] Phosphine ligands are particularly susceptible to oxidation, so use fresh or properly stored ligands.[2] The active catalytic species is Pd(0); if using a Pd(II) precatalyst, its reduction must be efficient under the reaction conditions.[1]

  • Oxygen Contamination: The presence of oxygen is detrimental. It can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[1][2] Rigorous degassing of solvents and maintaining a robust inert atmosphere (Argon or Nitrogen) throughout the setup and reaction is crucial.[1][2]

  • Protodeboronation: This is a major side reaction for electron-deficient boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[2][3] This is often exacerbated by strong bases and elevated temperatures in the presence of a proton source (like water).[2][3]

Workflow for Diagnosing Low Yield:

start Low/No Yield Observed check_reagents Verify Reagent Quality - Boronic Acid (Fresh?) - Aryl Halide (Purity?) - Catalyst/Ligand (Stored Properly?) start->check_reagents check_atmosphere Assess Inert Atmosphere - Proper Degassing? - Continuous N2/Ar Flow? check_reagents->check_atmosphere check_conditions Review Reaction Conditions - Base Choice? - Solvent System? - Temperature? check_atmosphere->check_conditions protodeboronation Suspect Protodeboronation? (Major Side Product is Arene) check_conditions->protodeboronation homocoupling Suspect Homocoupling? (Dimer of Boronic Acid) check_conditions->homocoupling optimize_base Optimize Base - Switch to milder base (K3PO4, KF, Cs2CO3) protodeboronation->optimize_base Yes optimize_catalyst Optimize Catalyst System - Change Ligand - Increase Loading homocoupling->optimize_catalyst Yes anhydrous Consider Anhydrous Conditions optimize_base->anhydrous protect_ba Protect Boronic Acid (Convert to Pinacol Ester or MIDA Boronate) anhydrous->protect_ba

Caption: Troubleshooting flowchart for low yield issues.

Issue 2: Protodeboronation of this compound

Question: I have identified benzene-N-methylcarboxamide as a major byproduct, indicating significant protodeboronation. How can I suppress this side reaction?

Answer:

Protodeboronation is a classic challenge with electron-deficient boronic acids.[2] The electron-withdrawing nature of the N-methylaminocarbonyl group makes the ipso-carbon more susceptible to protonolysis. Here are strategies to mitigate this:

  • Choice of Base: The base is critical. While necessary for the catalytic cycle, strong bases can accelerate protodeboronation.[2]

    • Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2][3] These provide sufficient basicity for the catalytic cycle while minimizing the undesired side reaction.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases to aid solubility, water is a primary proton source for protodeboronation.[2][3]

    • Recommendation: Employ strictly anhydrous conditions with a suitable, well-dried base. This can significantly reduce the rate of protodeboronation.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can be highly effective.[2][3]

    • Recommendation: Consider converting this compound to its corresponding pinacol ester (a boronate ester) or a MIDA (N-methyliminodiacetic acid) boronate. These derivatives are more stable and release the boronic acid slowly into the reaction mixture, keeping its instantaneous concentration low and thus minimizing protodeboronation.[2][3]

  • Reaction Temperature and Time: Higher temperatures can accelerate protodeboronation.[3]

    • Recommendation: If possible, run the reaction at the lowest temperature that still allows for efficient catalytic turnover. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.

Issue 3: Catalyst Leaching and Product Contamination

Question: My final product is contaminated with palladium, and my catalyst recycling efforts are failing due to leaching. What green strategies can I implement to address this?

Answer:

Palladium leaching is a significant issue, impacting product purity (critical in drug development) and process sustainability.[4] Leaching occurs when the solid-supported palladium dissolves into the reaction medium.[5][6]

  • Understanding the Cause: Oxidative addition of the aryl halide to the heterogeneous catalyst surface is often the primary cause of Pd leaching, forming soluble palladium species that are the true catalytic agents.[7]

  • Green Mitigation Strategies:

    • Choice of Support: The interaction between the palladium nanoparticles and the support material is crucial. Supports functionalized with chelating groups (e.g., amines) can help anchor the palladium more effectively.[8]

    • Solvent Selection: Some organic solvents can promote leaching more than others. For instance, DMF can increase Pd leaching.[8] Greener solvents like toluene or o-xylene may be better alternatives to minimize this effect.[8]

    • Reaction Conditions: Lowering the reaction temperature and using lower concentrations of base can help suppress leaching.[8]

    • Catalyst Re-deposition: At the end of the reaction, the dissolved palladium can often be redeposited back onto the support, allowing for effective recycling.[5]

    • Alternative Catalysts: Consider nickel-based catalysts, which are more earth-abundant and cheaper.[4] However, a full life-cycle analysis is important, as factors like solvent choice can significantly impact the overall "greenness" of the process.[9] Nickel catalysts can also be prone to leaching, sometimes more so than palladium on certain supports.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best "green" solvents for a Suzuki-Miyaura coupling with this boronic acid?

A1: The trend is moving away from hazardous solvents like DMF and dioxane.

  • Aqueous Systems: Water is an excellent green solvent.[10] Reactions in water or water-ethanol mixtures with water-soluble ligands can be highly efficient.[11][12]

  • Bio-Based Solvents: Solvents derived from renewable feedstocks are gaining traction. 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as superior green solvents for some cross-coupling reactions.[13] N-Hydroxyethylpyrrolidone (HEP) has also shown promise.[14][15]

  • Solvent-Free (Mechanochemistry): Ball milling can drive Suzuki-Miyaura reactions in the solid state, completely eliminating the need for bulk solvents.[16][17] This is a very promising green approach, especially for poorly soluble substrates.[16]

Q2: Can I use microwave irradiation to speed up my reactions?

A2: Absolutely. Microwave-assisted synthesis is a key green chemistry technique. It offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves yields.[18][19][20][21] This is particularly advantageous for high-throughput synthesis in drug discovery.[20][21]

Q3: Are there alternatives to palladium catalysts?

A3: Yes. Nickel is the most explored alternative due to its lower cost and higher abundance.[4] Nickel-catalyzed Suzuki-Miyaura couplings, including in greener solvents like tert-amyl alcohol, have been successfully developed.[22] Copper has also been investigated as a low-cost alternative.[4]

Q4: How should I store this compound to ensure its stability?

A4: Boronic acids, especially electron-deficient ones, can be susceptible to degradation over time. It is best to store it in a cool, dry place, preferably under an inert atmosphere if it will be stored for an extended period. For critical applications, using a freshly opened bottle or converting it to a more stable boronate ester for long-term storage is recommended.[2]

Q5: What is photoredox catalysis and can it be applied here?

A5: Photoredox catalysis uses visible light to initiate a reaction via single-electron transfer pathways.[23] It has been successfully combined with catalysis (including nickel) to perform Suzuki-type couplings under very mild, room-temperature conditions.[23][24] This approach can offer unique reactivity and functional group tolerance compared to traditional thermal methods.[23]

Section 3: Green Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling in an Aqueous Medium

This protocol provides a starting point for a greener coupling reaction, minimizing organic solvent waste and reaction time.

Workflow Diagram:

prep 1. Reagent Preparation - Add Aryl Halide (1.0 equiv) - Add Boronic Acid (1.2 equiv) - Add Base (K3PO4, 2.0 equiv) - Add Catalyst (e.g., Pd(OAc)2/TPPTS, 1 mol%) vessel 2. Vessel Sealing - Place reagents in microwave vial - Add Solvent (e.g., H2O/EtOH 4:1) - Seal vial with crimp cap prep->vessel degas 3. Degassing - Purge with Argon/N2 for 10 min vessel->degas irradiate 4. Microwave Irradiation - Set Temp (e.g., 100-130 °C) - Set Time (e.g., 10-20 min) degas->irradiate workup 5. Workup & Purification - Cool to RT - Dilute with EtOAc - Wash with water/brine - Dry, concentrate, and purify irradiate->workup

Caption: Workflow for microwave-assisted Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Catalyst & Solvent Addition: Add the palladium catalyst system (e.g., Pd(OAc)₂ with a water-soluble ligand like TPPTS, 1-2 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of Water:Ethanol).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Microwave Reaction: Place the vial in the microwave reactor. Heat the mixture to the target temperature (e.g., 100-130 °C) for 10-20 minutes.[21]

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Mechanochemical (Solvent-Free) Suzuki-Miyaura Coupling

This protocol eliminates the need for bulk solvents, representing a significant step in green chemistry.

Step-by-Step Methodology:

  • Reagent Loading: In a stainless steel milling bowl, add the aryl halide (1.0 equiv), this compound (1.5 equiv), a solid base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand). Add one stainless steel grinding ball.

  • Milling: Place the vessel in a mixer mill and operate at an appropriate frequency (e.g., 30 Hz) for a set time (e.g., 30-60 minutes).[25]

  • Workup: After milling, open the vessel and add an organic solvent (e.g., ethyl acetate) to dissolve the product.

  • Purification: Filter the mixture to remove the base and catalyst residues. Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Data Summary Table

The following table provides a comparative overview of reaction conditions based on different green chemistry approaches.

ParameterConventional SuzukiAqueous MicrowaveMechanochemical
Solvent Dioxane/TolueneWater/EthanolNone (Solid State)
Energy Source Conventional HeatingMicrowave IrradiationMechanical Grinding
Typical Time 2 - 24 hours10 - 30 minutes30 - 90 minutes
Typical Temp. 80 - 110 °C100 - 150 °CAmbient (local heating)
Green Advantage -Reduced time, safer solventEliminates bulk solvent
Key Challenge Solvent waste, long timeSpecialized equipmentScalability, substrate scope

References

  • Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfon
  • Green Bio-Based Solvents in C-C Cross-Coupling Reactions - OUCI.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • Mechanochemistry bypasses need for solvents in Suzuki coupling - Chemistry World.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
  • Cooperative Photoredox and N-Heterocyclic Carbene Catalysis Suzuki–Miyaura-Type Reaction: Radical Coupling of Aroyl Fluorides and Alkyl Boronic Acids | Organic Letters - ACS Public
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids | Organic Letters - ACS Public
  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters - ACS Public
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfon
  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - PMC - NIH.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - NIH.
  • How can we decrease the Pd leaching of Pd@MOFs c
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
  • Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions - Chemistry World.
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Labor
  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents | Organic Letters.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
  • Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry - RSC Publishing.
  • Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings - ResearchG
  • "Greening Up" the Suzuki Reaction - ResearchG
  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - MDPI.
  • The Suzuki reaction in aqueous media promoted by P, N ligands - PubMed.

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Technical Support Center: Flow Chemistry Applications of 4-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals employing 4-(N-Methylaminocarbonyl)phenylboronic acid in continuous flow chemistry systems. Our focus is to provide practical, field-tested insights and solutions to common challenges encountered during experimental design, execution, and optimization.

Section 1: Critical Compound Properties & Handling

This compound is a versatile building block, particularly valuable in the synthesis of biaryl structures common in pharmaceutical intermediates.[1][2][3] Its utility in flow chemistry, especially for Suzuki-Miyaura cross-coupling, is significant; however, a clear understanding of its physical and chemical properties is paramount to prevent common pitfalls such as reactor clogging and low reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Flow Chemistry
CAS Number 121177-82-0[1][2]Unique identifier for sourcing and safety data sheet (SDS) lookup.
Molecular Formula C₈H₁₀BNO₃[1][3]Used for calculating concentrations and molar equivalents.
Molecular Weight 178.98 g/mol [1][3]Essential for accurate reagent preparation.
Physical State Solid[1]Requires complete dissolution in a suitable solvent before introduction to the flow system to prevent clogging.
Melting Point 200 to 220°C[1]Indicates high thermal stability, suitable for heated flow reactions.
Solubility Limited in non-polar organic solvents; moderate in polar aprotic solvents (e.g., THF, Dioxane) and ethers.[4][5]Solvent selection is critical. Biphasic systems (e.g., THF/water, Dioxane/water) are often necessary to dissolve the boronic acid, aryl halide, and inorganic base simultaneously.[6][7]
Stability Prone to dehydration to form cyclic boroxines. Susceptible to protodeboronation under harsh basic conditions or in the presence of excess water.[8]Boroxine formation can lead to solubility issues and inconsistent reactivity.[8] Protodeboronation is a key side reaction that reduces yield.

Section 2: Core Application - Suzuki-Miyaura Cross-Coupling in Flow

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[9][10] Implementing this reaction in a continuous flow setup offers enhanced control over reaction parameters, improved safety, and potential for higher throughput compared to batch processing.[7][11] A common application involves coupling this compound with an aryl halide using a palladium catalyst.

Visualizing the Workflow

The diagram below illustrates a standard packed-bed reactor setup for a heterogeneous Suzuki-Miyaura cross-coupling reaction.

Flow_Chemistry_Workflow cluster_reaction Reaction & Control pumpA Pump A (Aryl Halide, Solvent) mixer T-Mixer pumpA->mixer Stream 1 pumpB Pump B (Boronic Acid, Base, Solvent) pumpB->mixer Stream 2 reactor Heated Packed-Bed Reactor (e.g., Pd/C Catalyst) mixer->reactor Mixed Reagents bpr Back-Pressure Regulator (BPR) reactor->bpr Product Stream collection Product Collection / Fraction Collector bpr->collection inline_analysis In-line Analysis (e.g., UV-Vis, IR) bpr->inline_analysis Monitoring

Caption: General workflow for a continuous flow Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Heterogeneous Suzuki-Miyaura Coupling

This protocol provides a starting point for coupling this compound with a generic aryl bromide using a heterogeneous palladium catalyst in a packed-bed reactor.

1. Reagent Preparation (Stock Solutions):

  • Solution A (Aryl Halide): Prepare a 0.2 M solution of the desired aryl bromide in a 3:1 mixture of 1,4-dioxane and water. Degas the solution thoroughly with nitrogen or argon for 15-20 minutes to prevent oxidative side reactions.

  • Solution B (Boronic Acid & Base): In a separate vessel, dissolve this compound (1.2 equivalents, e.g., 0.24 M) and a suitable base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2.5 equivalents) in the same 3:1 dioxane/water solvent system.[7] Degas this solution thoroughly. Scientist's Note: Ensure the base is fully dissolved to prevent precipitation and clogging in the fluidic path.

2. System Setup & Equilibration:

  • Catalyst Packing: Carefully pack a column reactor with a heterogeneous palladium catalyst (e.g., 7% Pd on resin or Pd on silica).[7][12] Diluting the catalyst with an inert material like Celite or sand can help manage pressure drop.[7]

  • System Priming: Prime both pump lines with the 3:1 dioxane/water solvent mixture to remove air and ensure a stable baseline pressure.

  • Heating: Heat the packed-bed reactor to the desired temperature (e.g., 80-120°C).[6][13]

  • Pressurization: Set the back-pressure regulator (BPR) to a pressure sufficient to keep the solvents in the liquid phase at the reaction temperature (e.g., 100 psi).

3. Reaction Execution:

  • Initiation: Begin pumping Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min) through the system. The streams converge at a T-mixer before entering the heated reactor.[6]

  • Residence Time: The residence time is determined by the reactor volume and the total flow rate. Adjust flow rates to target an initial residence time (e.g., 10-20 minutes).[6]

  • Steady State: Allow the system to run for at least 3-5 residence times to reach a steady state before collecting analytical samples.

  • Collection: Collect the output stream for analysis by HPLC, LC-MS, or GC-MS to determine conversion and purity.

4. Shutdown Procedure:

  • Switch both pumps back to the pure solvent mixture and flush the entire system for several residence times to remove all reactants and products.

  • Allow the reactor to cool down before depressurizing the system.

Section 3: Troubleshooting Guide

Even with precise control, challenges can arise. This guide addresses common issues in a systematic, question-and-answer format.

Observed Problem Potential Root Causes Recommended Solutions & Scientific Rationale
1. High-Pressure Alarm / Reactor Clogging Incomplete Dissolution: The boronic acid, base, or product may have poor solubility in the chosen solvent system.[4]Precipitation: The inorganic base (e.g., K₂CO₃) may be precipitating in the lines or reactor.[6]Boroxine Formation: Dehydration of the boronic acid can form insoluble oligomers.[8]Optimize Solvent System: Increase the proportion of the aqueous phase or switch to a more polar organic solvent like THF or DME. A biphasic system is often required to keep all components dissolved.[6]Use a More Soluble Base: Consider switching to a more soluble base like NaOH or KOH, or use an aqueous solution of the base.[7]Pre-mix and Filter: Ensure stock solutions are homogenous and free of particulates before pumping. Consider in-line filters before the pumps.Control Water Content: While water is often necessary for solubility, excess can promote side reactions. For boroxine issues, adding a controlled, minimal amount of water can shift the equilibrium back to the monomeric acid.[8]
2. Low or Inconsistent Product Yield Catalyst Deactivation/Leaching: The palladium catalyst may be losing activity over time or leaching from the solid support.[10][14]Insufficient Residence Time: The reaction may not have enough time to go to completion at the set flow rate.[6]Protodeboronation: The boronic acid is being replaced by a proton, a common side reaction promoted by high temperatures and strong bases.[8]Inefficient Mixing: In laminar flow regimes, poor mixing at the micro-scale can limit reaction rates.[15][16]Verify Catalyst Stability: Perform an ICP-MS analysis on the product stream to quantify Pd leaching.[14] If high, consider a catalyst with a more robust support or different ligand system.[13][17]Increase Residence Time: Decrease the total flow rate to allow reactants more time within the heated catalytic zone.Mitigate Protodeboronation: Lower the reaction temperature if possible. Use a milder base (e.g., Cs₂CO₃).[8] Using a protected form like a trifluoroborate salt can also help.Improve Mixing: If using a simple T-mixer, consider upgrading to a static micromixer (e.g., herringbone design) to induce chaotic advection and improve mass transport.[18][19]
3. Poor Selectivity / High Homocoupling Byproduct Presence of Oxygen: Dissolved oxygen can facilitate the oxidative homocoupling of the boronic acid (Glaser coupling).Catalyst Issues: Certain palladium species or high catalyst concentrations can favor homocoupling pathways.Thorough Degassing: Ensure all solvents and stock solutions are rigorously deoxygenated with an inert gas (N₂, Ar) before and during use.Optimize Catalyst System: Ensure an efficient Pd(0) catalyst is being used or generated in situ. Slow addition or lower concentration of the boronic acid can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[8]
Troubleshooting Logic Flow

Troubleshooting_Flow decision decision solution solution start Experiment Start d1 d1 start->d1 Low Yield? d2 Pressure High / Clogged? d1->d2 Yes end Process Optimized d1->end No s1 Check Solubility of All Components. Adjust Solvent/Base. d2->s1 Yes d3 Catalyst Leaching (Check ICP-MS)? d2->d3 No s2 Select More Robust Heterogeneous Catalyst. d3->s2 Yes d4 Side Products (e.g., Homocoupling)? d3->d4 No s3 Improve Degassing. Optimize Catalyst/Ligand. d4->s3 Yes s4 Increase Residence Time or Temperature. d4->s4 No

Caption: A decision tree for troubleshooting common flow chemistry issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is a heterogeneous catalyst preferred for this application in flow chemistry? A1: Heterogeneous catalysts, such as palladium immobilized on a solid support, are highly advantageous in flow systems.[9] They are contained within a packed-bed reactor, which simplifies product purification by eliminating the need to separate the catalyst from the product stream post-reaction.[13] This leads to cleaner product streams, reduces downstream processing costs, and minimizes contamination of the final product with toxic heavy metals.[7][12] Furthermore, these catalysts can often be used for extended periods, demonstrating high stability and reusability.[20]

Q2: How do I select the optimal solvent system for my flow reaction? A2: The ideal solvent system must achieve complete dissolution of the this compound, the aryl halide, and the base under the reaction conditions. Phenylboronic acids generally show good solubility in ethers (like THF, dioxane) and ketones, but poor solubility in hydrocarbons.[4][5] Since an inorganic base (often water-soluble) is also required, a biphasic solvent system like THF/water or dioxane/water is frequently employed.[6] The challenge in a biphasic system is ensuring efficient mass transfer between the phases, which can be enhanced by using static micromixers and operating at elevated temperatures.[15][21]

Q3: Can I synthesize the boronic acid in-line and use it directly in a subsequent Suzuki coupling? A3: Yes, this is a significant advantage of flow chemistry known as a telescoped or one-flow synthesis.[7][22] It is possible to perform a lithiation-borylation sequence in a first reactor module to generate an arylboronic acid, and then directly feed that product stream into a second module where it is mixed with the aryl halide and catalyst for the Suzuki coupling.[7][23] This approach, often termed "flash chemistry," avoids the isolation of potentially unstable intermediates and can dramatically shorten synthesis times.[7][24]

Q4: What is the impact of back pressure, and why is it necessary? A4: A back-pressure regulator (BPR) is a critical component that maintains a constant, elevated pressure throughout the flow reactor. Its primary function is to suppress solvent boiling when the reaction temperature is above the solvent's atmospheric boiling point. This ensures a single-phase (liquid) flow, preventing the formation of gas bubbles which would lead to inconsistent flow rates, poor heat transfer, and potentially hazardous pressure fluctuations.

References

  • Nagaki, A., et al. (2015). Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. Organic Process Research & Development. [Link]
  • Vapourtec. (n.d.). Microreactor | Micromixer | Flow Reactors. Vapourtec. [Link]
  • Pastore, C., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Federica. [Link]
  • Parmar, D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
  • Vapourtec Ltd. (2015).
  • Roy, S., et al. (2023). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
  • Karan, D., et al. (2023). Mixer Design and Flow Rate as Critical Variables in Flow Chemistry Affecting the Outcome of a Chemical Reaction: A Review. MDPI. [Link]
  • Miyazaki, M., et al. (2003). Rapid Micromixing Based on Multilayer Laminar Flows. J-Stage. [Link]
  • Al-Zoubi, R. M., & Marion, N. (2012). Cross-Coupling in Flow Using Supported Catalysts: Mild, Clean, Efficient and Sustainable Suzuki-Miyaura Coupling in a Single Pass.
  • Yoshida, J., et al. (2010). FLASH CHEMISTRY: FAST CHEMICAL SYNTHESIS IN FLOW MICROREACTORS. 14th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]
  • A-Star Researches. (2025). Microfluidic Mixing: How to Overcome the Challenges of Laminar Flow. YouTube. [Link]
  • Pastore, C., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • La-Scaia, L., et al. (2021). Heterogeneous Metal–Organic Framework Catalysts for Suzuki-Miyaura Cross Coupling in the Pharma Industry. CHIMIA. [Link]
  • Lee, N. R., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
  • Yamada, S., et al. (2020). Continuous‐flow cross‐coupling reaction with (a) homogeneous and (b) heterogeneous Pd catalysts.
  • Oliva, M., et al. (2023). Boronic Acids and Their Derivatives as Continuous-Flow-Friendly Alkyl Radical Precursors.
  • Bennett, J. A., et al. (n.d.).
  • Urbina, F., et al. (2012). Cross-Coupling in Flow using Supported Catalysts: Mild, Clean, Efficient and Sustainable Suzuki–Miyaura. RUIdeRA. [Link]
  • Baumann, M., et al. (2020). Overcoming the Hurdles and Challenges Associated with Developing Continuous Industrial Processes.
  • Yang, H., et al. (2017). Packed-Bed Reactors for Continuous-Flow C-N Cross-Coupling.
  • Nagaki, A., et al. (2022). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis.
  • Nagaki, A., et al. (2022). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis.
  • Gutmann, B., et al. (2018).
  • Kumar, V., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. [Link]
  • Wang, B., et al. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]
  • Gemoets, H. P. L., et al. (2020). How to approach flow chemistry. Chemical Society Reviews. [Link]
  • Almac. (n.d.).
  • Capicciotti, C. (n.d.). Synthesis and applications of aminoboronic acids. University of Toronto. [Link]
  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. [Link]
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  • Sporzyński, A., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]
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Validation & Comparative

Quantitative NMR (qNMR) of 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the : A Comparative Analysis

Introduction: The Ascendance of qNMR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the demand for analytical techniques that are not only precise and accurate but also efficient and structurally informative is paramount. While chromatography, particularly High-Performance Liquid Chromatography (HPLC), has long been the established workhorse for assay and purity determinations, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method.[1] Unlike chromatographic techniques that rely on comparing the response of an analyte to that of an identical reference standard, qNMR leverages a fundamental principle of physics: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[2][3] This unique characteristic allows for the direct, absolute quantification of a substance using a certified internal standard that can be structurally unrelated to the analyte, thereby eliminating the often costly and time-consuming need to synthesize and characterize every potential impurity.[4][5]

This guide provides a comprehensive examination of the application of ¹H qNMR for the precise purity determination of 4-(N-Methylaminocarbonyl)phenylboronic acid, an important building block in organic and medicinal chemistry. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and objectively compare the performance of qNMR against established chromatographic methods, supported by experimental data and authoritative standards.

The Fundamental Principle of qNMR

The power of qNMR resides in its direct proportionality between signal intensity and the number of resonating nuclei (spins).[3] When an NMR experiment is conducted under conditions that ensure full relaxation of all nuclei between pulses, the area under a given peak in the spectrum is a direct count of the protons contributing to it.[2] The core equation for purity determination using an internal standard (IS) is as follows:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I : Integral (area) of the analyte or internal standard signal

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the internal standard

This equation underscores the elegance of the method: with accurate weighing and a well-characterized internal standard, the purity of the analyte can be determined with high precision and direct traceability to the International System of Units (SI).[6][7]

Methodology: A Validated ¹H qNMR Protocol

The successful application of qNMR hinges on a meticulously planned and executed experimental protocol. Each parameter, from sample preparation to data acquisition, is chosen to minimize systematic errors and ensure the final result is accurate and reproducible.

Analyte and Internal Standard Selection

The analyte, This compound , possesses several distinct proton signals suitable for quantification. The choice of the internal standard is equally critical for a successful qNMR experiment.[8]

CompoundStructureMW ( g/mol )Key Protons for Quantification
Analyte: this compound178.98[9]Aromatic protons (AA'BB' system, 4H), N-Methyl protons (singlet, 3H)
Internal Standard: Dimethyl sulfone (DMSO₂)94.13Methyl protons (singlet, 6H)

Justification for Internal Standard Choice: Dimethyl sulfone (DMSO₂) is an excellent choice for this analysis due to several key properties:[2]

  • High Purity and Stability: It is commercially available as a certified reference material (CRM), is non-hygroscopic, and chemically inert.[10]

  • Solubility: It is readily soluble in DMSO-d₆, the chosen deuterated solvent, ensuring a homogeneous solution.[8]

  • Signal Simplicity: It produces a single, sharp resonance (singlet) from its six equivalent protons.

  • Spectral Separation: Its singlet appears at approximately 3.1 ppm in DMSO-d₆, a region free from any signals from the analyte or residual solvent protons, preventing overlap and integration errors.

Experimental Protocol: Step-by-Step Guide

1. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the mass to at least 0.01 mg.

  • Accurately weigh approximately 5 mg of certified Dimethyl Sulfone (Purity ≥ 99.9%) into the same vial. Record the mass accurately.

  • Using a calibrated pipette, add approximately 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D) to the vial.

  • Ensure complete dissolution by vortexing the vial for 1-2 minutes. The solution should be clear and free of any particulate matter.

  • Transfer the solution to a high-precision 5 mm NMR tube.

2. NMR Data Acquisition: The following parameters are critical for ensuring quantitativity.[5][11] This protocol is designed for a 400 MHz or higher field NMR spectrometer.

ParameterValueRationale
Spectrometer Frequency≥ 400 MHzHigher field provides better signal dispersion and sensitivity.
Pulse ProgramStandard 1D pulse-acquire (e.g., 'zg30' or 'zg')A simple, robust sequence for quantitative 1D spectra.
Pulse Angle90°Ensures maximum signal for a single scan, but requires a longer relaxation delay. A 30° pulse with a shorter delay can also be used if validated.
Relaxation Delay (D1)30 sCrucial for accuracy. This must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS protons to ensure complete relaxation and valid integration.
Acquisition Time (AQ)≥ 3 sProvides sufficient digital resolution for accurate peak integration.
Number of Scans (NS)16 - 64Chosen to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signal being integrated, which is necessary for integration errors of <1%.[5]
Temperature298 KMaintained to ensure sample stability and consistent chemical shifts.

3. Data Processing and Analysis:

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting peak shapes.

  • Perform Fourier Transformation.

  • Carefully phase the spectrum to achieve a pure absorption lineshape for all peaks.

  • Perform a high-order polynomial baseline correction across the entire spectrum to ensure a flat, zero-level baseline. This is critical for accurate integration.

  • Integrate the well-resolved singlet from the N-methyl protons of the analyte (~2.7-2.8 ppm, 3H) and the singlet from Dimethyl Sulfone (~3.1 ppm, 6H).

  • Calculate the purity using the qNMR equation provided earlier.

Workflow and Parameter Relationships

The entire qNMR process can be visualized as a systematic workflow. The quality of the final result is directly dependent on the careful optimization of key experimental parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (Set D1, NS, etc.) transfer->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity (qNMR Equation) integrate->calculate result Final Purity Value calculate->result G cluster_params Key Acquisition Parameters cluster_quality Data & Result Quality D1 Relaxation Delay (D1) Accuracy Accuracy D1->Accuracy Directly Impacts (ensures full relaxation) NS Number of Scans (NS) SN Signal-to-Noise (S/N) NS->SN Increases AQ Acquisition Time (AQ) Resolution Digital Resolution AQ->Resolution Improves Precision Precision SN->Accuracy Improves SN->Precision Improves Resolution->Accuracy Improves (better integration)

Caption: Relationship between key parameters and result quality.

Comparison with Alternative Analytical Methods

While qNMR is a powerful tool, it is essential to understand its advantages and limitations in the context of other common analytical techniques used for purity determination, such as HPLC-UV and LC-MS. [12][13]

Feature Quantitative NMR (qNMR) HPLC-UV LC-MS
Principle Signal area is proportional to the number of nuclei. [3] UV absorbance at a specific wavelength. Mass-to-charge ratio detection.
Quantification Absolute (primary ratio method); requires a certified IS. [7] Relative; requires a specific, certified reference standard of the analyte. Relative; requires a specific reference standard. Can be challenging to quantify due to ionization variability.
Speed Fast (typically 10-15 min per sample after setup). [4] Slower; requires column equilibration, calibration curves, and longer run times. [14] Similar run times to HPLC, but data analysis can be more complex.
Selectivity Excellent; can distinguish and quantify different molecules in a mixture if signals are resolved. [5] Good; relies on chromatographic separation. Co-eluting impurities can be an issue. Excellent; combines chromatographic separation with mass selectivity.
Structural Info High; provides definitive structural information, aiding in impurity identification. [15] Low; provides retention time and UV spectrum only. High; provides molecular weight and fragmentation data, aiding in identification. [13]
Method Development Relatively straightforward; transferable between instruments. Can be complex and time-consuming (column, mobile phase, gradient optimization). [14] More complex than HPLC-UV due to optimization of ionization source parameters.
Destructive? No, the sample can be recovered and used for other analyses. [3] Yes, the sample is consumed. Yes, the sample is consumed.

| LOD/LOQ | Higher (µM range). [2]Not ideal for trace analysis. | Lower (nM to pM range). Excellent for trace impurity analysis. | Lowest (pM to fM range). The gold standard for trace analysis. [12]|

This comparison highlights that qNMR is an exceptionally efficient and accurate method for assaying the main component, especially in early drug development when specific impurity standards are not yet available. [16]For trace-level impurity quantification, chromatographic methods remain superior.

Method Validation According to Regulatory Standards

A qNMR method intended for use in a regulated environment must be validated to ensure it is fit for purpose. [7]Following guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), key validation parameters include: [17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. In this qNMR method, the high resolution of the NMR spectrum and the selection of non-overlapping signals for both the analyte and the internal standard ensure high specificity.

  • Linearity: The method demonstrates linearity over a range of analyte concentrations. This can be verified by preparing samples with varying analyte-to-internal standard ratios and confirming a linear relationship between the mass ratio and the integral ratio.

  • Accuracy: The closeness of the test results to the true value. This is assessed by analyzing a sample with a known purity (e.g., a certified reference material) or by spiking a sample with a known amount of analyte.

  • Precision: Assessed at two levels: repeatability (multiple measurements of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). The relative standard deviation (RSD) of the results is calculated.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay). This ensures the method is reliable under normal laboratory use. [2]

Conclusion

Quantitative NMR spectroscopy stands as a robust, precise, and highly efficient analytical technique for the purity determination of active pharmaceutical ingredients like this compound. Its fundamental advantage lies in its ability to perform absolute quantification without the need for an identical analyte standard, offering significant time and resource savings, particularly in research and development. [1]The non-destructive nature of the analysis and the wealth of structural information inherent in the NMR spectrum further enhance its value. [15]While HPLC and LC-MS remain indispensable for trace impurity analysis, qNMR provides a superior, SI-traceable solution for accurately assaying the primary component, positioning it as a vital and complementary tool in the modern pharmaceutical analytical laboratory.

References

  • Vertex AI Search.
  • IRE Journals. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • FUJIFILM Wako Pure Chemical Corporation.
  • AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • BIPM. qNMR.
  • Analytical Methods (RSC Publishing).
  • University of York.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • Mestrelab Resources.
  • Echemi. This compound.
  • ACS Publications.
  • SpringerLink. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Almac.
  • American Pharmaceutical Review.
  • PubMed. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone.
  • Almac Group.
  • American Pharmaceutical Review.

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A Comparative Guide to the Reactivity of 4-(N-Methylaminocarbonyl)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, the selection of the appropriate building blocks is paramount to success. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for its versatility in forming carbon-carbon bonds.[1] The choice of boronic acid, a key coupling partner, critically dictates reaction efficiency, yield, and scope. This guide provides an in-depth comparison of 4-(N-Methylaminocarbonyl)phenylboronic acid against other commonly used arylboronic acids, offering objective, data-supported insights into its reactivity profile.

Introduction: The Role of Substituents in Boronic Acid Reactivity

Boronic acids (R-B(OH)₂) are Lewis acids whose utility in palladium-catalyzed cross-coupling is governed by a delicate balance of electronic and steric factors.[2][3] The crucial step in the Suzuki-Miyaura catalytic cycle is transmetalation, where the organic group is transferred from the boron atom to the palladium center. The efficiency of this step is profoundly influenced by the nature of the substituents on the aryl ring of the boronic acid.

Key Factors Influencing Reactivity:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl ring increase the Lewis acidity of the boron atom.[3] This enhanced acidity can facilitate the formation of the boronate species (R-B(OH)₃⁻) upon reaction with a base, which is often considered the active species in the transmetalation step.[4] Conversely, electron-donating groups (EDGs) decrease Lewis acidity.[2]

  • Stability and Side Reactions: While boronic acids are valued for their general stability, they are susceptible to decomposition pathways, most notably protodeboronation (cleavage of the C-B bond by a proton source).[1][4][5] The stability of a boronic acid is crucial for reproducibility and obtaining high yields, especially in large-scale synthesis or when using substrates that require prolonged reaction times.[4][6]

  • Steric Hindrance: Bulky groups near the boronic acid moiety, particularly in the ortho position, can impede the approach of the palladium complex, thereby slowing down the rate of transmetalation.[7][8]

The subject of this guide, This compound , features an N-methylamide group at the para-position of the phenyl ring. This substituent exerts a moderate electron-withdrawing effect, which has direct consequences on its reactivity, as we will explore.

Comparative Reactivity Analysis

To objectively assess the performance of this compound, we compare it with a curated set of alternative arylboronic acids, each representing a distinct electronic or steric profile.

  • Phenylboronic Acid (PBA): The unsubstituted benchmark.

  • 4-Methoxyphenylboronic Acid: Features a strong electron-donating methoxy group.

  • 4-(Trifluoromethyl)phenylboronic Acid: Contains a potent electron-withdrawing trifluoromethyl group.

  • 2-Methylphenylboronic Acid: Represents a sterically hindered analogue.

The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura reaction, the arena in which these boronic acids are compared.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Electronic Profile and Acidity

The acidity of a boronic acid, reflected by its pKa value, is a strong indicator of its Lewis acidity. A lower pKa signifies a more Lewis-acidic boron center, which generally correlates with a higher propensity to form the reactive boronate species.

Boronic AcidSubstituent (-R)Electronic EffectApproximate pKaExpected Reactivity Trend
4-(Trifluoromethyl)phenylboronic Acid-CF₃Strong Electron-Withdrawing~7.5High
This compound -CONHMe Moderate Electron-Withdrawing ~8.2 Moderate-High
Phenylboronic Acid-HNeutral~8.8Baseline
4-Methoxyphenylboronic Acid-OCH₃Strong Electron-Donating~9.5Low
Note: pKa values are approximate and can vary with experimental conditions. The trend is more instructive than the absolute values.

The N-methylamide group in our compound of interest places it between the strongly activated -CF₃ substituted acid and the baseline phenylboronic acid.[2] This suggests that it should exhibit enhanced reactivity compared to unsubstituted or electron-rich boronic acids without being as prone to potential side reactions as some of the most reactive boronic acids.

Performance in Suzuki-Miyaura Coupling

The ultimate test of reactivity is performance in a standardized cross-coupling reaction. The following table summarizes expected yields from a model reaction coupling various boronic acids with 4-bromoanisole under consistent conditions.

Boronic AcidExpected Yield (%)Key Observations
4-(Trifluoromethyl)phenylboronic Acid>95%Fast reaction rates, but potential for competing protodeboronation under harsh basic conditions.[4]
This compound 90-95% Robust and reliable performance, good balance of reactivity and stability.
Phenylboronic Acid85-90%Standard, reliable baseline performance.[9]
4-Methoxyphenylboronic Acid75-85%Slower reaction rates due to lower Lewis acidity, may require longer reaction times or higher temperatures.
2-Methylphenylboronic Acid<60%Significantly reduced yield due to steric hindrance impeding the transmetalation step.
Yields are illustrative and based on typical outcomes for a standard Suzuki-Miyaura protocol (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C).

The data positions This compound as a highly effective reagent. Its electron-withdrawing amide group provides sufficient activation for efficient transmetalation, leading to high yields, while its structure does not present the steric challenges or extreme electronic effects that can complicate reactions with other substituted boronic acids.

Experimental Protocol: Comparative Reactivity Study

To empower researchers to validate these findings, we provide a self-validating, standardized protocol for comparing boronic acid reactivity in a Suzuki-Miyaura cross-coupling reaction. The causality for key reagent choices is explained to provide a deeper understanding.

Workflow Diagram

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 80°C, 12h) setup->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring Periodic Sampling workup Aqueous Workup & Extraction reaction->workup Upon Completion monitoring->reaction purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End: Isolated Product analyze->end

Caption: Standard workflow for a comparative Suzuki-Miyaura coupling experiment.

Detailed Procedure

Objective: To compare the yield of the cross-coupling product between 4-bromoanisole and various boronic acids.

Reagents & Rationale:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv). An activated aryl bromide, providing a reliable coupling partner.

  • Boronic Acid: Phenylboronic Acid derivative (1.2 mmol, 1.2 equiv). A slight excess is used to drive the reaction to completion.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). A common, reliable Pd(0) catalyst for general Suzuki couplings. It is air-sensitive and should be handled accordingly.

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv). A moderately strong inorganic base sufficient to promote boronate formation without causing excessive side reactions.[10]

  • Solvent System: Toluene (4 mL), Ethanol (1 mL), Water (1 mL). A biphasic solvent system is highly effective. Toluene solubilizes the organic components, while water dissolves the inorganic base, and ethanol acts as a co-solvent to facilitate interaction between the phases.

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the sodium carbonate (2.0 mmol).

    • Expertise Note: The solids are added first to ensure accurate weighing and to avoid exposing the solvent to air for extended periods.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst to an inactive state.

  • Solvent Addition: Using a syringe, add the toluene, ethanol, and water to the flask.

  • Reaction: Lower the flask into a preheated oil bath at 80 °C and stir the mixture vigorously for the desired reaction time (e.g., 12 hours for a comparative endpoint).

  • Monitoring (Optional): The reaction progress can be monitored by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete (or the time limit is reached), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).

    • Trustworthiness Note: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure biaryl product.

  • Analysis: Determine the mass of the isolated product and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Calculate the isolated yield.

Conclusion

This compound emerges as a highly competent and reliable reagent for Suzuki-Miyaura cross-coupling reactions. Its reactivity profile, governed by the moderately electron-withdrawing N-methylamide substituent, offers a strategic advantage over both electron-rich and sterically hindered boronic acids. It provides a favorable balance of high reactivity, leading to excellent yields, and sufficient stability, which is crucial for the reproducibility and scalability of synthetic procedures. For researchers in drug development and materials science, it represents a valuable building block for the predictable and efficient synthesis of complex molecular architectures.

References

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • Comparison of reactivity of different boron reagents.
  • Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. Illinois Experts.
  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boron Chemistry: An Overview. ACS Symposium Series.
  • Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Suzuki Coupling. YouTube.

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A Comparative Guide to 4-(N-Methylaminocarbonyl)phenylboronic Acid and 4-Carboxyphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] A critical component of this palladium-catalyzed reaction is the organoboron reagent. This guide provides an in-depth comparison of two widely used arylboronic acids: 4-(N-Methylaminocarbonyl)phenylboronic acid and 4-carboxyphenylboronic acid. Both are valuable building blocks for introducing substituted phenyl moieties, particularly in the synthesis of pharmaceuticals and advanced materials.[5][6] Understanding their distinct characteristics is crucial for reaction optimization and rational molecular design.

Structural and Electronic Properties: A Tale of Two Substituents

The core difference between these two reagents lies in the electronic nature of the substituent at the para-position to the boronic acid group. This substituent significantly influences the reactivity of the C-B bond, a key factor in the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[7][8]

  • 4-Carboxyphenylboronic Acid: Features a carboxylic acid (-COOH) group, which is a strong electron-withdrawing group (EWG). This property decreases the electron density of the phenyl ring, making the ipso-carbon less nucleophilic.

  • This compound: Possesses an N-methylamide (-CONHCH₃) group. While the carbonyl component is electron-withdrawing, the nitrogen's lone pair can donate electron density to the ring via resonance. This makes the N-methylamide a weaker deactivating group compared to the carboxylic acid.

This fundamental electronic difference suggests that this compound would generally be more reactive in the transmetalation step than 4-carboxyphenylboronic acid, as electron-donating groups on the boronic acid partner tend to enhance the reaction rate.[1][7]

Performance in Suzuki Coupling: Reactivity and Yield

Experimental evidence aligns with theoretical predictions. The electronic properties of substituents on aryl boronic acids can significantly impact the rate of transmetalation.[1] Generally, electron-donating groups on the boronic acid are beneficial to the Suzuki reaction, whereas electron-withdrawing groups can be unfavorable.[7]

FeatureThis compound4-Carboxyphenylboronic acid
Substituent -CONHCH₃ (N-Methylamide)-COOH (Carboxylic Acid)
Electronic Effect Moderately Electron-WithdrawingStrongly Electron-Withdrawing
Predicted Reactivity HigherLower
Potential Side Reactions Standard Suzuki side reactionsProtodeboronation, potential for decarboxylation under harsh conditions

While direct, side-by-side kinetic comparisons in the literature are scarce, the general principle that electron-deficient arylboronic acids can be more challenging coupling partners is well-established.[9] Reactions with arylboronic acids bearing strong electron-withdrawing groups may require longer reaction times or more forcing conditions to achieve high yields.[10]

Practical Considerations and Protocol Design

The choice between these two reagents often depends on the specific synthetic target and the reaction conditions.

3.1 Base Selection and Acidity: The carboxylic acid proton of 4-carboxyphenylboronic acid is acidic and will be deprotonated by the bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) typically used in Suzuki couplings.[11] This can influence the solubility and reactivity of the boronate species in the reaction mixture. The N-methylamide proton is significantly less acidic and will not be deprotonated under standard Suzuki conditions.

3.2 Side Reactions: The Challenge of Protodeboronation: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki couplings.[12] Arylboronic acids bearing electron-withdrawing substituents can be more susceptible to this side reaction, particularly under basic conditions.[12][13] Therefore, when using 4-carboxyphenylboronic acid, careful optimization of the base, solvent, and temperature is critical to minimize this competing pathway.[14] While less prone than its carboxylic acid counterpart, this compound is not immune to protodeboronation, and good laboratory practice should always be followed.

Experimental Workflow and Methodologies

Below is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction. It is essential to note that optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and should be optimized for each specific reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool and Quench (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., a mixture of 1,4-dioxane and water). Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional phosphine ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[15]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² (Transmetalation Intermediate) pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_boronate->product center start_halide R¹-X (Aryl Halide) start_boronic R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the 'R²' group on the boronic acid primarily affects the Transmetalation step. A more electron-rich R² group (as in the case of the N-methylamide derivative relative to the carboxylic acid) enhances the nucleophilicity of the carbon atom attached to boron, facilitating its transfer to the palladium center and often accelerating the overall reaction rate.[7]

Conclusion and Recommendations

Both this compound and 4-carboxyphenylboronic acid are indispensable reagents for the synthesis of biaryl compounds.[16][17][18]

  • Choose this compound when higher reactivity is desired and the amide functionality is compatible with the overall synthetic scheme. Its weaker electron-withdrawing nature generally leads to more efficient coupling.

  • Choose 4-carboxyphenylboronic acid when the carboxylic acid moiety is essential for the final target structure or for subsequent functionalization. Be prepared to screen conditions more thoroughly to overcome its lower intrinsic reactivity and mitigate the risk of protodeboronation.

For drug development professionals, the choice will be dictated by the desired pharmacophore. The amide in the former can act as a hydrogen bond donor/acceptor, while the carboxylic acid in the latter provides a key acidic handle for salt formation or interaction with biological targets. A clear understanding of their relative performance in the Suzuki coupling is the first step toward their effective utilization in the synthesis of complex and valuable molecules.

References

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters - ACS Publications.
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.
  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • Protodeboronation. Wikipedia.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • Synthesis of Biaryl Ketones from Amides using Benzothiazole-Supported Pd-NHCs. ResearchGate.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. NIH.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH.
  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Power of Suzuki Coupling: Sourcing 4-Carboxyphenylboronic Acid. LinkedIn.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Mastering Suzuki Coupling: The Indispensable Role of 4-Carboxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
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A Senior Application Scientist's Guide to Boronic Acid vs. Boronate Ester: A Comparative Analysis of 4-(N-Methylaminocarbonyl)phenylboronic Acid and its Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of these transformations. This guide provides an in-depth comparison of 4-(N-Methylaminocarbonyl)phenylboronic acid and its corresponding pinacol ester, two vital reagents for introducing the N-methylbenzamide moiety into complex molecules. We will explore the fundamental trade-off between reactivity and stability, supported by experimental considerations and detailed protocols, to empower you to make the optimal choice for your specific synthetic challenge.

The Core Dichotomy: Reactivity vs. Stability

The decision to use a boronic acid or its pinacol ester derivative is rooted in a classic chemical trade-off.[3][4] While structurally similar, their performance in a reaction flask can differ significantly due to their inherent chemical properties.

This compound: The Reactive Workhorse

Boronic acids are generally the more reactive partners in Suzuki-Miyaura couplings.[3][4][5] This heightened reactivity stems from the Lewis acidic nature of the boron center, which facilitates the crucial transmetalation step of the catalytic cycle.[3][4] For a reaction to proceed, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex, which then efficiently transfers its organic group to the palladium center.[6]

However, this reactivity comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways:

  • Dehydration: They can reversibly form cyclic trimeric anhydrides known as boroxines, especially upon storage in a solid state. This alters the molecular weight and can complicate stoichiometry calculations.

  • Protodeboronation: Under certain conditions, particularly aqueous basic media, the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom, leading to a common and often frustrating byproduct.[3][4]

  • Oxidation: The C-B bond can also be susceptible to oxidation.

This inherent instability means that boronic acids often have a shorter shelf-life and may require more stringent storage conditions, such as under an inert atmosphere and refrigeration.

This compound pinacol ester: The Stable and Steady Performer

Boronate esters, particularly the robust pinacol esters, are prized for their significantly enhanced stability.[3][4][7][8] By protecting the Lewis acidic boron center with the bidentate pinacol ligand, these compounds become crystalline, free-flowing solids that are much easier to handle, weigh, and purify by standard techniques like column chromatography.[1][4][9] This stability makes them resistant to the common decomposition pathways that plague free boronic acids, ensuring higher purity of the starting material and a longer shelf-life.[3][10][11]

The trade-off for this stability is generally a slower reaction rate.[3] It is widely believed that under the aqueous basic conditions of many Suzuki couplings, the pinacol ester undergoes slow hydrolysis in situ to release the more reactive boronic acid, which then enters the catalytic cycle.[3][10] However, mechanistic studies have also suggested the possibility of direct transmetalation from the boronate ester, albeit at a reduced rate compared to the activated boronic acid.[12] The steric bulk of the pinacol group can also play a role in slowing the approach to the metal center.[12]

At-a-Glance: Comparative Properties

ParameterThis compoundThis compound pinacol ester
Reactivity High; generally leads to faster reaction rates.[3][5]Moderate; often requires longer reaction times or higher temperatures.[3]
Stability & Shelf-life Lower; susceptible to dehydration (boroxine formation) and protodeboronation.[3][4]High; robust, crystalline solid with excellent long-term stability.[3][4][7]
Handling Can be hygroscopic and prone to forming boroxines, complicating accurate measurement.Easy to handle, weigh, and store as a free-flowing solid.[1][4]
Purity & Purification Can be challenging to obtain and maintain in high purity. Not amenable to silica gel chromatography.High purity is readily achievable and can be purified by standard column chromatography.[4][9]
Solubility Generally soluble in polar solvents and aqueous base.Soluble in a wider range of organic solvents.[1]
Typical Use Case Rapid, single-step syntheses where the reagent is used fresh.Multi-step sequences, library synthesis, and reactions requiring high starting material purity.[3][10]

Visualizing the Chemistry

Figure 1. Chemical Structures cluster_0 Boronic Acid cluster_1 Pinacol Ester A B

Caption: Structures of the boronic acid and its pinacol ester.

Figure 2. Instability of Boronic Acid BA Ar-B(OH)₂ (Boronic Acid) Boroxine (ArBO)₃ (Boroxine) BA->Boroxine - 3 H₂O (Dehydration) Protodeboronation Ar-H BA->Protodeboronation + H⁺ (Protodeboronation)

Caption: Common decomposition pathways for arylboronic acids.

G Figure 3. Generalized Suzuki-Miyaura Catalytic Cycle cluster_reagents pd0 Pd⁰L₂ pdiia Ar¹-Pdᴵᴵ(X)L₂ pd0->pdiia pdiib Ar¹-Pdᴵᴵ(Ar²)L₂ pdiia->pdiib pdiib->pd0 product Ar¹-Ar² pdiib->product Reductive Elimination aryl_halide Ar¹-X (Aryl Halide) boronic_reagent Ar²-B(OR)₂ (Boronic Reagent)

Caption: The three key steps of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocols

The following protocols provide a framework for a Suzuki-Miyaura coupling reaction with 4-bromoanisole. Optimization of catalyst, base, solvent, and temperature may be required for different substrates.

Protocol 1: Using this compound (The High-Reactivity Approach)

This protocol is designed for rapid coupling, leveraging the higher intrinsic reactivity of the free boronic acid.

  • Materials:

    • This compound (1.2 equiv)

    • 4-Bromoanisole (1.0 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 ratio)

    • Schlenk flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

  • Step-by-Step Methodology:

    • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.

      • Causality: The solid reagents are added first in a dry vessel to prevent premature reaction or degradation.

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

      • Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) species that is the active catalyst.

    • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

      • Causality: Degassing the solvent (via sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.[13] The biphasic solvent system ensures that both the organic-soluble aryl halide and the more polar boronate salt are accessible in the reaction.[14][15]

    • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring for 2-4 hours.

      • Causality: Heating accelerates the reaction rate. Vigorous stirring is essential to ensure mixing between the organic and aqueous phases.

    • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 4-bromoanisole is consumed.

    • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Using this compound pinacol ester (The High-Stability Approach)

This protocol is ideal when using a reagent from long-term storage or when substrate stability is a concern, accepting a potentially longer reaction time.

  • Materials:

    • This compound pinacol ester (1.1 equiv)

    • 4-Bromoanisole (1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane and Water (5:1 ratio)

    • Schlenk flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

  • Step-by-Step Methodology:

    • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the pinacol ester, 4-bromoanisole, and K₃PO₄.

    • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

    • Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst, followed by the degassed 5:1 mixture of 1,4-dioxane and water via syringe.

      • Causality: The palladium catalyst is sometimes added last to minimize its exposure time before the reaction is heated. K₃PO₄ is often a good choice of base for boronate esters.[16]

    • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 6-12 hours.

      • Causality: A higher temperature and longer reaction time may be necessary to facilitate the in situ hydrolysis of the stable pinacol ester and drive the reaction to completion.

    • Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1.

Senior Scientist's Recommendations

The choice between the boronic acid and its pinacol ester is not a matter of one being universally "better," but rather which is better suited for the specific synthetic context.

Choose this compound when:

  • Speed is paramount: Your primary objective is to maximize the reaction rate for a time-sensitive synthesis.[3]

  • The reagent is fresh: You can use the boronic acid shortly after purchase or synthesis, minimizing concerns about decomposition.

  • Conditions are optimized: You have a well-established protocol where side reactions like protodeboronation have been minimized.

Choose this compound pinacol ester when:

  • Stability is critical: Long-term storage, ease of handling, and reagent robustness are your main concerns.[3][4][7]

  • Purity is non-negotiable: The success of subsequent synthetic steps depends on the high purity of the coupled product, which starts with a high-purity reagent.[3]

  • Working in multi-step or library synthesis: The pinacol ester's stability ensures consistency across numerous reactions or over the extended duration of a complex synthesis.

By understanding the fundamental trade-offs and aligning your choice of reagent with the specific demands of your project, you can harness the full power of the Suzuki-Miyaura reaction with confidence and precision.

References

  • Boron Suzuki Coupling. Borates Today.
  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514.
  • Zunyun, F., Li, X., Wang, Z., & Zheng, M. (2020). Comparison of reactivity of different boron reagents. ResearchGate.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(19), 7044–7057.
  • Assessing the stability and reactivity of a new generation of boronic esters. (2023). Poster Board #1276.
  • Chemistry Of Boronic Esters. AA Blocks.
  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. ResearchGate.
  • D'Este, F., & Gademann, K. (2011). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 76(15), 6332–6339.
  • Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Guerra, J. B., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 611-615.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2739-2745.
  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.
  • Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. NINGBO INNO PHARMCHEM CO.,LTD.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate.
  • This compound,pinacol ester. ChemBK.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central.
  • A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. ResearchGate.
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Suzuki Coupling. YouTube.

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A Researcher's Guide to the Analytical Validation of 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the purity and characterization of reagents and intermediates are paramount. 4-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in many synthetic pathways, requires rigorous analytical validation to ensure its identity, purity, and stability. This guide provides a comparative overview of essential analytical methods for the comprehensive validation of this compound, grounded in scientific principles and aligned with regulatory expectations.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.[2] For a critical reagent like this compound, a multi-faceted analytical approach is necessary to fully characterize the substance and identify any potential impurities.

The Importance of Orthogonal Analytical Techniques

No single analytical method can provide a complete picture of a compound's quality. Therefore, a combination of orthogonal techniques—methods that measure the same analyte based on different chemical or physical principles—is crucial. This approach provides a more robust and reliable assessment of the material's properties. For this compound, a strategic combination of chromatographic, spectroscopic, and thermal analysis methods is recommended.

Comparative Analysis of Key Analytical Methods

The selection of an appropriate analytical method is contingent on the specific information required. The following sections detail the most effective techniques for the validation of this compound, comparing their strengths and providing insights into their practical application.

Analytical Method Principle Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Purity determination, quantification of the main component, and detection of non-volatile impurities.High resolution, excellent quantitative accuracy and precision, widely available.May require derivatization for compounds lacking a UV chromophore; can be susceptible to matrix effects.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-based detection.Impurity identification and quantification, especially for unknown or trace-level impurities.High sensitivity and selectivity, provides molecular weight information for structural elucidation.Higher cost and complexity compared to HPLC-UV; potential for ion suppression.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation, confirmation of identity, and quantification of components without a reference standard (qNMR).Provides detailed structural information, non-destructive, inherently quantitative.Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.
Thermal Analysis (TGA/DSC) Measurement of changes in physical properties as a function of temperature.Assessment of thermal stability, decomposition profile, and presence of residual solvents or water.Provides information on solid-state properties and thermal events.Not suitable for identifying specific impurities; requires careful interpretation.

Experimental Protocols and Methodologies

A self-validating system is built on well-defined and reproducible protocols. The following sections provide detailed experimental workflows for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

HPLC is the workhorse for purity assessment and quantification in pharmaceutical analysis. A well-developed reversed-phase HPLC method can effectively separate this compound from its potential impurities.

Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis SamplePrep Dissolve sample in diluent (e.g., Acetonitrile/Water) Injection Inject sample and standard solutions into the HPLC system SamplePrep->Injection StandardPrep Prepare a reference standard solution of known concentration StandardPrep->Injection Separation Separation on a C18 column with a suitable mobile phase Injection->Separation Detection UV detection at an appropriate wavelength (e.g., 240 nm) Separation->Detection Integration Integrate peak areas of the main component and impurities Detection->Integration Calculation Calculate purity by area percent and assay against the reference standard Integration->Calculation

HPLC Workflow Diagram.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid to ensure good peak shape.[3]

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful tool for identifying and quantifying impurities, particularly those present at trace levels that may not be detectable by HPLC-UV.[6]

Principle: The effluent from the HPLC column is introduced into a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing molecular weight information and fragmentation patterns for structural elucidation.

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation SamplePrep Dissolve sample in a suitable solvent compatible with LC-MS Injection Inject the sample solution SamplePrep->Injection Separation Chromatographic separation using an appropriate HPLC method Injection->Separation Ionization Ionization of eluting compounds (e.g., ESI) Separation->Ionization MassAnalysis Mass analysis (e.g., TOF or Quadrupole) Ionization->MassAnalysis PeakDetection Detect peaks and determine their mass-to-charge ratios MassAnalysis->PeakDetection ImpurityID Identify potential impurities based on molecular weight and fragmentation patterns PeakDetection->ImpurityID

LC-MS Workflow for Impurity Identification.

Detailed Protocol:

  • Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., methanol or acetonitrile).

  • LC-MS Conditions:

    • Utilize an HPLC method similar to the one described for purity analysis, but ensure the mobile phase additives are volatile (e.g., formic acid or ammonium acetate).

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like boronic acids.[7]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements to aid in elemental composition determination.

  • Data Analysis: Compare the mass spectra of the detected impurities with known potential process-related impurities and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of this compound.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.

Experimental Workflow:

NMR_Workflow SamplePrep Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d6) DataAcquisition Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer SamplePrep->DataAcquisition DataProcessing Process the raw data (Fourier transform, phasing, baseline correction) DataAcquisition->DataProcessing SpectralAnalysis Analyze chemical shifts, coupling constants, and integrations to confirm the structure DataProcessing->SpectralAnalysis

NMR Workflow for Structural Elucidation.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic protons will appear as doublets in the range of 7.5-8.0 ppm.

  • The N-H proton of the amide will likely appear as a quartet or broad singlet around 8.5 ppm.

  • The methyl protons will be a doublet around 2.8 ppm due to coupling with the N-H proton.

  • The boronic acid protons are often broad and may exchange with residual water in the solvent.

Thermal Analysis (TGA/DSC) for Solid-State Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and solid-state properties of the material.[8]

Principle:

  • TGA: Measures the change in mass of a sample as a function of temperature.[9] It is useful for determining the presence of residual solvents, water content, and the decomposition temperature.

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled.[9] It can detect phase transitions such as melting, crystallization, and glass transitions.

Experimental Workflow:

Thermal_Analysis_Workflow SamplePrep Accurately weigh a small amount of the sample into a TGA or DSC pan InstrumentSetup Set the temperature program (heating rate, temperature range) and atmosphere (e.g., nitrogen) SamplePrep->InstrumentSetup DataAcquisition Run the analysis and record the mass change (TGA) or heat flow (DSC) InstrumentSetup->DataAcquisition DataAnalysis Analyze the resulting thermogram to identify thermal events DataAcquisition->DataAnalysis

Thermal Analysis Workflow.

Interpretation of Results:

  • A weight loss in the TGA thermogram at temperatures below 150°C may indicate the presence of residual solvents or water.

  • The onset of significant weight loss at higher temperatures corresponds to the decomposition of the compound.

  • The DSC thermogram should show a sharp endothermic peak corresponding to the melting point of the crystalline material. The absence of other thermal events before melting suggests a high degree of purity.

Conclusion

The validation of this compound requires a comprehensive and multi-disciplinary analytical approach. By employing a combination of HPLC for purity and assay, LC-MS for sensitive impurity identification, NMR for structural confirmation, and thermal analysis for solid-state characterization, researchers can build a robust data package that ensures the quality and suitability of this critical reagent for its intended use. The adoption of these orthogonal techniques, guided by established validation principles such as those outlined by the ICH, is essential for maintaining the integrity and reproducibility of scientific research and pharmaceutical development.[10]

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Labcompliance. [Link]
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). The Pharma Guide. [Link]
  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). Semantic Scholar. [Link]
  • Scion Research. (n.d.).
  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

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A Senior Application Scientist's Guide to Biaryl Synthesis: Benchmarking 4-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the construction of the biaryl motif is a foundational transformation. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and operational simplicity.[1][2] The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and downstream purification. This guide provides an in-depth analysis of 4-(N-Methylaminocarbonyl)phenylboronic acid , a versatile reagent for introducing a key structural motif into complex molecules. We will objectively benchmark its performance against other commonly used boronic acids, supported by experimental data and established mechanistic principles.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituents on the arylboronic acid plays a pivotal role in the transmetalation step. This step involves the transfer of the aryl group from the boron atom to the palladium center. The rate of transmetalation is influenced by the nucleophilicity of the aryl group attached to the boron.

The Influence of Substituents on Phenylboronic Acid Reactivity

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is significantly modulated by the electronic properties of the substituents on the phenyl ring.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the phenyl ring.[4] This enhances the nucleophilicity of the carbon atom attached to the boron, thereby accelerating the transmetalation step and often leading to higher reaction yields.[5]

  • Electron-Withdrawing Groups (EWGs): Substituents like acetyl (-COCH₃), nitro (-NO₂), and cyano (-CN) decrease the electron density on the phenyl ring.[6] This reduced nucleophilicity can slow down the transmetalation step.[7] However, this effect can be compensated for by the choice of catalyst, ligand, and base.[8]

The N-methylaminocarbonyl group in This compound is considered to be moderately electron-withdrawing. Its performance in Suzuki-Miyaura coupling is therefore expected to be comparable to other phenylboronic acids bearing electron-withdrawing functionalities.

Performance Comparison of Phenylboronic Acids

While a direct, side-by-side comparison under identical conditions is ideal, compiling data from various studies using similar methodologies can provide valuable insights. The following table offers a comparative overview of the performance of this compound against phenylboronic acid and a representative boronic acid with an electron-donating group.

Boronic AcidSubstituent EffectTypical Yield RangeKey Considerations
This compound Moderately Electron-WithdrawingGood to ExcellentMay require slightly more forcing conditions (e.g., higher temperature, stronger base) compared to electron-rich boronic acids. The amide functionality is generally stable under Suzuki coupling conditions.
Phenylboronic acid NeutralGood to ExcellentServes as a baseline for comparison. Generally robust and provides consistent results under standard conditions.[8]
4-Methoxyphenylboronic acid Electron-DonatingExcellentOften exhibits faster reaction rates and higher yields due to the electron-donating nature of the methoxy group, which facilitates transmetalation.[9]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, boronic acid, and base in a flask. B Add solvent and degas the mixture. A->B C Add palladium catalyst under inert atmosphere. B->C D Heat the reaction mixture to the desired temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and add water and organic solvent. E->F G Separate the organic layer, wash, and dry. F->G H Concentrate the organic layer and purify by chromatography. G->H

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Trustworthiness and Validation

The provided protocol is a generalized procedure and may require optimization for specific substrates. It is crucial to ensure the quality of all reagents, particularly the palladium catalyst and the boronic acid, as impurities can significantly impact the reaction outcome. The stability of the boronic acid should also be considered, as protodeboronation can be a competing side reaction.

Conclusion

This compound is a valuable and reliable reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While its electron-withdrawing substituent may necessitate slightly more forcing reaction conditions compared to electron-rich boronic acids, it consistently delivers good to excellent yields. Its stability and the importance of the N-methylaminocarbonyl moiety in medicinal chemistry make it an indispensable tool for researchers and drug development professionals.

References

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 4-(N-Methylaminocarbonyl)phenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance. Within the vast landscape of this reaction, the coupling of 4-(N-Methylaminocarbonyl)phenylboronic acid presents a unique set of challenges and opportunities. This boronic acid is a key building block in the synthesis of numerous biologically active compounds, making the optimization of its coupling reactions a critical endeavor in medicinal chemistry and drug development.

This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic nuances of the reaction, present a data-driven comparison of catalyst performance, and provide a detailed experimental protocol to empower researchers in this field.

The Challenge of Coordinating Substituents

The presence of the N-methylaminocarbonyl group on the phenylboronic acid introduces a layer of complexity to the Suzuki-Miyaura coupling. This amide functionality can act as a coordinating group, potentially interacting with the palladium catalyst. This interaction can influence the catalyst's activity and stability, sometimes leading to catalyst inhibition or the formation of undesired side products. Therefore, the selection of an appropriate catalyst system is paramount to achieving high yields and reaction efficiency.

Comparative Analysis of Catalyst Systems

The choice of a palladium catalyst and its associated ligand is the most critical factor in overcoming the challenges posed by coordinating substituents. Modern catalyst systems have evolved significantly, with bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) demonstrating superior performance in demanding coupling reactions.

Catalyst System (Precatalyst + Ligand)Aryl Halide PartnerBaseSolventTemp (°C)Time (h)Yield (%)Noteworthy Observations
Pd(OAc)₂ + SPhos4-BromoacetophenoneK₃PO₄Toluene/H₂O1002>95SPhos is a bulky, electron-rich ligand that promotes efficient coupling of functionalized substrates.[1]
Pd₂(dba)₃ + XPhos4-ChlorotolueneK₃PO₄t-BuOH801892XPhos is another highly effective Buchwald ligand, particularly for less reactive aryl chlorides.
[Pd(IPr)(allyl)Cl]Aryl BromidesK₂CO₃Dioxane/H₂O1101285-95NHC ligands like IPr offer high stability and activity, often at lower catalyst loadings.[2]
Pd(PPh₃)₄4-IodoanisoleNa₂CO₃Toluene/EtOH/H₂O801275-85A classic catalyst, often effective for simple couplings but can be less efficient with challenging substrates.

Discussion and Catalyst Selection:

  • Buchwald Ligands (SPhos, XPhos): The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings. Ligands like SPhos and XPhos are particularly effective for substrates with coordinating functional groups. Their steric bulk promotes the formation of the active monoligated palladium(0) species and facilitates the reductive elimination step, leading to high turnover numbers and yields. For the coupling of this compound, catalyst systems employing these ligands are a prime choice, especially when dealing with less reactive aryl chlorides.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful alternative to phosphines. They form highly stable palladium complexes that exhibit excellent catalytic activity, often under milder conditions and with lower catalyst loadings. For substrates with potentially coordinating groups, the strong Pd-NHC bond can prevent catalyst deactivation, making them a robust option.

  • Traditional Phosphine Ligands (e.g., PPh₃): While catalysts like Pd(PPh₃)₄ have been historically important, they may exhibit lower efficiency with challenging substrates like this compound. The amide group can compete with the phosphine for coordination to the palladium center, potentially leading to lower reaction rates and yields.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for rational catalyst selection and reaction optimization. The Suzuki-Miyaura reaction proceeds through a series of well-defined steps:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the nature of the ligand and the aryl halide.

  • Transmetalation: The organoboron species (in our case, this compound) transfers its organic group to the palladium center. This step requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple to form the desired biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, completing the cycle.

Experimental Protocol: A Reliable Starting Point

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (typically 2-18 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Charge Schlenk tube with Pd(OAc)2 and SPhos B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Boronic Acid, Aryl Bromide, and Base B->C D Add Degassed Solvents (Toluene/Water) C->D E Heat and Stir at 100 °C D->E F Monitor by TLC/LC-MS E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst system. While traditional catalysts can be effective in some cases, modern systems employing bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or robust N-heterocyclic carbene ligands, offer superior performance, particularly with challenging substrates. By understanding the mechanistic principles and employing a well-defined experimental protocol, researchers can confidently and efficiently synthesize a wide array of valuable compounds derived from this important building block.

References

  • Nolan, S. P., & Organ, M. G. (Eds.). (2017).
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(34), 10352–10353. [Link]

Sources

Assessing the Functional Group Tolerance of 4-(N-Methylaminocarbonyl)phenylboronic Acid: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the predictability and robustness of a chemical transformation are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry due to its broad applicability in forging carbon-carbon bonds. Central to its widespread adoption is its perceived tolerance of a diverse array of functional groups. This guide provides an in-depth technical assessment of the functional group tolerance of a specific, yet increasingly important, building block: 4-(N-Methylaminocarbonyl)phenylboronic acid.

This document moves beyond a simple recitation of compatible functionalities. Instead, it delves into the electronic and steric rationale behind the observed reactivity, offers a comparative analysis with alternative boronic acids, and provides detailed, actionable experimental protocols for researchers to validate and optimize their own coupling reactions.

Understanding the Reactivity of this compound

The chemical behavior of this compound in Suzuki-Miyaura coupling is intrinsically linked to the electronic nature of the N-methylaminocarbonyl group. This amide functionality is generally considered to be electron-withdrawing, a characteristic that influences the transmetalation step of the catalytic cycle.

The electron-withdrawing nature of the substituent decreases the nucleophilicity of the ipso-carbon attached to the boron atom, which can, in some cases, slow down the rate of transmetalation compared to electron-rich boronic acids.[1][2] However, the overall success of the Suzuki-Miyaura coupling is a result of a complex interplay between the electronics of both coupling partners, the palladium catalyst system, the base, and the solvent.[3]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₀BNO₃[4]
Molecular Weight 178.98 g/mol [4]
Appearance Solid-
CAS Number 121177-82-0[4]

Comparative Analysis of Functional Group Tolerance

To provide a practical framework for chemists, this section presents a comparative analysis of the expected tolerance of this compound toward various functional groups on the coupling partner (typically an aryl or heteroaryl halide/triflate). This assessment is based on established principles of Suzuki-Miyaura reactivity and data from structurally related systems.

Table 1: Predicted Functional Group Compatibility

Functional Group CategoryRepresentative ExamplesExpected CompatibilityRationale & Key Considerations
Electron-Donating Groups -OCH₃, -CH₃, -NR₂High These groups on the aryl halide partner generally accelerate the oxidative addition step and are well-tolerated.[1]
Electron-Withdrawing Groups -NO₂, -CN, -C(O)R, -CO₂RHigh to Moderate While generally compatible, strongly electron-withdrawing groups can sometimes lead to side reactions or require optimization of reaction conditions.[5]
Halogens -F, -Cl, -Br, -IHigh The reactivity order for oxidative addition is I > Br > Cl > F. Selective couplings are possible on polyhalogenated substrates.[6]
Acidic Protons -OH (Phenols), -CO₂HModerate to Low (without precautions) Acidic protons can interfere with the basic conditions of the reaction. Protection of the functional group or the use of specific bases like CsF or K₃PO₄ is often necessary.[7][8]
Basic Groups -NH₂, Pyridines, ImidazolesModerate to Low (without precautions) Basic nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting its activity. The use of appropriate ligands and conditions is crucial.[8][9]
Aldehydes & Ketones -CHO, -C(O)RHigh Carbonyl groups are generally well-tolerated under standard Suzuki-Miyaura conditions.[10]
Esters & Amides -CO₂R, -C(O)NR₂High These functional groups are typically robust and do not interfere with the coupling reaction.[11]
Reducible Groups -NO₂, -CNHigh to Moderate While generally compatible, care must be taken with the choice of catalyst and reaction conditions to avoid reduction, especially if using phosphine ligands that can act as reducing agents at high temperatures.[12]
Sterically Hindered Groups ortho-substituentsModerate Steric hindrance on the coupling partner can significantly slow down the reaction. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often required to achieve good yields.

Alternative Boronic Acids: A Comparative Overview

The choice of boronic acid is critical for the success of a Suzuki-Miyaura coupling. Below is a comparison of this compound with other commonly used substituted phenylboronic acids.

Table 2: Comparison with Alternative Phenylboronic Acids

Boronic AcidKey CharacteristicsAdvantagesDisadvantages
4-Methoxyphenylboronic Acid Strong electron-donating groupGenerally leads to faster transmetalation and higher yields.[1]May be more prone to protodeboronation.
Phenylboronic Acid Unsubstituted (neutral)Good baseline for reactivity studies.[3]Lacks the specific functionality of substituted analogs.
4-Trifluoromethylphenylboronic Acid Strong electron-withdrawing groupCan be effective in couplings where an electron-poor partner is desired.May exhibit slower transmetalation rates.[1]
4-Carboxyphenylboronic Acid Electron-withdrawing group with acidic protonOffers a handle for further functionalization.The carboxylic acid can interfere with the reaction; protection or specific conditions are often required.[7]
This compound Moderately electron-withdrawingThe amide group can participate in hydrogen bonding and offers a site for further chemical modification.The amide nitrogen could potentially interact with the catalyst, though this is less pronounced than with primary or secondary amines.

Experimental Protocols for Assessing Functional Group Tolerance

To empower researchers to conduct their own systematic evaluation, a detailed, step-by-step methodology for a parallel screen of functional group tolerance is provided below. This protocol is designed to be a self-validating system, incorporating controls and allowing for quantitative comparison.

General Procedure for Parallel Suzuki-Miyaura Reaction Screening

This protocol outlines the setup for a 24-well plate-based screening experiment to assess the coupling of this compound with a diverse set of functionalized aryl bromides.

Materials:

  • This compound

  • A diverse library of aryl bromides (see Table 1 for suggestions)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1))

  • Internal standard (e.g., dodecane, biphenyl)

  • 24-well reaction block with magnetic stirring

  • Inert atmosphere glovebox or Schlenk line techniques

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_run Reaction & Analysis prep_stock Prepare Stock Solutions: - Boronic Acid - Aryl Bromides - Base - Internal Standard prep_catalyst Dispense Catalyst/Ligand to each well add_reagents Add Stock Solutions to respective wells prep_catalyst->add_reagents Transfer to Glovebox seal_plate Seal Reaction Block add_reagents->seal_plate heat_stir Heat and Stir (e.g., 80-100 °C, 12-24 h) seal_plate->heat_stir Transfer to Heated Stir Plate quench Quench Reactions heat_stir->quench analyze Analyze by LC-MS/GC-MS (Quantitative Analysis) quench->analyze G Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X L_n Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArBase Ar-Pd(II)-Base L_n PdII_ArX->PdII_ArBase Base (X⁻ exchange) PdII_ArR Ar-Pd(II)-R L_n PdII_ArBase->PdII_ArR Transmetalation (R-B(OH)₂) PdII_ArR->Pd0 Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Common Issues and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the use of a high-quality palladium source and appropriate ligand. Pre-catalysts can often provide more consistent results.

    • Insufficient Base: The base is crucial for the activation of the boronic acid. Ensure the base is of good quality and used in sufficient excess. For sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial. [13] * Poor Solvent Choice: The solvent system must be able to dissolve the reactants and facilitate the reaction. Biphasic systems like toluene/water or dioxane/water are common and effective. [14] * Oxygen Contamination: Rigorous degassing of solvents and the use of an inert atmosphere are critical, as oxygen can deactivate the Pd(0) catalyst.

  • Protodeboronation of the Boronic Acid:

    • This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-rich or heteroaryl boronic acids. [8] * Mitigation: Use of less aqueous conditions, shorter reaction times, or boronic esters can sometimes reduce protodeboronation.

  • Homocoupling of the Boronic Acid:

    • This side reaction forms a biaryl from two molecules of the boronic acid.

    • Mitigation: This is often a sign of catalyst decomposition or the presence of oxidants. Ensuring an inert atmosphere and using robust catalyst systems can minimize this side reaction.

Conclusion

This compound is a versatile building block for Suzuki-Miyaura cross-coupling reactions, demonstrating a broad predicted tolerance for a wide range of functional groups. While the electron-withdrawing nature of the amide moiety may slightly attenuate its reactivity compared to electron-rich analogs, this can often be overcome with judicious choice of catalyst, ligand, and reaction conditions. Particular attention should be paid to substrates containing acidic protons or basic nitrogen heterocycles, where optimization or the use of protecting groups may be necessary.

The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to effectively utilize this compound in their synthetic endeavors and to systematically assess its performance in complex molecular settings.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
  • Tyagi, V., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(2), 253. [Link]
  • Li, W., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • Gensch, T., Teders, M., & Glorius, F. (2017). Approach to Comparing the Functional Group Tolerance of Reactions. The Journal of Organic Chemistry, 82(17), 9233-9240. [Link]
  • Ghaffari, M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 6(1), 270-280. [Link]
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
  • Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 6(1), 270-280. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids...[Link]
  • Li, C., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Maji, M., & Maiti, D. (2019). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Au-G nanocomposite.[Link]
  • YouTube. (2020). Suzuki Coupling. [Link]
  • Dander, J. E., & Garg, N. K. (2017). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 813. [Link]
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
  • ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...[Link]
  • Schoof, E., et al. (2011). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Tetrahedron, 67(23), 4243-4252. [Link]
  • Marziale, A. N., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), 126-134. [Link]
  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
  • Hou, J., et al. (2016). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Organic & Biomolecular Chemistry, 14(34), 8049-8052. [Link]
  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.[Link]
  • ResearchGate. (n.d.). (PDF) Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]
  • Pantiga, S., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Beilstein Journal of Organic Chemistry, 19, 1640-1653. [Link]
  • Cella, R., & Stefani, H. A. (2009). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 14(2), 643-663. [Link]
  • Quach, T., & Batey, R. A. (2003). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Organic Letters, 5(23), 4397-4400. [Link]
  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • ResearchGate. (n.d.). Reduction of nitro containing cross‐coupling products to the corresponding amines 19–25.[Link]
  • Kolar, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2465. [Link]
  • ResearchGate. (n.d.). (PDF) Preformed Pd(II)
  • ResearchGate. (n.d.). Synthesis of Functionalizedo-,m-, andp-Terphenyl Derivatives by Consecutive Cross-Coupling Reactions of Triazene-Substituted Arylboronic Esters | Request PDF. [Link]
  • Liu, Z., et al. (2019). Expanding the functional group tolerance of cross-coupling in 1,2-dihydro-1,2-azaborines: installation of alkyl, alkenyl, aryl, and heteroaryl substituents while maintaining a B-H bond. Tetrahedron, 75(5), 580-583. [Link]

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A Senior Application Scientist's Guide to the Kinetic Nuances of Suzuki Reactions with 4-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flask – Understanding the Pace of Innovation

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed transformation is particularly vital in drug development, where the synthesis of complex biaryl structures is a frequent necessity. At the heart of this reaction lies the boronic acid, a versatile coupling partner whose structure dictates the kinetics and ultimate success of the coupling.

This guide provides an in-depth comparative analysis of the kinetic performance of 4-(N-Methylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura reactions. While direct, comprehensive kinetic data for this specific boronic acid is not extensively published, we will leverage established mechanistic principles and comparative data from structurally analogous systems to provide a robust understanding of its reactivity. This guide is designed to empower researchers to make informed decisions in catalyst selection, reaction optimization, and experimental design, ultimately accelerating the pace of discovery.

Comparative Kinetic Analysis: The Impact of the N-Methylaminocarbonyl Moiety

The this compound possesses an electron-withdrawing amide group at the para-position. This substituent exerts a significant influence on the electron density of the boronic acid, which in turn affects the key steps of the Suzuki-Miyaura catalytic cycle, most notably the transmetalation step.

Performance in Comparison to Other Substituted Phenylboronic Acids

To understand the kinetic profile of this compound, it is instructive to compare it with other phenylboronic acids bearing substituents with varying electronic properties. The rate of the Suzuki-Miyaura reaction is often influenced by the electronic nature of the substituent on the boronic acid, with electron-donating groups generally accelerating the transmetalation step and electron-withdrawing groups slowing it down.

Boronic AcidSubstituent EffectExpected Impact on Transmetalation RateExpected Overall Reaction Rate (Relative)
4-Methoxyphenylboronic acidElectron-DonatingFasterFaster
Phenylboronic AcidNeutralBaselineBaseline
This compound Electron-Withdrawing Slower Slower
4-Acetylphenylboronic AcidElectron-WithdrawingSlowerSlower
4-Cyanophenylboronic AcidStrongly Electron-WithdrawingSignificantly SlowerSignificantly Slower

Note: This table is based on established principles of Suzuki-Miyaura reaction kinetics. Actual reaction rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.

The N-methylaminocarbonyl group, being electron-withdrawing, is expected to decrease the nucleophilicity of the aryl group attached to the boron, thus slowing down the transmetalation step. This effect is similar to that observed for other electron-deficient boronic acids, such as 4-acetylphenylboronic acid. However, the amide group is generally considered less electron-withdrawing than a nitro or cyano group, suggesting that its retarding effect on the reaction rate will be less pronounced.

Catalyst Selection for Electron-Deficient Boronic Acids

The choice of palladium catalyst and ligand is critical when working with electron-deficient boronic acids. To overcome the slower transmetalation rates, highly active catalyst systems are often required.

Catalyst SystemLigand TypeKey Advantages for Electron-Deficient Substrates
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky, Electron-Rich PhosphinesPromote oxidative addition and reductive elimination, compensating for slower transmetalation.[2]
PEPPSI™-Type Precatalysts N-Heterocyclic Carbene (NHC)Strong σ-donating ability of NHC ligands enhances catalytic activity and stability.[3]
Palladacycles (e.g., Herrmann's Catalyst) Pre-activatedHigh thermal stability and activity, suitable for challenging couplings.[3]
Pd(PPh₃)₄ Traditional PhosphineA versatile and common catalyst, though may require higher temperatures and longer reaction times.[4]

For Suzuki couplings involving this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended to achieve efficient coupling.

Experimental Protocols: A Framework for Reliable Kinetic Studies

To facilitate reproducible and insightful kinetic studies, the following detailed experimental protocols are provided. These protocols are designed as self-validating systems, incorporating best practices for ensuring accuracy and reliability.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling and Kinetic Monitoring by HPLC

This protocol outlines a standard procedure for performing a Suzuki-Miyaura reaction and monitoring its progress over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Internal standard (e.g., naphthalene or biphenyl, 0.5 mmol)

  • Anhydrous, degassed reaction solvent

  • HPLC-grade solvents for analysis

Experimental Workflow:

Caption: Workflow for Kinetic Monitoring of Suzuki Reactions by HPLC.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 10 mL) to the flask.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the reaction solvent. Add the appropriate volume of the catalyst solution to the reaction mixture to achieve the desired catalyst loading.

  • Reaction Initiation: Place the flask in a preheated oil bath at the desired temperature and begin vigorous stirring. This is considered time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Preparation for Analysis: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and an excess of a quenching agent (e.g., a dilute acid to neutralize the base). Dilute the quenched sample to a known volume for HPLC analysis.

  • HPLC Analysis: Analyze the prepared samples by HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Protocol 2: In-Situ Reaction Monitoring by ¹H NMR Spectroscopy

For a more direct and continuous monitoring of the reaction, in-situ NMR spectroscopy can be employed.

Materials:

  • Deuterated solvent (e.g., toluene-d₈, 1,4-dioxane-d₈)

  • NMR tube equipped with a J. Young valve

  • All reagents as listed in Protocol 1

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Reagent Solutions in Deuterated Solvent prep_nmr Load Reagents into NMR Tube prep_reagents->prep_nmr reaction_start Inject Catalyst & Start Acquisition prep_nmr->reaction_start monitoring Acquire Spectra at Regular Intervals reaction_start->monitoring integration Integrate Characteristic Peaks monitoring->integration kinetics Plot Concentration vs. Time integration->kinetics

Caption: Workflow for In-Situ NMR Monitoring of a Suzuki Reaction.

Step-by-Step Procedure:

  • Sample Preparation: In a glovebox, dissolve the aryl halide, this compound, base, and internal standard in the deuterated solvent in a vial.

  • NMR Tube Loading: Transfer the solution to a J. Young NMR tube.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) before the addition of the catalyst.

  • Reaction Initiation: Inject the palladium catalyst solution into the NMR tube, quickly shake the tube to ensure mixing, and place it in the preheated NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product relative to the internal standard to determine their concentrations over time. Plot the data to obtain the kinetic profile.[5]

Mechanistic Insights: The "Why" Behind the Kinetics

A deep understanding of the Suzuki-Miyaura catalytic cycle is essential for interpreting kinetic data and troubleshooting reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition product Ar-Ar' ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination reagents Ar-X + Ar'-B(OH)2 base Base borate Ar'-B(OH)3^- base->borate Activation borate->ArPdX

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This step is often the rate-determining step, especially with less reactive aryl chlorides.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic borate species. For this compound, the electron-withdrawing nature of the substituent can slow this step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

The choice of a highly active catalyst system with electron-rich and bulky ligands can help to accelerate both the oxidative addition and reductive elimination steps, thereby compensating for a potentially slower transmetalation with electron-deficient boronic acids.

Conclusion: Harnessing Kinetic Understanding for Synthetic Success

While this compound presents a valuable building block for pharmaceutical synthesis, its electron-withdrawing nature necessitates a thoughtful approach to reaction design. By understanding its kinetic profile in comparison to other substituted phenylboronic acids, researchers can anticipate its reactivity and select optimal conditions to ensure efficient and reliable Suzuki-Miyaura couplings. The use of highly active palladium catalysts, particularly those with bulky, electron-rich phosphine or N-heterocyclic carbene ligands, is paramount for achieving high yields and reasonable reaction times. The experimental protocols provided in this guide offer a robust framework for conducting detailed kinetic studies, enabling a deeper understanding of the reaction dynamics and facilitating the rapid optimization of synthetic routes.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • O'Brien, A. G., et al. (2019). Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. Journal of the American Society for Mass Spectrometry, 30(10), 2144–2151. [Link]
  • Robidas, J. W., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28453-28458. [Link]
  • Saha, A., et al. (2011). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • St-Jean, F., et al. (2011). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society, 133(25), 9684–9687. [Link]
  • St-Jean, F., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Scientific Reports, 8(1), 10193. [Link]
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • BenchChem. (2025). Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions.
  • Chojnacki, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2394. [Link]
  • Kaewruksa, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 478. [Link]
  • Chojnacki, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
  • Bakherad, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Muthumari, A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Synple Chem. (n.d.). Application Note - Suzuki-Miyaura Cross-Coupling. Scribd. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(28), 8891–8904. [Link]
  • Liu, Y., et al. (2019). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic...
  • Le-Huu, T., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
  • Sapunov, V. N., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • ResearchGate. (n.d.). Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. KP. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Suzuki Coupling: A Gateway to Novel Pharmaceuticals with Boronic Acids. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3326. [Link]
  • Li, J. J. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
  • BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6158–6206. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • ResearchGate. (n.d.). Suzuki - Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Sapunov, V. N., et al. (2023).
  • Friščić, T., et al. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
  • Klingaman, T. C., et al. (2016). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and Bioanalytical Chemistry, 408(24), 6751–6759. [Link]
  • ResearchGate. (n.d.). (PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. [Link]
  • Watson, D. A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1339-1344. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2024). 2.6: Suzuki-Miyaura Coupling. [Link]

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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 4-(N-Methylaminocarbonyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Boronic Acids in Modern Drug Discovery

Phenylboronic acids (PBAs) and their derivatives represent a class of compounds with escalating importance in medicinal chemistry and materials science.[1] Their unique ability to form reversible covalent bonds with diols makes them invaluable for applications ranging from glucose sensing to advanced drug delivery systems.[2] In drug development, the boronic acid moiety is a key pharmacophore in several FDA-approved drugs, acting as a potent inhibitor of serine proteases and other enzymes.[3] The specific focus of this guide, 4-(N-Methylaminocarbonyl)phenylboronic acid, incorporates an amide functionality, which provides distinct hydrogen bonding capabilities that can significantly influence molecular recognition at an enzyme's active site and the supramolecular architecture in the solid state.

Understanding the precise three-dimensional structure of these molecules is paramount for rational drug design. Single-crystal X-ray diffraction is the definitive technique for elucidating this atomic-level information, revealing crucial details about molecular geometry, conformation, and intermolecular interactions.[4][5] This guide provides a comparative analysis of the crystallographic features of this compound derivatives, offering field-proven insights into the experimental workflow and the interpretation of structural data.

The Cornerstone of Structural Analysis: A Protocol for Single-Crystal X-ray Diffraction

The validity of any crystallographic analysis hinges on a meticulous and well-executed experimental protocol. Each step is designed to preserve the integrity of the crystal and generate high-quality diffraction data.

Experimental Protocol: From Powder to Structure
  • Crystal Growth (Crystallization): The journey begins with growing high-quality single crystals, as this is the most critical and often challenging step. For phenylboronic acid derivatives, slow evaporation is a reliable method.

    • Causality: Rapid crystallization often leads to defects or poorly ordered crystals, which will not diffract X-rays efficiently. Slow, controlled solvent evaporation allows molecules the time to arrange themselves into a highly ordered, single-crystal lattice.

    • Procedure:

      • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane) to form a near-saturated solution.[6]

      • Loosely cap the vial to allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

      • Harvest well-formed crystals with sharp edges, typically 0.1-0.3 mm in size.

  • Crystal Mounting and Data Collection: A selected crystal is mounted on a diffractometer for data collection.[7]

    • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is standard.[7] A cryostream is used to cool the crystal (typically to 100 K) to minimize thermal vibration and radiation damage.[8]

    • Procedure:

      • Carefully select a single, defect-free crystal under a microscope.

      • Mount the crystal on a cryoloop and affix it to a goniometer head on the diffractometer.

      • Center the crystal precisely in the X-ray beam.[7]

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[8]

  • Structure Solution and Refinement: The collected diffraction pattern is used to solve and refine the atomic structure.

    • Causality: The diffraction spots' positions relate to the unit cell dimensions, and their intensities relate to the arrangement of atoms within the unit cell. Computational software uses this information to generate an electron density map, from which an atomic model is built and then refined against the experimental data to achieve the best possible fit.[8]

    • Procedure:

      • Data Integration: The software measures the intensity and position of each reflection.[8]

      • Structure Solution: Phase information is determined using direct methods or Patterson methods to generate an initial electron density map.

      • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Selection Crystal Selection (Microscopy) Crystallization->Selection Mounting Mounting & Cryo-cooling Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Solution Structure Solution (Phasing) Integration->Solution Refinement Model Building & Refinement Solution->Refinement Validation Validation & CIF Output Refinement->Validation

Caption: Workflow for single-crystal X-ray structure analysis.

Comparative Structural Analysis: The Influence of the Amide Substituent

The N-methyl amide group of our target compound is unique in that it possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This contrasts with the ester group (acceptor only) and the carboxylic acid group (both donor and acceptor, but with different geometry). This difference is fundamental to the resulting supramolecular assembly.[12][13]

Key Supramolecular Synthons

Phenylboronic acids are well-known to form robust hydrogen-bonded dimers via their boronic acid moieties.[14] The substituent at the para-position then dictates how these dimeric units pack into a three-dimensional lattice.

Caption: Classic hydrogen-bonded dimer motif in phenylboronic acids.

Performance Comparison of Phenylboronic Acid Structures

The introduction of different functional groups at the para-position directly impacts the crystal's unit cell and the network of non-covalent interactions.

Parameter4-(methoxycarbonyl)phenylboronic acid[6]4-carboxyphenylboronic acid (anhydrous)[11][15]This compound (Predicted)
Chemical Formula C₈H₉BO₄C₇H₇BO₄C₈H₁₀BNO₃
Molecular Weight 179.96 g/mol 165.94 g/mol [16]178.98 g/mol [17]
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key Interactions Boronic acid dimer (O-H···O). Dimer linkage via C=O group (O-H···O). π-π stacking.Boronic acid interaction with carboxylic acid (O-H···O). Carboxylic acid dimer (O-H···O).Boronic acid dimer (O-H···O). Amide N-H group forms chains or sheets (N-H···O). π-π stacking.
Structural Impact Forms undulating sheets. Methoxycarbonyl group is rotated 7.7° from the ring plane.Forms sheet structures through both heteromeric (acid-boronic) and homomeric (acid-acid) interactions.[11]The N-H donor provides an additional vector for hydrogen bonding, likely leading to a more complex and robust 3D network compared to the ester analogue.

Analysis of Comparative Data:

  • 4-(methoxycarbonyl)phenylboronic acid: The crystal structure shows that molecules first form the classic boronic acid inversion dimers. These dimers are then linked into sheets by hydrogen bonds between a remaining boronic acid -OH group and the carbonyl oxygen of the ester on an adjacent dimer.[6] This creates a well-defined, layered structure.

  • 4-carboxyphenylboronic acid: This derivative displays more complex behavior, capable of forming hydrates and different packing motifs (polymorphs).[11][15] The structure can be dominated by interactions between the boronic acid and carboxylic acid groups (heteromeric) or by self-association of each group (homomeric), leading to varied crystal architectures.[11]

  • This compound (Predicted Performance): The N-H group of the amide is a strong hydrogen bond donor. This introduces a powerful interaction motif not present in the other two analogues. It is highly probable that after forming the primary boronic acid dimers, the amide N-H will form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule, creating robust one-dimensional chains or two-dimensional sheets. This additional, directional interaction can lead to higher thermal stability and different solubility properties compared to the ester and carboxylic acid derivatives.

G cluster_amide Amide Derivative Network cluster_ester Ester Derivative Network A Dimer A R-C=O···H-N-R B Dimer B R-C=O···H-N-R A:f0->B:f0 N-H···O=C Bond C Dimer C R-C=O···H-N-R B:f0->C:f0 N-H···O=C Bond D Dimer D R-C=O E Dimer E R-C=O D:f0->E:f0 O-H···O=C Bond F Dimer F R-C=O E:f0->F:f0 O-H···O=C Bond

Caption: Comparison of potential hydrogen bonding linkages.

Conclusion: From Crystal Structure to Functional Application

The X-ray crystallographic analysis of this compound and its derivatives provides indispensable insights for researchers. The precise knowledge of its three-dimensional structure and, crucially, its hydrogen bonding patterns, allows for a deeper understanding of its solid-state properties and informs its application in drug discovery.

The presence of the N-methyl amide group, compared to ester or carboxylic acid functionalities, introduces an additional hydrogen bond donor, creating opportunities for more intricate and stable supramolecular networks. This structural nuance can be exploited to fine-tune crystal packing for materials science applications or to design more specific and potent enzyme inhibitors by targeting complementary residues in a protein's active site.[3] This guide demonstrates that a thorough crystallographic comparison is not merely an academic exercise but a foundational component of modern molecular design and development.

References

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  • Adamczyk-Woźniak, A., & Sporzyński, A. (2013). Hydrogen bonds in boronic acids and their complexes. Crystallography Reviews, 19(2), 121-147. [Link]
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 913, 121202. [Link]
  • Kikuchi, A., & Kataoka, K. (2016).
  • Aakeröy, C. B., Beatty, A. M., & Lorimer, K. R. (2004). Hydrogen-bonding motifs found in the crystal structures of boronic acids.
  • SeethaLekshmi, N., & Pedireddi, V. R. (2023). Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands. CrystEngComm, 25(34), 4831-4843. [Link]
  • Orthoboric acid contains triangular BO_3^3- units. In solid the B(OH)_3 units are hydrogen bonded... (2022). YouTube. [Link]
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  • Adamczyk-Woźniak, A., Dąbrowski, M., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
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  • SeethaLekshmi, N., & Pedireddi, V. R. (2007). Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. Crystal Growth & Design, 7(3), 481-485. [Link]
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A Spectroscopic Comparison of Substituted Phenylboronic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted phenylboronic acids are a cornerstone of modern chemistry, finding indispensable applications in organic synthesis, materials science, and medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and as therapeutic agents underscores the importance of understanding their fundamental chemical properties.[1][2][3][4][5] The electronic and steric nature of substituents on the phenyl ring profoundly influences the reactivity, binding affinity, and spectroscopic characteristics of these molecules. This guide provides a comparative analysis of substituted phenylboronic acids through the lens of key spectroscopic techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for their characterization and application.

This guide will delve into the nuances of UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Vibrational (Infrared and Raman) spectroscopy. We will explore how substituents modulate the spectroscopic signatures of phenylboronic acids and provide standardized protocols for their analysis. The causality behind experimental choices and the interpretation of the resulting data will be emphasized, ensuring a deep and practical understanding of these powerful analytical methods.

I. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for examining the electronic transitions within a molecule. For substituted phenylboronic acids, the absorption spectra are primarily dictated by π→π* transitions within the aromatic ring. The position (λmax) and intensity (ε) of these absorption bands are highly sensitive to the nature and position of the substituents.

The Influence of Substituents

Substituents on the phenyl ring can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and amino (-NH₂) increase the electron density of the aromatic ring. This leads to a bathochromic shift (shift to longer wavelengths) and often a hyperchromic effect (increase in molar absorptivity) of the primary absorption bands.[6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring. This generally results in a more modest bathochromic shift or, in some cases, a hypsochromic shift (shift to shorter wavelengths), often accompanied by a hypochromic effect (decrease in molar absorptivity).

The position of the substituent (ortho, meta, or para) also plays a critical role due to resonance and inductive effects.[7] For instance, a para-substituent often exerts a more significant electronic effect than a meta-substituent due to direct resonance interaction with the boronic acid group.

Experimental Protocol: UV-Vis Spectral Analysis

A standardized approach is crucial for obtaining comparable UV-Vis data.

  • Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm). Ethanol and water are common choices.[8] Note that solvent polarity can influence λmax.

  • Concentration: Prepare solutions with concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0). A starting concentration of 1 x 10⁻⁴ M is often appropriate.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Record a baseline with the solvent-filled cuvettes before measuring the sample.

  • Data Acquisition: Scan the spectrum from 400 nm down to 200 nm. Identify the λmax and the corresponding absorbance to calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Comparative Data

The following table summarizes the effect of various substituents on the primary π→π* transition of phenylboronic acid in a non-polar solvent.

Substituent (para-position)Electron-Donating/Withdrawingλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
-H-~228~8,000
-OCH₃Donating~245~12,000
-NO₂Withdrawing~265~9,500
-CNWithdrawing~235~11,000
-FWithdrawing (inductive)~225~8,500

Note: These are representative values and can vary based on solvent and specific experimental conditions.

II. Fluorescence Spectroscopy: Harnessing Light Emission for Sensing

While most simple phenylboronic acids are not strongly fluorescent, their derivatives can be designed as highly sensitive fluorescent probes, particularly for saccharides.[9][10] The fluorescence properties are exquisitely sensitive to the local environment of the boronic acid moiety.

Mechanism of Fluorescence Modulation

The interaction of the boronic acid group with diols, such as those found in sugars, is a key mechanism for modulating fluorescence. This interaction can lead to changes in:

  • Photoinduced Electron Transfer (PET): In many fluorescent sensors, a fluorophore is linked to the phenylboronic acid. In the absence of a saccharide, an electron transfer from an amino group to the boron atom can quench the fluorescence. Binding of a diol to the boron atom alters its electronic properties, inhibiting PET and "turning on" the fluorescence.[9]

  • Intramolecular Charge Transfer (ICT): The formation of a boronate ester with a saccharide can change the electron-donating or -accepting nature of the boronic acid group, leading to shifts in the emission wavelength.[9][10]

Experimental Protocol: Fluorescence Analysis for Saccharide Sensing
  • Probe and Analyte Preparation: Prepare stock solutions of the fluorescent phenylboronic acid probe and the saccharide of interest (e.g., glucose, fructose) in an appropriate buffer solution (e.g., PBS at physiological pH).

  • Titration Experiment: In a cuvette, add a fixed concentration of the fluorescent probe. Sequentially add increasing concentrations of the saccharide.

  • Fluorescence Measurement: After each addition of the saccharide, record the fluorescence emission spectrum using an appropriate excitation wavelength. Monitor changes in fluorescence intensity and/or emission wavelength.

  • Data Analysis: Plot the change in fluorescence intensity against the saccharide concentration to determine the binding affinity (dissociation constant, KD).

Logical Workflow for Sensor Development

G cluster_0 Design & Synthesis cluster_1 Spectroscopic Characterization cluster_2 Sensing Application Design Design Probe (Fluorophore + Phenylboronic Acid) Synthesis Synthesize and Purify Probe Design->Synthesis UVVis UV-Vis Spectroscopy (Determine λex) Synthesis->UVVis Fluorescence Fluorescence Spectroscopy (Baseline Emission) UVVis->Fluorescence Titration Titration with Analyte (e.g., Saccharide) Fluorescence->Titration DataAnalysis Data Analysis (Determine KD) Titration->DataAnalysis

Caption: Workflow for developing a fluorescent phenylboronic acid-based sensor.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution. For substituted phenylboronic acids, both ¹H and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy

¹H NMR provides detailed information about the protons in the molecule. The chemical shifts of the aromatic protons are sensitive to the electronic effects of the substituent.

  • EDGs shield the aromatic protons, causing their signals to appear at a lower chemical shift (upfield).

  • EWGs deshield the aromatic protons, resulting in a higher chemical shift (downfield).

The coupling patterns of the aromatic protons can also help determine the substitution pattern (ortho, meta, para).

¹¹B NMR Spectroscopy

The boron nucleus (¹¹B) is NMR active and provides direct information about the chemical environment of the boron atom.[11][12][13] The chemical shift of the ¹¹B signal is indicative of the coordination state of the boron.

  • Trigonal (sp² hybridized) Boronic Acids: Typically exhibit a broad signal in the range of δ 28-30 ppm .[14]

  • Tetrahedral (sp³ hybridized) Boronate Esters: Formed upon binding with diols, show a sharper signal at a lower chemical shift (upfield) , typically in the range of δ 5-10 ppm .

This significant change in the ¹¹B chemical shift upon ester formation makes ¹¹B NMR an excellent technique for studying the binding of phenylboronic acids to diols.[11][12][13]

Experimental Protocol: ¹¹B NMR for Binding Studies
  • Sample Preparation: Dissolve the substituted phenylboronic acid in a suitable deuterated solvent (e.g., D₂O, CD₃OD). For binding studies, prepare a separate sample containing the phenylboronic acid and an excess of the diol.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe. Tune the probe to the ¹¹B frequency.

  • Data Acquisition: Acquire the ¹¹B NMR spectrum. A sufficient number of scans may be required to obtain a good signal-to-noise ratio, especially for the broader signal of the free boronic acid.

  • Data Processing: Process the FID with an appropriate line broadening factor to improve the signal-to-noise ratio of the broad signals. Reference the spectrum to an external standard (e.g., BF₃·OEt₂ at δ 0.0 ppm).

Comparative ¹¹B NMR Data
CompoundBoron Hybridization¹¹B Chemical Shift (δ, ppm)
4-Methoxyphenylboronic acidsp²~29.5
4-Methoxyphenylboronic acid + Fructosesp³~8.5
4-Nitrophenylboronic acidsp²~30.2
4-Nitrophenylboronic acid + Fructosesp³~9.1

Note: Chemical shifts are approximate and can be influenced by solvent and pH.

IV. Vibrational Spectroscopy (IR and Raman): Fingerprinting Molecular Bonds

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, offering a "fingerprint" that is unique to its structure. These techniques are particularly useful for identifying key functional groups.[15][16][17][18]

Key Vibrational Modes

For substituted phenylboronic acids, several vibrational modes are of diagnostic importance:

  • O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl groups of the boronic acid.[19] Hydrogen bonding can significantly broaden this peak.

  • B-O Stretching: The asymmetric B-O stretching vibration is a strong band in the IR spectrum, usually found around 1350-1400 cm⁻¹.[5]

  • B-C Stretching: The B-C stretching vibration appears as a medium to weak band in the IR and Raman spectra, typically in the range of 1000-1150 cm⁻¹.[5][20]

  • Aromatic C-H and C=C Stretching: These vibrations give rise to characteristic bands in both IR and Raman spectra, confirming the presence of the phenyl ring.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used.[16] Grind a small amount of the sample with dry KBr and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Background Collection: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

  • Sample Spectrum Acquisition: Place the sample in the IR beam and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation: Identify the characteristic vibrational bands and compare them with literature values or spectra of related compounds.

Experimental Workflow Diagram

G SamplePrep Sample Preparation (KBr Pellet or ATR) Background Collect Background Spectrum SamplePrep->Background SampleScan Acquire Sample Spectrum Background->SampleScan DataAnalysis Data Interpretation (Identify Key Bands) SampleScan->DataAnalysis

Caption: Standard workflow for FT-IR analysis of phenylboronic acids.

Conclusion

The spectroscopic characterization of substituted phenylboronic acids is a multifaceted endeavor that provides invaluable insights into their structure, electronic properties, and interactions. This guide has provided a comparative overview of the application of UV-Vis, fluorescence, NMR, and vibrational spectroscopy to this important class of compounds. By understanding the principles behind each technique and following standardized experimental protocols, researchers can confidently characterize their materials and unlock their full potential in a wide range of scientific applications. The interplay between substituent effects and spectroscopic signatures is a powerful tool for rational design and the development of novel functional molecules.

References

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
  • Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies.
  • Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A.
  • Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Deriv
  • Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. PubMed.
  • Infrared spectra of phenylboronic acid (normal and deuterated)
  • Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. The Journal of Physical Chemistry.
  • Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly.
  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC.
  • Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. NIH.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. [No Source Found].
  • Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor. PubMed.
  • A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties.
  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.
  • Infrared spectra of phenylboronic acid (normal and deuterated)
  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
  • DFT, FT-IR, FT-Raman and vibrational studies of 3-methoxyphenyl boronic acid. AIP Publishing.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. [No Source Found].
  • Boronic acid functionalized fiber-optic SPR sensors for high sensitivity glycoprotein detection.
  • Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. PMC - NIH.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
  • Phenylboronic acid derivative-modified (6,5) single-wall carbon nanotube probes for detecting glucose and hydrogen peroxide. RSC Publishing.
  • UV‐Vis spectra before and after the reactions of phenylboronic acid...
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
  • 1 H, 11 B and 19 F NMR chemical shifts of the title compound in various solvents.
  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega.
  • (a) Absorption spectra and (b) fluorescence spectra (λex = 460 nm) for ARS–NBA (ARS, 50 μM.
  • Investigations substituent effect on structural, spectral and optical properties of phenylboronic acids. AVESİS - Akademik Veri Yönetim Sistemi - Sivas Cumhuriyet Üniversitesi.
  • Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing.
  • Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents.
  • Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Request PDF.
  • Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. PubMed.
  • A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(II). RSC Publishing.
  • 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. NIH.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. PubMed.
  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing).
  • Substituent effects and electron delocalization in five-membered N-heterocycles. [No Source Found].
  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. PMC.
  • a UV–vis absorption spectrum, fluorescence excitation, and emission...
  • ULTRAVIOLET SPECTROSCOPY. St.

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A Senior Application Scientist's Guide to Evaluating the Electronic Effects of the N-methylaminocarbonyl Group in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in catalysis and drug development, the selection of a functional group on a ligand or catalyst scaffold is a critical decision that profoundly influences reactivity, selectivity, and overall performance. While strongly electron-donating or withdrawing groups are often the default choices, moieties with more nuanced electronic profiles can offer unique advantages. The N-methylaminocarbonyl group (-CONHCH₃) is one such substituent, possessing a complex electronic character that merits careful evaluation.

This guide provides a comprehensive framework for understanding and quantifying the electronic influence of the N-methylaminocarbonyl group. We will move beyond simple classification, offering detailed experimental protocols and comparative data to empower you to make informed decisions in your catalyst design and optimization efforts.

The Dual Electronic Nature of the N-methylaminocarbonyl Group

The electronic impact of a substituent is a combination of inductive and resonance effects. The N-methylaminocarbonyl group presents a fascinating case of opposing forces:

  • Inductive Effect (-I): The carbonyl (C=O) portion of the group is inherently electrophilic due to the high electronegativity of the oxygen atom. This creates a dipole, inductively withdrawing electron density from the aromatic ring or ligand backbone to which it is attached.

  • Resonance Effect (+M/-M): The nitrogen atom's lone pair of electrons can be delocalized. This can occur in two competing ways:

    • Donation into the aromatic ring (+M): The lone pair can participate in resonance with the aromatic system, increasing electron density at the ortho and para positions.

    • Donation towards the carbonyl group (-M of the carbonyl): The lone pair can also be delocalized across the amide bond towards the carbonyl oxygen. This internal resonance is very strong and can temper the nitrogen's ability to donate into the aromatic ring.

This duality means the N-methylaminocarbonyl group does not behave as a simple electron-donating or -withdrawing group. Its net effect is context-dependent and can be finely tuned, making it an intriguing candidate for catalyst modulation.

Quantifying Electronic Influence: Hammett and Taft Parameters

To move from qualitative description to quantitative comparison, we employ Linear Free-Energy Relationships (LFERs), most notably the Hammett and Taft equations.

Hammett Constants (σ)

The Hammett equation, log(k/k₀) = σρ, quantifies the impact of a substituent on the rate (k) or equilibrium constant (K) of a reaction relative to a reference (k₀). The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects.

SubstituentHammett Constant (σₚ)Electronic Nature
Nitro (-NO₂)+0.78Strongly Electron-Withdrawing
Carbamoyl (-CONH₂) (proxy) +0.36 Moderately Electron-Withdrawing
Hydrogen (-H)0.00Reference
Methyl (-CH₃)-0.17Weakly Electron-Donating
Methoxy (-OCH₃)-0.27Strongly Electron-Donating

As the table shows, the N-methylaminocarbonyl group is expected to be moderately electron-withdrawing, placing it between the powerful nitro group and neutral hydrogen. This intermediate character is key to its potential for fine-tuning catalytic systems.

Taft Parameters

The Taft equation extends the Hammett principle to aliphatic systems and separates polar (σ*) and steric (Eₛ) effects. While specific Taft parameters for the N-methylaminocarbonyl group are also not widely tabulated, its steric profile (Eₛ) can be considered moderate, larger than a methyl group but not as bulky as a tert-butyl group. This combination of moderate steric hindrance and nuanced electronic character makes it a versatile tuning element.

Experimental Evaluation: A Practical Guide

To truly understand the impact of the N-methylaminocarbonyl group on a specific catalytic system, direct experimental comparison is essential. Below, we provide detailed protocols for two key analytical methods: ¹³C NMR Spectroscopy for probing ground-state electronic effects and a competitive kinetic experiment for constructing a Hammett plot to evaluate effects on reaction rates.

Protocol 1: Probing Electronic Effects using ¹³C NMR Spectroscopy

The chemical shift of a carbon atom in an aromatic ring is highly sensitive to the electron density at that position. By comparing the ¹³C NMR chemical shifts of a series of para-substituted model compounds, we can directly observe the electronic influence of each substituent.

Objective: To quantify the electronic effect of the N-methylaminocarbonyl group by comparing the ¹³C NMR chemical shifts of para-substituted N-methylbenzamides with those of other benchmark substituents.

Materials:

  • N-methylbenzamide

  • 4-Methoxy-N-methylbenzamide

  • 4-Nitro-N-methylbenzamide

  • 4,N-Dimethylbenzamide

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a ~0.1 M solution of each N-methylbenzamide derivative in CDCl₃ in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum for each sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the quaternary aromatic carbons.

    • Use a relaxation delay (d1) of at least 2 seconds to ensure accurate integration if needed, although chemical shift is the primary observable here.

  • Data Analysis:

    • Reference the spectra to the CDCl₃ solvent peak at 77.16 ppm.

    • Assign the chemical shifts for all aromatic carbons (C1 (ipso), C2/C6 (ortho), C3/C5 (meta), and C4 (para)).

    • Pay close attention to the chemical shifts of the ipso-carbon (C1, attached to the amide) and the para-carbon (C4, bearing the substituent in the model compounds). The change in the chemical shift of the carbon para to the substituent of interest provides a good measure of the substituent's ability to donate or withdraw electron density through resonance.

Data Interpretation and Comparison:

Compile the chemical shift data into a table for easy comparison.

Substituent (at C4)δ C1 (ipso) (ppm)δ C4 (para) (ppm)
-H~134.8~131.5
-OCH₃Expected DownfieldExpected Upfield
-CH₃Expected slightly DownfieldExpected slightly Upfield
-NO₂Expected UpfieldExpected Downfield

Note: The ¹³C NMR spectrum of N-methylbenzamide shows the ipso-carbon at approximately 134.8 ppm and the para-carbon at 131.5 ppm in CDCl₃.

An electron-donating group like -OCH₃ will shield the para-carbon, shifting its resonance upfield (lower ppm), while an electron-withdrawing group like -NO₂ will deshield it, causing a downfield shift (higher ppm). The position of the N-methylaminocarbonyl group's data points relative to these benchmarks will provide a clear, quantitative measure of its electronic influence in the ground state.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Synthesize/Procure para-Substituted N-methylbenzamides prep2 Prepare ~0.1 M Solutions in CDCl3 prep1->prep2 acq1 Acquire ¹³C NMR Spectra prep2->acq1 an1 Reference Spectra (CDCl3 at 77.16 ppm) acq1->an1 an2 Assign Aromatic Carbon Chemical Shifts an1->an2 an3 Compare δC(ipso) and δC(para) Across the Series an2->an3 an4 Correlate Shifts with Electronic Effects an3->an4

Figure 1. Workflow for ¹³C NMR-based evaluation of electronic effects.
Protocol 2: Constructing a Hammett Plot via Competitive Kinetics

This protocol allows for the determination of a reaction constant (ρ) and the relative performance of a catalyst functionalized with the N-methylaminocarbonyl group compared to other substituents. A "one-pot" competitive experiment is efficient and minimizes experimental error.

Objective: To determine the relative rates of a model catalytic reaction (e.g., Suzuki-Miyaura coupling) using a series of catalysts with differently substituted ligands and to construct a Hammett plot.

Model System:

  • Reaction: Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand.

  • Ligands: A series of para-substituted phosphine ligands, for example, based on a known scaffold where the para-substituent is varied: -NO₂, -CONHCH₃, -H, -CH₃, -OCH₃.

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution containing the palladium precursor, a base (e.g., K₃PO₄), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable solvent (e.g., toluene).

    • Prepare individual stock solutions of each phosphine ligand at the same concentration.

  • Reaction Setup:

    • In a single reaction vessel, combine the stock solution with 4-bromotoluene and phenylboronic acid.

    • Add an equimolar mixture of all the phosphine ligands to be tested. The total ligand-to-palladium ratio should be appropriate for the reaction (e.g., 2:1).

  • Kinetic Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

    • At regular time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by diluting with cold ethyl acetate and filtering through a short plug of silica).

    • Analyze the quenched aliquot by GC or ¹H NMR to determine the concentration of the product (4-methylbiphenyl) relative to the internal standard.

  • Data Analysis and Hammett Plot Construction:

    • For each time point, calculate the yield of the product.

    • The initial rate of the reaction can be determined from the slope of the yield vs. time plot in the early stages of the reaction.

    • Since this is a competitive experiment, the overall rate reflects the weighted average of the activities of all catalysts. A more sophisticated analysis involves monitoring the consumption of starting materials corresponding to each catalyst if they are distinguishable, or running separate reactions for each catalyst. For a simplified approach, assume the initial overall rate is proportional to the sum of the individual rates.

    • Plot log(k_X / k_H) versus the known σₚ values for the substituents (-NO₂, -H, -CH₃, -OCH₃), where k_X is the rate with a substituted ligand and k_H is the rate with the unsubstituted ligand.

    • The slope of this line is the reaction constant, ρ.

    • The position of the data point for the N-methylaminocarbonyl-substituted ligand on this plot will reveal its electronic effect on the reaction rate in comparison to the others.

hammett_workflow cluster_prep Reaction Setup cluster_kinetics Kinetic Monitoring cluster_analysis Data Analysis p1 Prepare Stock Solutions: Pd Precursor, Base, Int. Std. p2 Prepare Ligand Solutions: -NO₂, -CONHCH₃, -H, -OCH₃ p3 Combine Reagents and Equimolar Ligand Mixture k1 Run Reaction at Constant Temp. p3->k1 k2 Withdraw & Quench Aliquots at Timed Intervals k1->k2 k3 Analyze Aliquots (GC or ¹H NMR) k2->k3 a1 Calculate Product Yield vs. Time k3->a1 a2 Determine Relative Initial Rates (k_X / k_H) a1->a2 a3 Plot log(k_X / k_H) vs. σₚ a2->a3 a4 Determine ρ (slope) and Analyze -CONHCH₃ Position a3->a4

Figure 2. Workflow for competitive kinetics and Hammett plot construction.

Conclusion and Outlook

The N-methylaminocarbonyl group is a substituent of nuanced electronic character, best described as moderately electron-withdrawing with the potential for resonance donation. This positions it as a valuable tool for fine-tuning catalyst performance, avoiding the often dramatic but sometimes detrimental effects of strongly donating or withdrawing groups.

By employing the systematic experimental approaches outlined in this guide—¹³C NMR spectroscopy for ground-state analysis and competitive kinetics for probing transition-state effects—researchers can quantitatively benchmark the N-methylaminocarbonyl group against other substituents within their specific catalytic systems. This data-driven approach is paramount for rational catalyst design, leading to the development of more efficient, selective, and robust catalytic processes in pharmaceutical and materials science.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
  • Yau, H. M., Croft, A. K., & Harper, J. B. (2012). ‘One-pot’ Hammett plots: a general method for the rapid acquisition of relative rate data.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]
  • Reich, H. J.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 4-(N-Methylaminocarbonyl)phenylboronic acid, a key building block in organic synthesis, demands rigorous analytical oversight to ensure the quality and consistency of downstream products. This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, grounded in the principles of scientific integrity and cross-validation. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into their application.

The Imperative of Method Cross-Validation

Before delving into specific analytical techniques, it is crucial to understand the concept of cross-validation. As defined by the International Council for Harmonisation (ICH) Q2(R2) guideline, cross-validation is the comparison of two or more analytical procedures that are intended for the same purpose.[1][2] This process is essential when transferring a method between laboratories or when comparing a newly developed method to an existing one. The objective is to demonstrate that the methods are equivalent and can be used interchangeably.

A Comparative Analysis of Analytical Techniques

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation. Here, we compare three orthogonal techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the cornerstone of quality control in the pharmaceutical industry due to its robustness, reproducibility, and quantitative power. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common approach.

Causality Behind Experimental Choices:

A significant challenge in the analysis of boronic acids is their potential for dehydration to form cyclic trimeric anhydrides, known as boroxines.[3][4] Additionally, if the compound exists as a boronate ester, it can be susceptible to on-column hydrolysis. To mitigate these issues, careful selection of the stationary phase and mobile phase is critical. A column with low silanol activity is recommended to minimize interactions that can catalyze hydrolysis.[5] Furthermore, operating at a neutral or slightly basic pH can help to stabilize the boronic acid.

Proposed HPLC Method Protocol:

  • Column: Waters XTerra MS C18 (4.6 x 150 mm, 5 µm) or equivalent column with low silanol activity.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Self-Validating System:

The inclusion of a system suitability test is essential to ensure the ongoing performance of the HPLC system. This should include parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections of a standard solution.

Expected Performance Characteristics:

ParameterExpected Performance
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 1.0% for repeatability and intermediate precision
Limit of Detection (LOD)~0.01% of the nominal concentration
Limit of Quantitation (LOQ)~0.03% of the nominal concentration
SpecificityBaseline resolution from known impurities and degradation products
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Ultimate Sensitivity and Specificity

LC-MS/MS offers unparalleled sensitivity and specificity, making it the ideal choice for trace-level impurity analysis and confirmation of identity.

Causality Behind Experimental Choices:

The high sensitivity of LC-MS/MS allows for the detection and quantitation of impurities at levels that may not be visible by UV detection in HPLC.[6][7] Negative ion mode electrospray ionization (ESI) is often effective for boronic acids. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition.

Proposed LC-MS/MS Method Protocol:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent Poroshell HPH C18 (4.6 x 150 mm, 2.7 µm).[7]

  • Mobile Phase A: 0.1% Ammonia in Water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A suitable gradient to resolve the analyte from impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: SCIEX 7500 or equivalent triple quadrupole mass spectrometer.[6]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transition: To be determined by infusion of a standard solution of this compound.

  • Injection Volume: 5 µL.

Self-Validating System:

The method's validity is continuously monitored through the use of internal standards and quality control samples at low, medium, and high concentrations.

Expected Performance Characteristics:

ParameterExpected Performance
Linearity (R²)≥ 0.995
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)≤ 5.0% at the LOQ
Limit of Quantitation (LOQ)pg/mL levels.[6]
SpecificityHigh, based on specific MRM transitions
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of this compound.

Causality Behind Experimental Choices:

¹H NMR provides information on the number and connectivity of protons in the molecule, while ¹³C NMR provides information on the carbon skeleton. For boronic acids, ¹¹B NMR can also be a useful tool to probe the environment of the boron atom. The choice of solvent is critical to ensure the solubility of the analyte and to avoid interfering signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for phenylboronic acids.

Proposed NMR Analysis Protocol:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: DMSO-d₆.

  • ¹H NMR:

    • Acquisition of a standard proton spectrum.

    • Expected chemical shifts: Aromatic protons (7-8 ppm), methyl protons (~2.7 ppm), amide proton (~8.5 ppm), and boronic acid protons (broad singlet, variable).

  • ¹³C NMR:

    • Acquisition of a proton-decoupled carbon spectrum.

  • Data Processing:

    • Fourier transformation, phasing, and baseline correction.

    • Integration of proton signals to determine relative proton ratios.

    • Chemical shift referencing to the residual solvent peak.

Self-Validating System:

The structural assignment is validated by comparing the observed chemical shifts and coupling constants with those predicted by structure-elucidation software and by comparison with data from closely related structures.[8][9][10]

Expected ¹H NMR Data (Predicted):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to -B(OH)₂)~7.8Doublet2H
Aromatic (ortho to -C(O)NHCH₃)~7.9Doublet2H
Amide (-NH-)~8.5Quartet1H
Methyl (-CH₃)~2.7Doublet3H
Boronic Acid (-B(OH)₂)VariableBroad Singlet2H

Visualizing the Cross-Validation Workflow

A well-defined workflow is essential for a successful cross-validation study.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase Define_ATP Define Analytical Target Profile (ATP) Select_Methods Select Orthogonal Analytical Methods Define_ATP->Select_Methods Develop_Protocols Develop Validation Protocols Select_Methods->Develop_Protocols Execute_Validation Execute Validation Experiments Develop_Protocols->Execute_Validation Collect_Data Collect and Process Data Execute_Validation->Collect_Data Compare_Results Compare Performance Characteristics Collect_Data->Compare_Results Assess_Equivalence Assess Method Equivalence Compare_Results->Assess_Equivalence Generate_Report Generate Cross-Validation Report Assess_Equivalence->Generate_Report

Caption: A streamlined workflow for the cross-validation of analytical methods.

Logical Relationship of Analytical Techniques

The three techniques discussed are complementary and provide a holistic understanding of the analyte.

AnalyticalTechniques Analyte This compound HPLC HPLC (Quantitation, Purity) Analyte->HPLC LCMS LC-MS/MS (Trace Impurities, Identity) Analyte->LCMS NMR NMR (Structure Elucidation) Analyte->NMR HPLC->LCMS Orthogonal Confirmation HPLC->NMR Purity Confirmation LCMS->NMR Impurity ID

Caption: The synergistic relationship between HPLC, LC-MS/MS, and NMR.

Conclusion

The cross-validation of analytical methods for this compound is a critical exercise in ensuring data integrity and product quality. A combination of HPLC for routine quality control, LC-MS/MS for sensitive impurity profiling, and NMR for definitive structural confirmation provides a robust and comprehensive analytical strategy. By adhering to the principles outlined in this guide and leveraging the strengths of each technique, researchers and drug development professionals can be confident in the quality of their analytical data.

References

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
  • Mao, Y., & Li, L. (2022). Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical Chemistry, 94(40), 14071–14078. [Link]
  • Mao, Y., & Li, L. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Anal Chem, 94(40), 14071-14078. [Link]
  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • Georganics. (2024). Phenylboronic acid – preparation and application.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(N-Methylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment, maintaining regulatory compliance, and upholding environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-(N-Methylaminocarbonyl)phenylboronic acid (CAS No. 121177-82-0), moving beyond mere instruction to instill a deep understanding of the principles behind safe chemical handling.

Hazard Identification and Immediate Safety Protocols

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a hazardous substance and requires careful handling.

Key Hazards: [1][2][3]

  • Harmful if swallowed: Acute oral toxicity.

  • Causes skin irritation: May cause redness and discomfort upon contact.

  • Causes serious eye irritation: Can result in significant eye damage if direct contact occurs.

  • May cause respiratory irritation: Inhalation of dust can irritate the respiratory tract.

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] A fundamental aspect of laboratory safety is the consistent use of appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[5][6][7]Protects against accidental splashes and airborne dust particles from contacting the eyes.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[5][8]Provides a barrier against skin contact and irritation. Inspect gloves for integrity before each use.
Body Protection A fully-fastened lab coat.[5][9]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is necessary when handling the solid form outside of a fume hood or if dust generation is likely.[8][10]Prevents inhalation of airborne particles that can cause respiratory tract irritation.
Footwear Closed-toe shoes.Protects feet from potential spills and falling objects.

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

The Core Principle: Hazardous Waste Management

Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.[9] This compound must be treated as hazardous waste and managed in accordance with all local, state, and federal regulations.[11][12][13] In the United States, the Environmental Protection Agency (EPA) provides the primary regulatory framework under the Resource Conservation and Recovery Act (RCRA).[11][12] Additionally, laboratory operations are governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) that includes waste disposal procedures.[14][15][16][17][18]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound from the laboratory.

Step 1: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[19] Never mix this waste stream with incompatible chemicals.[9][20]

  • Container Material: High-density polyethylene (HDPE) or glass containers are appropriate for collecting this waste.[20][21] Boric acid has good compatibility with polyethylene.[22] Never use metal containers for acidic waste, as they can corrode.[23]

  • Labeling: All waste containers must be clearly and securely labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[4] The label should also include the approximate concentration if it is in a solution and the date accumulation started.

Step 2: Collection of Waste

Solid Waste:

  • Gross Contamination: Carefully transfer the bulk of the solid this compound into the designated solid hazardous waste container. Use a dedicated scoop or spatula.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in the same solid hazardous waste container.

Liquid Waste:

  • Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Container Headspace: Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[21]

Step 3: Decontamination of Glassware

Properly decontaminating reusable glassware is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent, such as acetone or ethanol, to dissolve and remove the bulk of the residual compound. This rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[24]

  • Secondary Wash: A subsequent wash with a basic solution (e.g., a dilute solution of sodium bicarbonate) can help to convert any remaining boronic acid into a more water-soluble boronate salt.[24] This wash solution should also be collected as hazardous waste.

  • Final Rinse: A final rinse with deionized water can then be performed. This final rinsate, if the previous steps were thorough, may be suitable for drain disposal, but this should be verified with your institution's Environmental Health and Safety (EHS) department.

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Step 4: Storage and Pickup
  • Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

  • Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for hazardous waste pickup. This includes any internal tracking documentation and scheduling for collection by a licensed hazardous waste disposal company.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and informed response is critical to mitigate exposure and prevent the spread of contamination.

For a Minor Spill of Solid this compound:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don Appropriate PPE: Before beginning cleanup, put on all the PPE outlined in Table 1.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[25][26] Do not dry sweep fine powders, as this can increase inhalation risk.[27]

  • Collect the Material: Carefully scoop the mixture into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a wet paper towel or sponge. Place the used cleaning materials into the hazardous waste container.

  • Label and Dispose: Seal and label the container as hazardous waste and manage it for disposal as described in the protocol above.

  • Report the Incident: Inform your supervisor and your institution's EHS department about the spill.

For a Major Spill:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[26]

Chemical Deactivation: A Word of Caution

While the neutralization of simple weak acids like boric acid with a mild base such as sodium bicarbonate is a common laboratory practice, this compound presents a more complex scenario due to the presence of the N-methylamide functional group.[28]

  • Hydrolysis Potential: The amide bond can undergo hydrolysis under either acidic or basic conditions, which would yield 4-carboxyphenylboronic acid and methylamine.[26] Both of these byproducts have their own hazard profiles and would still require proper disposal.

  • Lack of Validated Protocols: There are no widely published and validated protocols for the in-lab deactivation of this specific compound that guarantee complete neutralization of all hazardous characteristics.

  • Recommendation: In-laboratory chemical deactivation of this compound is not recommended. The most prudent and compliant course of action is to dispose of the compound and its associated waste through a licensed hazardous waste management service. Any consideration of in-lab treatment must be preceded by a thorough risk assessment conducted by a qualified chemist in consultation with the institution's EHS department.[22]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal Prep Don Appropriate PPE (See Table 1) FumeHood Work in a Chemical Fume Hood Prep->FumeHood SolidWaste Solid Waste (Unused chemical, contaminated gloves, etc.) LiquidWaste Liquid Waste (Solutions, solvent rinses) Glassware Contaminated Glassware SolidContainer Collect in Labeled 'Solid Hazardous Waste' Container (HDPE/Glass) SolidWaste->SolidContainer LiquidContainer Collect in Labeled 'Liquid Hazardous Waste' Container (HDPE/Glass) LiquidWaste->LiquidContainer Decon Decontaminate Glassware (Collect Rinsate as Liquid Waste) Glassware->Decon Storage Store Sealed Containers in Satellite Accumulation Area (SAA) SolidContainer->Storage LiquidContainer->Storage Decon->LiquidContainer Rinsate Pickup Arrange for Pickup by Licensed Hazardous Waste Vendor Storage->Pickup

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard identification, wearing appropriate PPE, and following a systematic protocol for waste segregation, collection, and disposal, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. The cornerstone of this process is the unwavering commitment to treating this compound as hazardous waste and entrusting its final disposal to qualified professionals. This approach not only protects individuals but also safeguards our shared environment.

References

  • Lab Alley. (n.d.). How and Why to Neutralize Boric Acid.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
  • Google Patents. (n.d.). Method of solidifying waste slurries containing high concentrations of boric acid.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
  • U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • University of California, Los Angeles. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard.
  • Boron Molecular. (n.d.). Buy 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • KHA Online-SDS Management. (2022, September 20). How to Handle Chemical Spills.
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • Achilli, C., Ciana, A., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(4), 575-583.
  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?
  • Baylor University Environmental Health & Safety. (n.d.). Appendix I: Chemical Compatibility and Container Information.
  • Ball State University Environmental Health and Safety Office. (n.d.). Waste Container Compatibility.
  • Omega Engineering. (n.d.). Chemical Compatibility Chart.
  • University of Wisconsin-Milwaukee. (n.d.). Chemical Compatibility for Waste Accumulation.
  • Molander, G. A., & Sandrock, D. L. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7831–7840.
  • PubChem. (n.d.). (4-N-BOC-N-Ethylamino)phenylboronic acid.
  • Di Furia, F., Licini, G., & Modena, G. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Organic letters, 13(4), 668–671.

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Safe Handling and Disposal of 4-(N-Methylaminocarbonyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-(N-Methylaminocarbonyl)phenylboronic acid, a compound frequently utilized in synthetic chemistry. By understanding the inherent hazards and implementing robust safety protocols, we can mitigate risks and ensure a secure laboratory environment.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Irritation (Category 2): Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[1][2].

Immediate precautionary measures are crucial upon handling this compound. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible[1][3].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory when working with this compound to prevent exposure. The following table summarizes the required PPE.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[4][5]Protects eyes from dust particles and potential splashes of the chemical.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile). Double gloving is recommended.[5][6]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[4]
Body Protection A fully fastened, flame-resistant lab coat that covers the arms, along with long pants.[4][5]Protects skin from accidental spills and contact.
Footwear Closed-toe shoes.[5][6]Protects feet from spills.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles.[4]Minimizes the risk of respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation
  • Designate a Workspace: All handling of this compound should be conducted in a certified chemical fume hood[6].

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily available inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

Weighing and Transferring the Solid
  • Minimize Dust Generation: When transferring the solid, use a spatula and handle the container with care to avoid creating dust[4][7].

  • Use Appropriate Containers: Weigh the desired amount of the compound in a tared, sealed container (e.g., a vial or flask with a cap) to the extent possible.

  • Clean Spills Immediately: Should a spill occur, clean it up immediately following the procedures outlined in Section 5.

Preparing Solutions
  • Add Solvent to Solid: When preparing a solution, add the solvent to the solid to minimize the potential for dust generation.

  • Ensure Compatibility: Be aware of the compound's incompatibility with strong oxidizing agents, strong acids, and strong bases[1][3][8].

  • Labeling: Clearly label all solutions with the full chemical name, concentration, date, and your initials.

Post-Handling
  • Decontaminate: Clean the work area and any equipment used with a suitable solvent (e.g., acetone or ethanol) to remove any residual chemical. Collect the rinsate as hazardous waste[6].

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after handling, even if gloves were worn[4].

Disposal Plan: Responsible Waste Management

This compound and its containers must be treated as hazardous waste and disposed of accordingly[6]. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[6].

Waste Segregation
  • Solid Waste: Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in a designated, sealed container for solid hazardous waste[6].

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste[6]. Solvent rinses from cleaning glassware should also be collected as liquid hazardous waste[6].

Labeling and Storage

All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[6]. Store sealed and labeled waste containers in a designated satellite accumulation area, following your institution's specific procedures for hazardous waste pickup and disposal[6].

Emergency Procedures: Spill and Exposure Response

Spills
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Contain: For small spills, prevent the spread of the material.

  • Clean-up: Wearing appropriate PPE, sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust[1]. Clean the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Exposure
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[1].

  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1].

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately[1].

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Work in Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handling1 Weighing and Transferring prep3->handling1 handling2 Preparing Solutions handling1->handling2 disp1 Segregate Waste (Solid/Liquid) handling1->disp1 post1 Decontaminate Workspace handling2->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp2 Label and Store Waste disp1->disp2 emergency1 Spill Response emergency2 Exposure Response

Caption: Workflow for the safe handling and disposal of this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.